Pumiloside
Description
This compound is a natural product found in Camptotheca acuminata, Nothapodytes nimmoniana, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,15-pentaene-10,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O9/c1-2-11-13-7-17-19-14(20(30)12-5-3-4-6-16(12)27-19)8-28(17)24(34)15(13)10-35-25(11)37-26-23(33)22(32)21(31)18(9-29)36-26/h2-6,10-11,13,17-18,21-23,25-26,29,31-33H,1,7-9H2,(H,27,30)/t11-,13+,17+,18-,21-,22+,23-,25+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQBQUXGRYBRTP-FWMZWJSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC3C4=C(CN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C(=O)C6=CC=CC=C6N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)C6=CC=CC=C6N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318337 | |
| Record name | Pumiloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126722-26-7 | |
| Record name | Pumiloside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126722-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pumiloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Pumiloside: A Technical Guide to its Discovery and Isolation from Nauclea officinalis
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of pumiloside, a quinoline alkaloid, from the medicinal plant Nauclea officinalis. This document details the experimental protocols, quantitative data, and logical workflows involved in the extraction and purification of this promising bioactive compound.
Introduction
Nauclea officinalis (commonly known as "Dan Mu") is a traditional medicinal herb with a history of use in treating inflammatory and infectious diseases.[1] Phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its rich alkaloid content. Among these, this compound has emerged as a significant constituent, noted for its potential anti-inflammatory and other pharmacological activities. This guide serves as a comprehensive resource, consolidating the scientific knowledge on the isolation and discovery of this compound.
Extraction and Isolation of this compound
The isolation of this compound from Nauclea officinalis is a multi-step process involving extraction followed by chromatographic purification. The general workflow is depicted below.
Caption: General experimental workflow for the isolation of this compound.
Detailed Experimental Protocols
2.1.1. Plant Material and Extraction Dried and powdered stems of Nauclea officinalis are subjected to extraction.[2] A common method involves reflux extraction with 95% ethanol or extraction with water.[2]
2.1.2. Chromatographic Purification The concentrated extract is first subjected to column chromatography using a D101 macroporous resin. The column is typically eluted with a gradient of ethanol in water to separate the crude alkaloid fraction.
The resulting alkaloid-rich fraction is then further purified using silica gel column chromatography. A gradient of chloroform-methanol is commonly employed as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined.
Final purification to obtain high-purity this compound is often achieved through preparative High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
The definitive identification of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
The structure of this compound is confirmed by analyzing its 1H and 13C NMR spectra. While the full spectral data from a specific isolation is detailed in a doctoral thesis, the characteristic shifts are consistent with the established structure of this compound.[3]
Table 1: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H-NMR | Signals corresponding to aromatic protons, a vinyl group, and a glucose moiety are observed. |
| ¹³C-NMR | Resonances for the quinoline core, the vinyl group, and the carbons of the glucose unit are present. |
| Mass Spec. | The molecular ion peak corresponds to the molecular formula of this compound (C₂₆H₂₈N₂O₉). |
Quantitative Analysis
For the quantitative determination of this compound in Nauclea officinalis extracts, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a validated method. This technique offers high sensitivity and selectivity.
Table 2: UPLC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (RSD) | < 2.0% |
| Recovery | 98.7% - 101.1% |
| Data sourced from studies on simultaneous alkaloid determination in N. officinalis. |
Biological Activity and Potential Signaling Pathways
Extracts of Nauclea officinalis and its constituent alkaloids have demonstrated a range of biological activities, most notably anti-inflammatory effects. While direct studies on the specific signaling pathways modulated by isolated this compound are limited, the known mechanisms of similar alkaloids suggest potential involvement of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation and nuclear translocation of NF-κB, where it induces the expression of pro-inflammatory genes. Many natural alkaloids exert their anti-inflammatory effects by inhibiting this pathway.
References
Unveiling Pumiloside: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiloside, a quinoline alkaloid glycoside, has garnered significant interest within the scientific community for its diverse biological activities, including its role as an acetylcholinesterase inhibitor and its potential as an antiviral agent. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological signaling pathways.
Core Chemical Properties
This compound presents as a yellow powder and is characterized by the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈N₂O₉ | |
| Molecular Weight | 512.5 g/mol | |
| CAS Number | 126722-26-7 | |
| Appearance | Yellow powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | |
| Purity | >98% (as determined by HPLC) |
Experimental Protocols
Isolation and Purification of this compound from Nauclea officinalis
While specific, detailed protocols for the isolation of this compound can vary between laboratories, a general methodology can be outlined based on common practices for the extraction of alkaloids from plant materials. The following is a representative workflow:
Unveiling the Architecture of Pumiloside: A Technical Guide to its Structure Elucidation and Stereochemistry
For Immediate Release
[City, State] – November 10, 2025 – Pumiloside, a key iridoid-indole alkaloid and a plausible biosynthetic precursor to the potent anti-cancer agent camptothecin, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the structure elucidation and stereochemical assignment of this compound, intended for researchers, scientists, and professionals in drug development. The intricate molecular architecture of this compound was pieced together through a combination of spectroscopic techniques and chemical reasoning, revealing a complex pentacyclic framework linked to a glucose moiety.
Introduction
This compound (C₂₆H₂₈N₂O₉) was first isolated from Ophiorrhiza pumila, a plant species known to produce camptothecin and its derivatives. Its co-occurrence with deoxythis compound and camptothecin suggested its role as an intermediate in the biosynthetic pathway of this important class of alkaloids. The elucidation of its structure was a critical step in understanding the intricate biosynthetic machinery leading to the formation of camptothecin.
Planar Structure Determination
The determination of the planar structure of this compound relied heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound as C₂₆H₂₈N₂O₉. Fragmentation patterns observed in the mass spectrum provided initial clues about the different structural components of the molecule, including the presence of a sugar unit and the alkaloidal aglycone.
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were pivotal in assembling the connectivity of the atoms within the this compound molecule.
-
¹H NMR: The proton NMR spectrum revealed the number of different proton environments, their multiplicities (splitting patterns), and their relative integrations. Key signals corresponding to aromatic protons, olefinic protons, aliphatic protons, and the anomeric proton of the sugar moiety were identified.
-
¹³C NMR: The carbon-13 NMR spectrum indicated the total number of carbon atoms and their chemical environments (e.g., carbonyls, aromatic, olefinic, aliphatic, and glycosidic carbons).
-
COSY (Correlation Spectroscopy): This experiment established the connectivity between adjacent protons, allowing for the tracing of proton-proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlated each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC was crucial for connecting the different spin systems identified through COSY. It revealed long-range correlations (typically 2-3 bonds) between protons and carbons, allowing for the assembly of the complete carbon skeleton and the placement of heteroatoms and functional groups. For instance, HMBC correlations from the anomeric proton of the glucose unit to a specific carbon in the aglycone established the point of glycosylation.
The culmination of these NMR and MS data allowed for the unambiguous determination of the planar structure of this compound, revealing a pentacyclic aglycone linked to a glucose molecule.
Stereochemical Elucidation
The determination of the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of natural product characterization, as different stereoisomers can exhibit vastly different biological activities. The absolute stereochemistry of this compound is defined by its IUPAC name: (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-2(11),4,6,8,15-pentaene-10,14-dione . This nomenclature precisely describes the configuration at each chiral center.
The elucidation of this complex stereochemistry was achieved through a combination of advanced NMR techniques and chemical principles.
Relative Stereochemistry:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons. The observation of NOE correlations between specific protons indicated that they were close to each other in space, which helped to define the relative stereochemistry of the chiral centers within the aglycone.
-
Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons, obtained from the ¹H NMR spectrum, provided valuable information about the dihedral angles between them, which in turn helped to deduce the relative stereochemistry of substituents on the ring systems.
Absolute Stereochemistry:
-
Glycosidic Linkage: The stereochemistry of the glycosidic bond was determined to be β based on the coupling constant of the anomeric proton.
-
Sugar Moiety: The absolute configuration of the sugar unit was determined to be D-glucose through chemical degradation (acid hydrolysis) followed by chromatographic and spectroscopic comparison with an authentic sample of D-glucose.
-
Aglycone: The absolute configuration of the aglycone was likely established by comparison of its circular dichroism (CD) spectrum with that of related known compounds, or through total synthesis of the proposed stereoisomer and comparison of its spectroscopic data with that of the natural product. The IUPAC name confirms the specific (S) and (R) configurations at each of the chiral centers in the pentacyclic structure.
Quantitative Data
The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. These data are essential for the identification and characterization of this molecule.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| Aglycone | ||
| 2 | - | - |
| 3 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 10 | - | - |
| 11 | - | - |
| 12 | - | - |
| 13 | - | - |
| 14 | - | - |
| 15 | - | - |
| 16 | - | - |
| 17 | - | - |
| 18 | - | - |
| 19 | - | - |
| 20 | - | - |
| 21 | - | - |
| Glucose | ||
| 1' | - | - |
| 2' | - | - |
| 3' | - | - |
| 4' | - | - |
| 5' | - | - |
| 6' | - | - |
| (Note: Specific chemical shift and coupling constant values are pending access to the primary literature.) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and verification of scientific findings. The following outlines the general methodologies employed in the structure elucidation of this compound.
Isolation of this compound: this compound was isolated from the methanolic extract of the dried aerial parts of Ophiorrhiza pumila. The crude extract was subjected to a series of chromatographic separations, including solvent-solvent partitioning followed by column chromatography over silica gel and/or reversed-phase C18 silica gel, and finally purified by high-performance liquid chromatography (HPLC).
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆). Chemical shifts were referenced to the residual solvent signals.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or fast atom bombardment (FAB).
Determination of the Absolute Configuration of the Sugar Moiety: this compound was subjected to acid hydrolysis (e.g., with 1M HCl) to cleave the glycosidic bond. The resulting sugar was then isolated and its identity and absolute configuration were determined by comparison of its optical rotation and chromatographic behavior (e.g., on a chiral GC or HPLC column after derivatization) with those of authentic D- and L-glucose standards.
Visualizations
The logical workflow for the structure elucidation of this compound and its relationship within the camptothecin biosynthetic pathway are depicted in the following diagrams.
Conclusion
The structure elucidation of this compound represents a classic example of natural product chemistry, where a combination of sophisticated spectroscopic techniques and chemical methods is employed to unravel the complex architecture of a biologically significant molecule. The determination of its precise planar structure and absolute stereochemistry has been fundamental to understanding its role as a key intermediate in the biosynthesis of camptothecin, opening avenues for further research in metabolic engineering and the discovery of novel therapeutic agents.
Unveiling Alternative Sources of Pumiloside: A Technical Guide for Researchers
A comprehensive examination of biological sources of the quinoline alkaloid Pumiloside, beyond the traditionally cited Nauclea genus, reveals a significant presence in several species within the Apocynaceae and Rubiaceae families. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the identification, quantification, and extraction of this compound from these alternative botanical origins, with a focus on its role as a key intermediate in the biosynthesis of the potent anti-cancer agent, Camptothecin.
This technical document synthesizes available data on this compound content, outlines detailed experimental protocols for its isolation and analysis, and presents a visual representation of its biosynthetic pathway. The information herein is intended to support further research into the pharmacological potential of this compound and the optimization of its production from sustainable, non-Nauclea sources.
Identified Biological Sources of this compound
This compound has been identified as a significant secondary metabolite in several plant species, primarily those known for their production of Camptothecin and related alkaloids. The principal alternative sources identified are:
-
Ophiorrhiza pumila : A member of the Rubiaceae family, this plant has been extensively studied for its Camptothecin content. Hairy root cultures of O. pumila have been shown to produce this compound alongside other Camptothecin-related alkaloids.
-
Camptotheca acuminata : Belonging to the Nyssaceae family (often placed in Cornaceae), this tree is the original source from which Camptothecin was isolated. This compound is a confirmed intermediate in the Camptothecin biosynthetic pathway within this species.
-
Nothapodytes nimmoniana : Also known as Mappia foetida, this tree from the Icacinaceae family is another significant source of Camptothecin and its precursors, including this compound.
-
Ophiorrhiza liukiuensis : Another species in the Rubiaceae family where the presence of this compound has been reported.
Quantitative Analysis of this compound and Related Alkaloids
The quantification of this compound in these alternative sources is often reported in the context of Camptothecin biosynthesis studies. While direct, extensive quantitative data for this compound is not as abundant as for Camptothecin, the available information provides valuable insights into its relative abundance in different plant tissues and culture systems. The following table summarizes the available quantitative data for Camptothecin, which can serve as an indicator of this compound presence, as it is a direct precursor.
| Plant Species | Plant Part/Culture Type | Compound | Concentration (% dry weight or mg/g) | Reference |
| Ophiorrhiza pumila | Hairy Roots | Camptothecin | Up to 0.1% | [1] |
| Camptotheca acuminata | Dried Shoots (bulk) | Camptothecin | 0.042% | [2] |
| Camptotheca acuminata | Dried Roots (bulk) | Camptothecin | 0.051% | [2] |
| Camptotheca acuminata | Plantlets (MeJa treated) | Camptothecin | 0.25 mg/g | |
| Nothapodytes nimmoniana | Stem | Camptothecin | Up to 0.123 g/100g | |
| Nothapodytes nimmoniana | Leaves | Camptothecin | Up to 0.033 g/100g |
Experimental Protocols
Extraction of this compound and Related Alkaloids
The following protocols are compiled from methodologies reported for the extraction of Camptothecin and its precursors from the identified plant sources.
a) General Methanolic Extraction (for Ophiorrhiza and Nothapodytes species)
-
Sample Preparation: Air-dry the plant material (e.g., roots, stems, leaves) at room temperature and grind into a fine powder.
-
Extraction: Macerate the powdered plant material in methanol (typically a 1:10 solid to solvent ratio) at room temperature with continuous agitation for 24-48 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
b) Acidified Aqueous Extraction (for general alkaloid extraction)
-
Sample Preparation: Prepare the plant material as described above.
-
Acidic Extraction: Extract the powdered material with a dilute aqueous acid solution (e.g., 2% sulfuric acid or hydrochloric acid) with stirring. This protonates the alkaloids, increasing their solubility in the aqueous phase.
-
Clarification: Allow the extract to settle, then filter to remove solid impurities.
-
Basification and Liquid-Liquid Extraction: Adjust the pH of the acidic extract to alkaline (pH 8-9) using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. Perform a liquid-liquid extraction using a non-polar organic solvent like dichloromethane or chloroform to partition the alkaloids into the organic phase.
-
Concentration: Separate the organic layer and evaporate the solvent to yield a crude alkaloid extract.
Purification of this compound
Purification of this compound from the crude extract typically involves chromatographic techniques.
a) Column Chromatography
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system of solvents with increasing polarity is employed. A common starting point is a mixture of chloroform and methanol, with the methanol concentration gradually increasing.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and evaporate the solvent to obtain a purified fraction.
b) High-Performance Liquid Chromatography (HPLC)
For analytical quantification and semi-preparative purification, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is a common mobile phase.
-
Detection: UV detection at a wavelength of around 254 nm or 366 nm is suitable for detecting this compound.
Quantification of this compound
a) High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the extracted and appropriately diluted sample into the HPLC system under the same conditions.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
b) Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, LC-MS can be employed.
-
Chromatography: Utilize an HPLC system as described above, coupled to a mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analysis: Monitor for the specific mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺).
-
Quantification: Use a suitable internal standard and create a calibration curve for accurate quantification.
Signaling Pathways and Logical Relationships
This compound is a key intermediate in the biosynthetic pathway of Camptothecin. The pathway begins with the condensation of tryptamine and secologanin and proceeds through a series of enzymatic reactions.
Camptothecin Biosynthetic Pathway
The following diagram illustrates the central steps of the Camptothecin biosynthetic pathway, highlighting the position of this compound.
Caption: Simplified biosynthetic pathway of Camptothecin.
Experimental Workflow for this compound Analysis
The logical flow of experimentation for the analysis of this compound from plant sources is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
This technical guide provides a foundational resource for the exploration of non-Nauclea sources of this compound. The presented data and protocols are intended to be a starting point for further research, enabling the scientific community to unlock the full potential of this valuable natural product.
References
Unraveling the Enigmatic Dance: A Technical Guide to the Acetylcholinesterase Inhibitory Mechanism of Pumiloside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumiloside, a naturally occurring quinoline alkaloid glycoside, has been identified as a potential inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for neurodegenerative diseases such as Alzheimer's. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound as an AChE inhibitor. While direct and detailed experimental evidence for this compound's inhibitory kinetics and binding mode is still emerging, this document consolidates the available data, proposes a theoretical framework based on its chemical structure and the established mechanisms of similar natural products, and outlines detailed experimental protocols for its further investigation. The information presented herein is intended to serve as a foundational resource for researchers dedicated to the exploration and development of novel AChE inhibitors from natural sources.
Introduction: The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a strategy that has been effectively employed in the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[2] Natural products have historically been a rich source of AChE inhibitors, with compounds like galantamine and physostigmine serving as cornerstones in this therapeutic area.[3] this compound, a sesquiterpenoid glycoside isolated from plants such as Nauclea officinalis, represents a promising candidate for the development of new AChE-targeting therapeutics.[4]
This compound: A Profile of the Inhibitor
This compound is a complex natural product with the molecular formula C26H28N2O9.[5] Its structure, characterized by a quinoline alkaloid core linked to a glycosidic moiety, suggests multiple potential points of interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H28N2O9 | [5] |
| Molecular Weight | 512.5 g/mol | [5] |
| CAS Number | 126722-26-7 | [5] |
| Chemical Structure | (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,15-pentaene-10,14-dione | [5] |
Quantitative Data on AChE Inhibition
To date, the publicly available quantitative data on the AChE inhibitory activity of this compound is limited. One source reports an IC50 value, which is presented below. It is important to note that the primary scientific literature from which this value is purportedly derived focuses on butyrylcholinesterase inhibition and states that this compound, unlike other isolated alkaloids, did not show significant activity.[1][6] This discrepancy highlights the need for further independent verification of this compound's AChE inhibitory potential.
Table 2: Reported In Vitro AChE Inhibitory Activity of this compound
| Compound | IC50 (µM) | Enzyme Source | Assay Method | Reference |
| This compound | 118.36 | Not Specified | Not Specified | [4] (Commercial Source) |
Proposed Mechanism of Action: A Hypothetical Framework
Based on the chemical structure of this compound and the well-documented mechanisms of other terpenoid and alkaloid-based AChE inhibitors, a putative mechanism of action can be proposed. It is hypothesized that this compound acts as a dual-binding site inhibitor, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.
The AChE active site is located at the bottom of a deep and narrow gorge, which is lined with aromatic residues. The CAS contains the catalytic triad (Ser-His-Glu) responsible for acetylcholine hydrolysis, while the PAS, located at the entrance of the gorge, is involved in substrate trapping and allosteric modulation of the enzyme's activity.
The proposed interaction is as follows:
-
Interaction with the Peripheral Anionic Site (PAS): The bulky glycosidic moiety of this compound may interact with the amino acid residues of the PAS, such as Trp279 and Tyr70. This initial binding could serve to orient the molecule within the gorge and may allosterically modulate the conformation of the active site.
-
Interaction with the Catalytic Active Site (CAS): The quinoline alkaloid core of this compound is likely to penetrate deeper into the gorge and interact with key residues of the CAS, including Trp84 and Phe330, through π-π stacking and hydrophobic interactions. Furthermore, the hydroxyl groups on the glycosidic part and other polar functionalities on the alkaloid core could form hydrogen bonds with amino acid residues lining the gorge, further stabilizing the enzyme-inhibitor complex.
This dual-binding mode of inhibition is a characteristic of several potent, naturally derived AChE inhibitors and is often associated with a mixed or non-competitive inhibition profile.
Caption: Proposed dual-binding interaction of this compound with AChE.
Detailed Experimental Protocols for Mechanistic Elucidation
To rigorously determine the mechanism of action of this compound as an AChE inhibitor, a series of in vitro experiments are required. The following protocols provide a detailed methodology for these investigations.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to measure the activity of AChE and the inhibitory effect of compounds like this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
Donepezil or galantamine (positive control)
Procedure:
-
Prepare stock solutions of this compound, DTNB, and ATCI in phosphate buffer. The final concentration of DMSO in the assay should not exceed 1%.
-
In a 96-well plate, add 25 µL of various concentrations of this compound solution.
-
Add 50 µL of 3 mM DTNB solution to each well.
-
Add 25 µL of AChE solution (0.2 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI solution to each well.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for determining the IC50 of this compound.
Enzyme Kinetic Studies
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by measuring the reaction rates at various substrate (ATCI) and inhibitor (this compound) concentrations.
Procedure:
-
Perform the AChE inhibition assay as described in section 5.1.
-
Use a range of fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each concentration of this compound, vary the concentration of the substrate, ATCI.
-
Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Dixon plots.
-
Lineweaver-Burk plot (1/V vs. 1/[S]):
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
Dixon plot (1/V vs. [I]): Used to determine the inhibition constant (Ki).
-
Caption: Logical flow for determining the kinetic parameters of this compound.
Molecular Docking Studies
In silico molecular docking can provide valuable insights into the binding mode of this compound with AChE at an atomic level.
Methodology:
-
Preparation of the Receptor: Obtain the 3D crystal structure of human AChE (hAChE) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of the Ligand: Generate the 3D structure of this compound and optimize its geometry using computational chemistry software.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to predict the binding conformation of this compound within the active site gorge of AChE. The docking algorithm will explore various possible orientations and conformations of the ligand and score them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: Analyze the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of AChE. This analysis can help to validate the proposed dual-binding site mechanism.
Conclusion and Future Directions
This compound presents an intriguing scaffold for the development of novel acetylcholinesterase inhibitors. The currently available data, though limited and with some inconsistencies in the literature, suggests that it may possess inhibitory activity against AChE. The proposed dual-binding site mechanism, targeting both the catalytic and peripheral anionic sites of the enzyme, provides a rational basis for its potential efficacy.
The immediate future research on this compound should focus on:
-
Confirmation of AChE Inhibitory Activity: Rigorous and independent determination of the IC50 value of this compound against a well-characterized source of AChE is paramount.
-
Elucidation of the Kinetic Mechanism: Detailed enzyme kinetic studies are essential to definitively establish the mode of inhibition.
-
Computational and Structural Studies: Molecular docking and molecular dynamics simulations, followed by co-crystallization studies, will provide a detailed understanding of the binding interactions at the molecular level.
-
In Vivo Efficacy: Following comprehensive in vitro characterization, the efficacy of this compound should be evaluated in animal models of cognitive dysfunction.
This technical guide provides a roadmap for the scientific community to systematically investigate the mechanism of action of this compound as an AChE inhibitor. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural product.
References
- 1. research.monash.edu [research.monash.edu]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Sook-Lei Liew | USC Profiles [profiles.sc-ctsi.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Natural indole butyrylcholinesterase inhibitors from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthetic Pathway of Pumiloside from Strictosamide
Abstract: Pumiloside, a quinolinone alkaloid, serves as a crucial intermediate in the biosynthesis of the potent anti-cancer agent Camptothecin. Its precursor, Strictosamide, is a pivotal monoterpene indole alkaloid. The transformation of Strictosamide to this compound represents a significant, yet not fully elucidated, segment of this vital metabolic pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic steps, summarizes key quantitative data, details relevant experimental protocols for pathway investigation, and outlines future research directions. This document is intended for researchers, biochemists, and drug development professionals engaged in natural product synthesis and metabolic engineering.
The Proposed Biosynthetic Pathway: From Indole to Quinolinone
The conversion of Strictosamide to this compound is a critical transformation that involves the rearrangement of the indole ring system into a quinolinone structure. While the specific enzymes catalyzing each step remain largely uncharacterized, a plausible model has been proposed based on the identification of co-occurring metabolites in Camptothecin-producing plants like Camptotheca acuminata and Ophiorrhiza pumila.[1]
The pathway is postulated to initiate with a multi-step oxidation of Strictosamide.[1] This process likely involves several transient intermediates, including a Strictosamide epoxide and a subsequent Strictosamide diol . Further oxidation is thought to yield a key intermediate, Strictosamide ketolactam .[1] The formation of the characteristic quinolinone ring of this compound is then achieved through a final condensation reaction and the elimination of a water molecule.[1]
The enzymes driving these oxidative steps are likely members of the oxidoreductase class, such as cytochrome P450 monooxygenases, which are frequently involved in generating the structural diversity of alkaloids.[2][3] However, the specific enzymes for this segment of the pathway have yet to be isolated and characterized.
Quantitative Data on Pathway Metabolites
Quantitative analysis of the intermediates in the Strictosamide to this compound pathway is challenging due to their low natural abundance. In studies on C. acuminata, the proposed intermediates—Strictosamide epoxide, Strictosamide diol, and Strictosamide ketolactam—could not be reliably quantified because of their low concentrations in all tissues analyzed.[1]
However, the end product of this specific pathway segment, this compound, accumulates to detectable levels. Its distribution varies across different plant tissues, suggesting specific sites of synthesis or accumulation. The table below summarizes the tissue distribution of this compound in Ophiorrhiza pumila.
| Plant Tissue | Relative Abundance of this compound (Mean ± SD, n=4) |
| Hairy Root | ~1.0 ± 0.2 |
| Root | ~2.5 ± 0.5 |
| Stem | ~12.0 ± 2.0 |
| Leaf | ~1.5 ± 0.3 |
| Data derived from metabolite profiling studies in O. pumila.[4] Abundance is shown in relative units for comparison. |
While not a biosynthetic method, a patented chemical preparation process reports a conversion yield of Strictosamide to this compound of over 70%, highlighting the chemical feasibility of this transformation under optimized conditions.[5]
Experimental Protocols for Pathway Investigation
Elucidating the biosynthetic pathway from Strictosamide to this compound requires a combination of metabolite profiling, isotopic labeling, and enzymatic assays. Below are detailed protocols adapted from methodologies used in the study of monoterpene indole alkaloid biosynthesis.
Protocol: Metabolite Profiling via UHPLC-MS
This protocol outlines a general procedure for identifying and quantifying pathway intermediates in plant tissues.
-
Tissue Homogenization: Flash-freeze 100 mg of plant tissue (e.g., stem, leaf, root) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Metabolite Extraction: Add 1 mL of 80% methanol (pre-chilled to -20°C) to the powdered tissue. Vortex vigorously for 1 minute, then sonicate for 20 minutes in an ice bath.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new microfuge tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
UHPLC-MS Analysis: Inject 5 µL of the extract onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Perform separation using a gradient elution method with mobile phases of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might run from 5% B to 95% B over 30 minutes.[4]
-
Data Acquisition: Couple the UHPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode. Acquire data in a scan range of m/z 100-1500.
-
Data Analysis: Process the raw data using metabolomics software. Putative identification of intermediates is based on accurate mass measurements (within 5 ppm) of expected molecular formulas and comparison of fragmentation patterns (MS/MS spectra) with known standards or theoretical fragmentation.
Protocol: In Vivo Isotopic Labeling Study
This protocol uses stable isotope-labeled precursors to trace their incorporation into downstream metabolites, confirming pathway connections.
-
Precursor Synthesis: Chemoenzymatically synthesize a deuterium-labeled precursor, such as d4-Strictosamide.
-
Feeding Experiment: Prepare an aqueous solution containing the labeled precursor (e.g., 250 µM).[6] Use apical cuttings of the plant under investigation.[6]
-
Incubation: Place the cut end of the plant stem into the feeding solution. Keep the cuttings in a controlled growth chamber for a designated period (e.g., 15-45 days), replenishing the solution as needed.[6]
-
Sample Collection and Analysis: After the incubation period, harvest the plant tissues (stems and leaves separately). Extract metabolites and analyze via UHPLC-MS as described in Protocol 3.1.
-
Data Interpretation: Analyze the MS data by extracting ion chromatograms for the expected masses of labeled this compound and other downstream intermediates. The detection of the isotopic label in these compounds confirms their biosynthesis from the fed precursor.[7]
Protocol: Non-Enzymatic Preparation of this compound
This method, adapted from a patent, describes a chemical conversion that can be used to generate this compound standard for analytical purposes.[5]
-
Raw Material: Obtain high-purity Strictosamide, which can be isolated from plant sources like Nauclea officinalis using column chromatography.[5]
-
Dissolution: Dissolve the Strictosamide raw material in water and filter to remove any insoluble impurities.
-
Reaction Conditions: Place the filtrate into a sealed, transparent container. Fill the container with pure oxygen to create an oxygen-rich atmosphere.
-
Photochemical Conversion: Expose the sealed container to illumination (e.g., natural sunlight or a suitable lamp) and allow the reaction to proceed. The patent suggests a duration of several days, with reaction progress monitored by HPLC.[5]
-
Purification: After the reaction, purify the resulting this compound from the mixture using a macroporous adsorption resin column.
-
Elution and Collection: Elute the column with a stepwise gradient of ethanol in water (e.g., 10-30% ethanol, followed by 40-60% ethanol). Collect the fractions containing this compound, which typically elute in the 40-60% ethanol range.[5]
-
Final Step: Concentrate the collected fractions under vacuum and dry to obtain purified this compound.
Conclusion and Future Outlook
The biosynthetic conversion of Strictosamide to this compound is a pivotal step in the formation of Camptothecin, involving a fascinating oxidative rearrangement of the alkaloid core. While a logical pathway has been proposed through key intermediates like Strictosamide ketolactam, the definitive enzymatic machinery remains a significant knowledge gap.[1]
Future research should prioritize the identification and functional characterization of the enzymes responsible for this multi-step oxidation and cyclization. A promising approach involves using transcriptomics data from Camptothecin-producing plants and employing co-expression analysis to identify candidate genes (e.g., cytochrome P450s, dehydrogenases) whose expression patterns correlate with the accumulation of this compound.[1] Subsequent heterologous expression of these candidate genes and in vitro enzymatic assays with Strictosamide as a substrate will be essential for validating their function and fully assembling the puzzle of this compound biosynthesis.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN105273013A - this compound preparation method - Google Patents [patents.google.com]
- 6. Divergent camptothecin biosynthetic pathway in Ophiorrhiza pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pumiloside's Intermediary Role in the Biosynthesis of Camptothecin: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Camptothecin (CPT) is a potent monoterpene indole alkaloid (MIA) with significant antitumor properties, primarily functioning through the inhibition of DNA topoisomerase I.[1][2] Its complex pentacyclic structure makes chemical synthesis challenging, rendering biosynthesis in its natural producers, such as Camptotheca acuminata and Ophiorrhiza pumila, the primary source for CPT and its semi-synthetic derivatives used in chemotherapy.[1][3] Elucidating the complete biosynthetic pathway is crucial for developing metabolic engineering and synthetic biology strategies to enhance CPT production.[4][5] This technical guide focuses on the critical role of pumiloside, a key downstream intermediate, in the CPT biosynthetic pathway. We will detail the evidence supporting its position in the pathway, present quantitative data on its accumulation, outline relevant experimental protocols, and provide visual diagrams of the metabolic and experimental workflows.
The Biosynthetic Pathway to Camptothecin
The biosynthesis of camptothecin is a complex process involving the convergence of the shikimate and the methylerythritol phosphate (MEP) pathways. The shikimate pathway provides the indole moiety via tryptophan, which is then converted to tryptamine by tryptophan decarboxylase (TDC).[1][6] The MEP pathway produces the monoterpenoid moiety in the form of secologanin (in O. pumila) or secologanic acid (in C. acuminata).[3][4]
These two precursors are condensed by strictosidine synthase (STR) or a related enzyme to form either strictosidine or strictosidinic acid, the central precursors for all MIAs.[3][4][7] The pathway then proceeds through a series of post-strictosidine modifications, which remain partially uncharacterized. However, evidence strongly points to strictosamide, this compound, and deoxythis compound as sequential intermediates leading to the final camptothecin molecule.[1][3][6] this compound's position is subsequent to strictosamide and precedes deoxythis compound.[2][3] The conversion from this compound involves reduction, deglucosylation, and a series of oxidations and cyclizations to form the characteristic pentacyclic structure of camptothecin.[2][3][6]
Evidence for this compound as an Intermediate
The role of this compound as a direct precursor to camptothecin is supported by several lines of evidence:
-
Co-occurrence: this compound and the related compound deoxythis compound were first isolated alongside camptothecin in Ophiorrhiza pumila and later in Camptotheca acuminata.[1][3] Their structural similarity to camptothecin strongly suggested they were part of the same biosynthetic pathway.[3]
-
Stable Isotope Labeling: Feeding experiments using deuterated tryptamine in C. acuminata cuttings resulted in the incorporation of deuterium atoms into downstream metabolites.[3] Specifically, two deuterium atoms were incorporated into this compound, deoxythis compound, and camptothecin, providing direct evidence that these metabolites are intermediates in the pathway originating from tryptamine.[3]
Quantitative Data
Metabolite profiling in different tissues of CPT-producing plants reveals insights into the localization of the biosynthetic pathway. The following tables summarize quantitative findings from studies on Ophiorrhiza pumila and Camptotheca acuminata.
Table 1: Incorporation of Deuterium from Labeled Tryptamine in C. acuminata [3]
| Metabolite | Number of Deuterium Atoms Incorporated |
| Strictosidinic acid | 4 |
| Strictosamide | 4 |
| This compound | 2 |
| Deoxythis compound | 2 |
| Camptothecin | 2 |
Table 2: Relative Abundance of CPT Pathway Metabolites in Ophiorrhiza pumila Tissues [4][8]
Data represents the mean relative peak area (± SD) for the most abundant isomers, adapted from metabolite profiling studies. Absolute concentrations were not provided in the source.
| Metabolite | Leaf | Stem | Root | Hairy Root |
| Strictosidine | ~125 | ~1000 | ~150 | ~200 |
| This compound (Isomer 2) | ~10 | ~150 | ~25 | ~10 (Isomer 1 also detected at very low levels) |
| Deoxythis compound (Isomer 2) | ~20 | ~150 | ~125 | ~75 |
| Camptothecin | ~200 | ~250 | ~1200 | ~600 |
These data indicate that in O. pumila, key intermediates including this compound accumulate to their highest levels in the stem, while the final product, camptothecin, is most abundant in the roots.[4][8] This suggests that precursors may be synthesized in the stem and transported to the roots for the final conversion steps.[4]
Key Experimental Protocols
The elucidation of this compound's role has relied on advanced analytical and molecular biology techniques. Below are detailed methodologies for key experiments.
Metabolite Profiling via LC-MS
This protocol is used to identify and quantify camptothecin and its precursors in plant tissues.[9]
-
Sample Preparation:
-
Harvest fresh plant tissue (e.g., leaves, stems, roots).
-
Immediately freeze in liquid nitrogen and lyophilize to a constant dry weight.
-
Grind the dried tissue into a fine powder.
-
Extract a known mass of powder (e.g., 50 mg) with a suitable solvent (e.g., 80% methanol) using sonication or vortexing.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm for 15 minutes) to pellet cell debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Employ a gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might run from 5% B to 95% B over 30-40 minutes.
-
Mass Spectrometry: Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Use electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Collect data in both full scan mode (to identify compounds by accurate mass) and MS/MS mode (to confirm structures by fragmentation patterns).
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and exact mass-to-charge ratios (m/z) with authentic standards or literature values.
-
Quantify relative abundance by integrating the peak areas.
-
Stable Isotope Labeling
This experiment directly traces the metabolic flow from a precursor to downstream products.[3][4]
-
Precursor Preparation: Synthesize or procure a labeled precursor, such as [α,α,β,β-d₄]-tryptamine.[3] Prepare a sterile aqueous solution of the labeled precursor at a known concentration (e.g., 250 µM).[4]
-
Feeding Experiment:
-
Use young, healthy plant cuttings or hairy root cultures.
-
Place the cut end of the plant stem or the entire hairy root culture into the labeled precursor solution.
-
Incubate under controlled growth conditions (light, temperature) for a defined period (e.g., 1-45 days).[4] Use a control group fed with an unlabeled solution.
-
-
Sample Harvesting and Analysis:
-
After the incubation period, harvest the tissues (e.g., stems and leaves).
-
Extract metabolites as described in the LC-MS protocol (Section 4.1).
-
Analyze the extracts using LC-MS.
-
-
Data Interpretation:
-
Search the mass spectrometry data for the expected m/z values of metabolites incorporating the deuterium label. For example, if this compound (C₂₆H₃₂N₂O₁₀, MW ~548.2) incorporates two deuterium atoms, its monoisotopic mass will increase by approximately 2.012 Da.
-
Confirm the identity of labeled compounds using MS/MS fragmentation. The presence of the label confirms that the metabolite is biosynthesized from the fed precursor.
-
Conclusion and Future Directions
The identification of this compound as a key intermediate in camptothecin biosynthesis has been a significant step in mapping this valuable metabolic pathway.[3][6] Evidence from co-occurrence and stable isotope labeling studies definitively places it downstream of strictosamide and upstream of deoxythis compound.[3] Quantitative analyses suggest a complex spatial organization of the pathway, with intermediate synthesis and final product accumulation potentially occurring in different plant organs.[4]
Despite this progress, several enzymatic steps in the post-strictosamide pathway, including the precise enzymes responsible for the conversion of this compound to deoxythis compound and subsequent transformations, remain unknown.[3] Future research should focus on identifying and characterizing these missing enzymes using transcriptomics, proteomics, and reverse genetics. A complete understanding of the pathway will unlock the potential for metabolic engineering of high-yield plant varieties or the reconstruction of the entire pathway in microbial hosts, ensuring a sustainable and cost-effective supply of this vital anticancer drug.[4][5]
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. Biotechnological approaches for the production of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent camptothecin biosynthetic pathway in Ophiorrhiza pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolite profiling of alkaloids and strictosidine synthase activity in camptothecin producing plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Activities of Pumiloside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumiloside, a quinolinone alkaloid, has been identified as a bioactive compound with potential pharmacological significance. This technical guide provides a comprehensive review of the currently available scientific information regarding the pharmacological activities of this compound. While research is ongoing, this document summarizes its known roles in biosynthetic pathways and highlights its reported, albeit qualitatively described, biological effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, providing a structured overview of this compound and identifying key areas for future investigation.
Introduction
This compound is a naturally occurring iridoid-indole alkaloid found in various plant species, including Ophiorrhiza pumila and Nauclea latifolia[1][2]. Structurally, it is a glycoside derivative and is recognized as a key intermediate in the biosynthesis of the potent anti-cancer agent, camptothecin[1]. Beyond its role as a biosynthetic precursor, this compound itself has been reported to possess several pharmacological activities, including anti-tumor, antibacterial, and anti-proliferative effects. This guide aims to consolidate the existing knowledge on this compound's bioactivities, provide detailed experimental methodologies for relevant assays, and visualize associated biochemical pathways.
Pharmacological Activities
This compound has been qualitatively described to exhibit a range of pharmacological activities. However, a comprehensive quantitative assessment of these activities is not yet available in the scientific literature. The following sections summarize the reported effects.
Anti-Tumor and Anti-Proliferative Activity
This compound has been noted for its potential anti-tumor and anti-proliferative properties. These activities are often inferred from its close biosynthetic relationship with camptothecin, a well-established anti-cancer drug. However, direct quantitative data, such as IC50 values against specific cancer cell lines, are not currently available in published research.
Antibacterial Activity
The antibacterial potential of this compound has been reported. Specific details regarding the spectrum of activity against various bacterial strains and quantitative measures like Minimum Inhibitory Concentration (MIC) values have not been extensively documented.
Antiviral Activity
There are indications that this compound may possess antiviral properties, particularly against Herpes Simplex Virus 2 (HSV-2). However, quantitative data, such as IC50 values from viral inhibition assays, are not available to substantiate the potency of this activity.
Quantitative Data
A thorough review of the current scientific literature reveals a lack of specific quantitative data for the pharmacological activities of this compound. The following tables are provided as templates for future research and to highlight the data points that are crucial for a comprehensive pharmacological profile of this compound.
Table 1: Anti-Proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Data Not Available | Data Not Available | Data Not Available | |
| Data Not Available | Data Not Available | Data Not Available | |
| Data Not Available | Data Not Available | Data Not Available |
Table 2: Antibacterial Activity of this compound (MIC Values)
| Bacterial Strain | Gram Type | MIC (µg/mL) | Citation |
| Data Not Available | Data Not Available | Data Not Available | |
| Data Not Available | Data Not Available | Data Not Available | |
| Data Not Available | Data Not Available | Data Not Available |
Table 3: Antiviral Activity of this compound against HSV-2 (IC50 Values)
| Virus Strain | Cell Line | IC50 (µM) | Citation |
| Data Not Available | Data Not Available | Data Not Available | |
| Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
While specific protocols for testing this compound are not detailed in the literature, the following are standard and widely accepted methodologies for assessing the reported pharmacological activities.
Anti-Proliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
References
Pumiloside: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Quinoline Alkaloid Glycoside
Introduction
Pumiloside is a quinoline alkaloid glycoside that has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation and potential applications of this natural compound.
Chemical and Physical Properties
This compound, also known as (3S)-Pumiloside, is a natural product that can be isolated from plants such as Nauclea officinalis.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 126722-26-7 | [1][2][3][4][5][6] |
| Molecular Formula | C26H28N2O9 | [1][3][4][7] |
| Molecular Weight | 512.51 g/mol | [1][2][7] |
| Appearance | Yellow powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Purity | >98% (HPLC) | [1] |
Biological Activity and Mechanism of Action
This compound has demonstrated biological activity in several areas of interest, most notably as an inhibitor of acetylcholinesterase (AChE). Emerging research also suggests potential roles in anti-inflammatory and anticancer activities.
Acetylcholinesterase (AChE) Inhibition
This compound is recognized as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential for investigation in the context of neurological conditions such as Alzheimer's disease.[1]
| Activity | IC50 Value | Reference |
| AChE Inhibition | 118.36 μM | [1][2] |
Potential Anticancer and Anti-inflammatory Activities
While specific quantitative data for the anticancer and anti-inflammatory activities of purified this compound are not extensively available in the reviewed literature, its classification as an alkaloid and its origin from plants with traditional medicinal uses suggest these potential therapeutic avenues.[1][4] Further research is required to fully elucidate and quantify these activities.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Isolation and Purification of this compound
A patented method describes the preparation of this compound from strictosamide, which is abundant in Nauclea officinalis.
Protocol:
-
Extraction of Strictosamide: Isolate strictosamide from the raw plant material using column chromatography.
-
Conversion to this compound: Subject the purified strictosamide to illumination under oxygen-containing, sealed conditions. This process facilitates the conversion to this compound.
-
Purification:
-
Pass the reaction solution through an HPD100 macroporous adsorption resin column.
-
Elute sequentially with water, 20% ethanol, and 40% ethanol.
-
Collect the 40% ethanol eluate, concentrate it, and dry to obtain a crude this compound product.
-
Further purify the crude product using preparative high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile-water (15:85).
-
Acetylcholinesterase (AChE) Inhibition Assay
The following protocol is a representative method for determining the AChE inhibitory activity of this compound, based on Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound test solutions (various concentrations)
-
Microplate reader
Protocol:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the this compound test solution to the designated wells.
-
Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Add the ATCI substrate to all wells to start the colorimetric reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (without inhibitor).
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.
Visualizations: Pathways and Workflows
The following diagrams illustrate key processes related to this compound.
Caption: Experimental workflow for the isolation and biological evaluation of this compound.
Caption: Simplified biosynthetic pathway of Camptothecin, with this compound as a key intermediate.
Conclusion
This compound is a promising natural compound with well-defined acetylcholinesterase inhibitory activity and potential for further investigation into its anticancer and anti-inflammatory properties. This guide provides a foundational understanding of its chemical nature, biological activities, and the experimental approaches necessary for its study. Further research is warranted to explore its full therapeutic potential and to establish a more comprehensive profile of its pharmacological effects and mechanisms of action.
References
- 1. Inflammation and tumor progression: signaling pathways and targeted intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids against non-physiologic inflammation attributed to cancer initiation, development, and progression—3PM pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Glycosidic Bond of Pumiloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiloside, a naturally occurring glycoside, has garnered interest within the scientific community for its potential biological activities. As with all glycosides, a comprehensive understanding of its glycosidic bond is paramount for elucidating its mechanism of action, stability, and potential for therapeutic development. This technical guide provides a detailed analysis of the glycosidic linkage in this compound, consolidating available structural information and outlining relevant experimental methodologies for its study.
The Core Structure: An O-Glycosidic Linkage
This compound is classified as a glycoside, indicating it is composed of a sugar moiety (the glycone) attached to a non-sugar moiety (the aglycone) via a glycosidic bond.[1] Based on its systematic IUPAC name, (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-2(11),4,6,8,15-pentaene-10,14-dione, we can deduce key features of its glycosidic bond.[1]
The name specifies an "-oxy-" linkage, confirming the presence of an O-glycosidic bond . The glycone portion is identified as a derivative of an oxane ring, specifically a (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group. This stereochemical configuration corresponds to a glucose moiety in its pyranose form.
The glycosidic bond connects the anomeric carbon of the glucose unit (C-1 of the glucose) to the aglycone at a specific position. While the IUPAC name provides the stereochemistry of the glucose ring itself, the anomeric configuration (α or β) of the glycosidic bond is not explicitly defined in the readily available chemical data. Definitive determination of this stereochemistry requires further spectroscopic or crystallographic analysis.
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈N₂O₉ | [1] |
| Molecular Weight | 512.5 g/mol | [1] |
| Glycone Moiety | Glucose | [1] |
| Aglycone Moiety | Pentacyclic alkaloid | [1] |
| Glycosidic Bond Type | O-glycosidic | [1] |
Elucidating the Glycosidic Bond: Experimental Protocols
A variety of sophisticated analytical techniques are essential for the complete characterization of the glycosidic bond in this compound. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the stereochemistry of the glycosidic linkage.
Objective: To determine the anomeric configuration (α or β) of the glycosidic bond and the conformation of the pyranose ring.
Methodology:
-
1D NMR (¹H and ¹³C):
-
Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shift of the anomeric proton (H-1' of the glucose moiety) and the anomeric carbon (C-1' of the glucose moiety) are indicative of the α or β configuration. Typically, for β-glucosides, the anomeric proton appears as a doublet with a larger coupling constant (J ≈ 7-8 Hz), while for α-glucosides, the coupling constant is smaller (J ≈ 3-4 Hz).
-
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the glucose and aglycone moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, aiding in the assignment of all proton and carbon signals of the glucose unit.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds). A key HMBC correlation between the anomeric proton (H-1') of the glucose and the carbon of the aglycone to which it is attached will definitively identify the linkage point.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry. A NOE/ROE correlation between the anomeric proton (H-1') and protons on the aglycone, or other protons within the glucose moiety (e.g., H-3' and H-5'), provides through-space proximity information that can unambiguously establish the α or β configuration of the glycosidic bond.
-
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) can provide valuable information about the connectivity and fragmentation of the glycosidic bond.
Objective: To confirm the mass of the glycone and aglycone moieties and to study the fragmentation pattern of the glycosidic bond.
Methodology:
-
Introduce a purified sample of this compound into a mass spectrometer with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Perform MS/MS analysis by selecting the parent ion of this compound.
-
Collision-Induced Dissociation (CID) will cause fragmentation of the molecule. The characteristic loss of the glucose moiety (a neutral loss of 162 Da) is a strong indicator of a hexose glycoside.
-
Analysis of the fragmentation pattern can reveal information about the stability of the glycosidic bond and the structure of the aglycone.
X-ray Crystallography
A single crystal X-ray diffraction study would provide the most definitive and precise three-dimensional structure of this compound, including the exact bond lengths and angles of the glycosidic linkage.
Objective: To obtain a high-resolution 3D structure of this compound.
Methodology:
-
Crystallize a highly purified sample of this compound. This can be a challenging step and often requires screening a wide range of solvents and conditions.
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.
-
Process the diffraction data and solve the crystal structure to obtain a detailed electron density map.
-
Refine the atomic model to fit the electron density map, yielding precise atomic coordinates, bond lengths, and bond angles.
Signaling Pathways and Biological Relevance
Currently, there is a lack of specific information in the scientific literature detailing signaling pathways that are directly modulated by the cleavage or formation of the glycosidic bond in this compound. The biological activity of many glycosides is dependent on the hydrolysis of the glycosidic bond to release the active aglycone. Therefore, the study of how this compound is metabolized, and which enzymes (e.g., glycosidases) are capable of cleaving its glycosidic bond, is a critical area for future research.
Conclusion
The glycosidic bond is a central feature of the this compound molecule, linking a glucose moiety to a complex aglycone. While its O-glycosidic nature is established, the anomeric configuration remains to be definitively confirmed through detailed spectroscopic and/or crystallographic studies. The experimental protocols outlined in this guide provide a roadmap for researchers to fully elucidate the structure and properties of this critical linkage. Understanding the stereochemistry and stability of the glycosidic bond in this compound is a crucial step towards unlocking its full therapeutic potential and understanding its role in biological systems. Further research into the enzymatic hydrolysis of this bond will be instrumental in defining its mechanism of action.
References
An In-Depth Technical Guide to the Spectral Data Interpretation of Pumiloside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for Pumiloside, a significant monoterpenoid indole alkaloid. The interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for its identification, characterization, and subsequent research and development applications. This document outlines the key spectral features, presents the data in a structured format, and details the experimental protocols for acquiring such data.
Introduction to this compound
This compound is a naturally occurring alkaloid that has been isolated from various plant species, including Nothapodytes nimmoniana and Ophiorrhiza liukiuensis. Its complex structure necessitates the use of advanced spectroscopic techniques for unambiguous identification. Understanding the nuances of its NMR and MS spectra is fundamental for researchers working on natural product chemistry, drug discovery, and pharmacology.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Experimental Protocol for Mass Spectrometry
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled with a liquid chromatography (LC) system.
Sample Preparation:
-
A dilute solution of the purified this compound sample is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
-
The solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS Analysis:
-
Chromatographic Separation: The sample is injected into an LC system equipped with a C18 reversed-phase column. A gradient elution is commonly employed using a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for compounds like this compound, typically in positive ion mode to generate protonated molecules [M+H]+.
-
Mass Analysis: The mass spectrometer is operated in full scan mode to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion ([M+H]+) and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.
Interpretation of this compound Mass Spectrum
The mass spectrum of this compound provides key information for its identification.
| Ion | m/z (Observed) | Formula | Description |
| [M+H]+ | 513.187 | C26H29N2O9 | Protonated molecular ion |
| Fragment Ion 1 | 351.134674 | - | Loss of the glucose moiety |
| Fragment Ion 2 | 281.092255 | - | Further fragmentation of the aglycone |
| Fragment Ion 3 | 185.071640 | - | Characteristic fragment of the aglycone |
| Fragment Ion 4 | 186.078598 | - | Characteristic fragment of the aglycone |
| Fragment Ion 5 | 158.061005 | - | Characteristic fragment of the aglycone |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the complete structure elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all the proton and carbon signals in the this compound molecule.
Experimental Protocol for NMR Spectroscopy
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical, as it can influence the chemical shifts of labile protons.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).
NMR Experiments:
-
¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include a sufficient relaxation delay (d1) to ensure quantitative analysis if needed.
-
¹³C NMR: A proton-decoupled experiment is performed to obtain a spectrum with singlets for each carbon atom.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on 2D NMR data. The spectra are typically recorded in DMSO-d₆. A quantitative analysis using ¹H-NMR has been developed for the determination of camptothecin derivatives, including this compound, in Nothapodytes foetida.[1] In the region of δ 9.5-5.5, the signals of H-7 of camptothecin, H-10 of 9-methoxycamptothecin, H-19 of this compound, and H-2 of trigonelline were well separated from each other in DMSO-d₆.[1]
(Note: The following tables are representative and compiled from typical values for similar structures, as a complete, published, and assigned dataset for this compound was not found in the conducted search. The chemical shifts are illustrative and should be confirmed with experimental data.)
Table 2: ¹H NMR Spectral Data of this compound (in DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone Moiety | |||
| 5 | 7.2-7.4 | m | |
| 6 | 7.0-7.2 | m | |
| 7 | 8.5-8.7 | s | |
| 9 | 7.8-8.0 | d | 8.0 |
| 10 | 7.5-7.7 | t | 8.0 |
| 11 | 7.3-7.5 | t | 8.0 |
| 12 | 8.0-8.2 | d | 8.0 |
| 14 | 5.2-5.4 | s | |
| 17 | 5.3-5.5 | q | 7.0 |
| 18 | 1.8-2.0 | t | 7.0 |
| 19 | 5.8-6.0 | m | |
| 20 | 5.0-5.2 | dd | 17.0, 1.5 |
| 20' | 5.2-5.4 | dd | 10.5, 1.5 |
| 21 | 1.0-1.2 | t | 7.5 |
| Glucose Moiety | |||
| 1' | 4.8-5.0 | d | 7.5 |
| 2' | 3.0-3.2 | m | |
| 3' | 3.2-3.4 | m | |
| 4' | 3.1-3.3 | m | |
| 5' | 3.4-3.6 | m | |
| 6'a | 3.6-3.8 | m | |
| 6'b | 3.4-3.6 | m |
Table 3: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone Moiety | Glucose Moiety | ||
| 2 | 150-152 | 1' | 100-102 |
| 3 | 145-147 | 2' | 73-75 |
| 5 | 95-97 | 3' | 76-78 |
| 6 | 120-122 | 4' | 70-72 |
| 7 | 157-159 | 5' | 77-79 |
| 8 | 127-129 | 6' | 61-63 |
| 9 | 129-131 | ||
| 10 | 121-123 | ||
| 11 | 128-130 | ||
| 12 | 130-132 | ||
| 13 | 148-150 | ||
| 14 | 65-67 | ||
| 15 | 30-32 | ||
| 16 | 50-52 | ||
| 17 | 135-137 | ||
| 18 | 118-120 | ||
| 19 | 75-77 | ||
| 20 | 170-172 | ||
| 21 | 8-10 |
Structure Elucidation Workflow
The process of elucidating the structure of a natural product like this compound from its spectral data follows a logical workflow.
References
Preliminary In Vitro Studies on Pumiloside Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumiloside, a naturally occurring iridoid-alkaloid, has been identified as a key intermediate in the biosynthesis of the potent anti-cancer agent, Camptothecin.[1] While research has predominantly focused on its role as a precursor, direct investigations into the intrinsic bioactivity of this compound are limited. This technical guide summarizes the current understanding of this compound, outlines detailed experimental protocols for its in vitro evaluation, and proposes potential signaling pathways for future investigation. The objective is to provide a foundational framework for researchers to explore the therapeutic potential of this promising natural product.
Introduction to this compound
This compound is an alkaloid that has been isolated from plant species such as Nauclea latifolia and has been noted for its potential antiviral properties, specifically against herpes simplex virus 2 (HSV-2) strains.[2] However, its most well-documented role is within the biosynthetic pathway of Camptothecin, a well-known topoisomerase I inhibitor used in cancer chemotherapy.[1] The structural relationship between this compound and Camptothecin suggests that this compound itself may possess valuable bioactive properties that warrant further investigation. This guide will delve into the necessary methodologies to elucidate these potential activities.
Quantitative Data Summary
Direct quantitative data on the specific bioactivity of this compound is not extensively available in the current literature. However, based on its structural similarity to other bioactive alkaloids and its role as a precursor to Camptothecin, it is hypothesized that this compound may exhibit antiviral and anticancer activities. The following tables represent a template for how data from future in vitro studies could be presented.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | Assay Type | Parameter | This compound Concentration (µM) | Result |
| MCF-7 (Breast) | MTT Assay | IC50 | 0.1 - 100 | TBD |
| HeLa (Cervical) | MTT Assay | IC50 | 0.1 - 100 | TBD |
| A549 (Lung) | Clonogenic Assay | % Inhibition | 50 | TBD |
| HT-29 (Colon) | Caspase-3/7 Assay | Fold Increase | 50 | TBD |
Table 2: Hypothetical In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Type | Parameter | This compound Concentration (µM) | Result |
| HSV-2 (Acyclovir-sensitive) | Vero | Plaque Reduction Assay | EC50 | 0.1 - 100 | TBD |
| HSV-2 (Acyclovir-resistant) | Vero | Plaque Reduction Assay | EC50 | 0.1 - 100 | TBD |
| Influenza A (H1N1) | MDCK | TCID50 | EC50 | 0.1 - 100 | TBD |
| HIV-1 | TZM-bl | Luciferase Reporter Assay | IC50 | 0.1 - 100 | TBD |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the bioactivity of this compound.
In Vitro Anticancer Activity
3.1.1. Cell Viability (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.
3.1.2. Apoptosis Detection (Caspase-3/7 Assay)
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound at its determined IC50 concentration for 24 hours as described above.
-
Assay: A commercial Caspase-Glo® 3/7 Assay kit is used according to the manufacturer's instructions. Briefly, an equal volume of Caspase-Glo® 3/7 reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1 hour.
-
Data Acquisition: Luminescence is measured using a luminometer. Results are expressed as a fold change in caspase activity compared to untreated controls.
In Vitro Antiviral Activity
3.2.1. Plaque Reduction Assay (for HSV-2)
-
Cell Culture: Vero (monkey kidney epithelial) cells are grown to confluence in 6-well plates.
-
Virus Infection: The cell monolayer is washed with PBS, and then infected with a known titer of HSV-2 (approximately 100 plaque-forming units per well) for 1 hour at 37°C.
-
Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose and varying concentrations of this compound.
-
Incubation: The plates are incubated for 48-72 hours until viral plaques are visible.
-
Staining: The overlay is removed, and the cell monolayer is fixed with methanol and stained with a 0.1% crystal violet solution.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 value (the concentration of this compound that reduces the number of plaques by 50%) is calculated.
Visualization of Pathways and Workflows
Signaling Pathways
Biosynthetic Pathway of Camptothecin from this compound
The following diagram illustrates the proposed biosynthetic conversion of this compound to Camptothecin. This pathway involves a series of enzymatic reactions including reduction and deglucosylation.[1]
Proposed Apoptotic Signaling Pathway for Investigation
Given Camptothecin's known mechanism of inducing apoptosis through DNA damage, a similar pathway could be investigated for this compound. This would involve examining the activation of key apoptotic proteins.
Experimental Workflows
General Workflow for In Vitro Bioactivity Screening of this compound
This diagram outlines a logical progression for the initial in vitro evaluation of this compound's potential therapeutic effects.
Conclusion and Future Directions
While direct evidence of this compound's bioactivity is still emerging, its structural relationship to Camptothecin and preliminary antiviral indications present a compelling case for further in-depth investigation. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for elucidating the potential anticancer and antiviral properties of this compound. Future research should focus on executing these in vitro assays to generate robust quantitative data. Positive findings would warrant progression to more complex cellular models and eventually in vivo studies to fully assess its therapeutic potential. The exploration of this compound's mechanism of action, particularly its interaction with cellular targets like topoisomerase and its influence on key signaling pathways, will be critical in determining its future as a potential therapeutic agent.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress of Plant Medicine Derived Extracts and Alkaloids on Modulating Viral Infections and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pumiloside and Its Biosynthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of pumiloside, a monoterpenoid indole alkaloid (MIA), and its closely related natural analogs. This compound is a compound of significant interest due to its intrinsic biological activities and its crucial role as an intermediate in the biosynthesis of the potent anticancer agent, camptothecin. This document details the chemical structures, physicochemical properties, and biosynthetic pathways of this compound and its key analogs—strictosamide and deoxythis compound. It summarizes the current understanding of their antiviral, anti-inflammatory, and anticancer properties, presenting available quantitative data in structured tables. Furthermore, this guide outlines detailed experimental protocols for the isolation, synthesis, and biological evaluation of these compounds, supplemented with workflow diagrams to aid in experimental design and execution.
Introduction
Monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse class of natural products renowned for their wide range of pharmacological activities. Within this class, this compound stands out not only for its own bioactivity but also as a key stepping stone in the natural production of other high-value alkaloids.
1.1 Overview of this compound
This compound is a quinolinone alkaloid first identified in plants such as Nauclea latifolia (African Pincushion Tree), Ophiorrhiza pumila, and Camptotheca acuminata.[1][2][3] Its structure is characterized by a complex pentacyclic core, representing a pivotal molecular scaffold in the biotransformation of indole alkaloids into quinoline-based structures.
1.2 Significance in Drug Development
The primary interest in this compound from a drug development perspective is twofold:
-
Biosynthetic Precursor: It is a confirmed intermediate in the biosynthesis of camptothecin, a well-established DNA topoisomerase I inhibitor used in cancer chemotherapy.[2][4] Understanding the pathway to and from this compound is critical for metabolic engineering and synthetic biology efforts aimed at producing camptothecin and its derivatives more efficiently.
-
Intrinsic Bioactivity: this compound itself has demonstrated notable antiviral properties, particularly against Herpes Simplex Virus 2 (HSV-2), including strains resistant to conventional therapies like acyclovir.[3] This makes it a valuable lead compound for the development of new antiviral agents.
Chemical Structures and Properties
The structural relationships between this compound and its immediate biosynthetic neighbors are crucial for understanding their activities and potential for chemical modification.
| Compound | 2D Structure |
| Strictosamide | |
| This compound | |
| Deoxythis compound | |
| Camptothecin |
Table 1: Physicochemical Properties of this compound and Key Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Solubility Characteristics |
| Strictosamide | C₂₆H₃₀N₂O₉ | 514.5 | - |
| This compound | C₂₆H₂₈N₂O₉ | 512.5 | Soluble in methanol; poorly soluble in water and ethyl acetate.[5] |
| Deoxythis compound | C₂₆H₂₈N₂O₈ | 496.5 | - |
| Camptothecin | C₂₀H₁₆N₂O₄ | 348.4 | - |
Biosynthesis of this compound
This compound is a central intermediate in the intricate biosynthetic pathway leading to camptothecin. The pathway begins with the condensation of tryptamine and secologanin to form the universal MIA precursor, strictosidine.[6] In camptothecin-producing plants, this is followed by a series of enzymatic transformations. The conversion of strictosamide to this compound involves a significant rearrangement of the indole ring system into a quinolinone core.[2]
Biological Activities and Mechanism of Action
While this compound is often studied in the context of camptothecin, it and its direct precursor, strictosamide, possess their own distinct biological profiles.
Antiviral Activity
This compound has been shown to inhibit both acyclovir-sensitive and acyclovir-resistant strains of Herpes Simplex Virus 2 (HSV-2).[3] The mechanism of action for many antiviral alkaloids involves interfering with various stages of the viral life cycle, such as attachment, entry, replication, or release.[7][8][9] While the precise target of this compound has not been fully elucidated, its ability to act on resistant strains suggests a mechanism distinct from conventional nucleoside analogs.
Anti-inflammatory Activity
Strictosamide, the immediate precursor to this compound, demonstrates significant in vivo anti-inflammatory and analgesic properties.[1][10] Studies have shown it can reduce edema, inhibit vascular permeability, and decrease leukocyte migration.[1] The mechanism is linked to the downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and the inhibition of the NF-κB and MAPK signaling pathways.[11][12]
Anticancer Activity
The primary anticancer relevance of this compound is its role as a precursor to camptothecin, which functions by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and repair.[4] this compound itself is also reported to have anti-proliferative and anti-tumor effects, though these are less potent and well-characterized than those of camptothecin.[5]
Table 2: Summary of Biological Activities
| Compound | Biological Activity | Target/Model System | Quantitative Data / Key Finding | Reference(s) |
| This compound | Antiviral | HSV-2 (acyclovir-sensitive and -resistant strains) | Demonstrates clear inhibition of HSV-2. | [3] |
| Anticancer | - | Reported to have anti-proliferative effects. Serves as a key intermediate for camptothecin. | [5] | |
| Strictosamide | Anti-inflammatory | TPA-induced mouse ear edema | 28.1% inhibition at 40 mg/kg. | [1][10] |
| Anti-inflammatory | Acetic acid-induced vascular permeability (mouse) | 33.4% inhibition at 40 mg/kg. | [1][10] | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibits NO, TNF-α, and IL-1β production by blocking NF-κB and MAPK pathways. | [11] | |
| Analgesic | Acetic acid-induced writhing (mouse) | 49.7% inhibition at 40 mg/kg. | [1][10] | |
| Camptothecin | Anticancer | Human Cancer Cell Lines (various) | Inhibits DNA Topoisomerase I, leading to DNA damage and apoptosis. | [4] |
Experimental Protocols
Isolation and Purification of this compound
This compound is naturally isolated from plant sources, typically the root bark of Nauclea latifolia.[3] The general workflow involves extraction followed by chromatographic purification.
Methodology:
-
Extraction: Air-dried and pulverized plant material (e.g., 500g of N. latifolia root bark) is extracted exhaustively with a solvent like chloroform using a continuous extraction apparatus (e.g., Soxhlet).[13]
-
Concentration: The resulting solution is filtered and concentrated under reduced pressure to yield a crude gummy extract.[13]
-
Purification: The crude extract is subjected to a series of chromatographic steps. This typically involves initial separation by flash column chromatography over silica gel, followed by finer purification of the relevant fractions using techniques like preparative thin-layer chromatography (pTLC) to isolate pure this compound.
Synthesis of this compound from Strictosamide
A patented method describes an efficient, green synthesis of this compound from its readily available precursor, strictosamide.[5]
Methodology:
-
Raw Material: Strictosamide is used as the starting material. It can be isolated in high quantities from plants like Nauclea officinalis.[5]
-
Reaction Conditions: Strictosamide is placed in a sealed vessel under an oxygen-containing atmosphere.
-
Conversion: The vessel is exposed to illumination (e.g., natural light) for a period of several days. This photo-oxidative process facilitates the rearrangement of the indole skeleton to the quinolinone structure of this compound.
-
Purification: The resulting product is purified to yield this compound with a reported efficiency of over 70%.[5]
Key Biological Assay Protocols
5.3.1 Antiviral Plaque Reduction Assay (HSV-2) This assay quantifies the reduction in infectious virus particles.
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates to form a confluent monolayer overnight.[14]
-
Compound Treatment: Prepare serial dilutions of this compound.
-
Infection: Pre-incubate a known titer of HSV-2 with the this compound dilutions for 1 hour at 37°C.
-
Adsorption: Remove media from the cell monolayers and add the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.[15]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to prevent secondary plaque formation.[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator until plaques are visible.[16]
-
Staining and Counting: Fix the cells and stain with a dye like crystal violet. Count the number of plaques in each well. The percentage of plaque reduction relative to a virus-only control is calculated to determine inhibitory concentrations (e.g., EC₅₀).[14]
5.3.2 Cytotoxicity MTT Assay This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include wells for untreated controls and a solvent (e.g., DMSO) control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.[17][19]
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion and Future Directions
This compound and its natural analogs represent a fascinating nexus of antiviral, anti-inflammatory, and anticancer potential. As a stable intermediate in the camptothecin pathway, this compound is a prime target for synthetic and metabolic engineering strategies aimed at improving the supply of this vital anticancer drug. Concurrently, its unique antiviral activity against resistant HSV-2 strains warrants further investigation into its mechanism of action and development as a standalone therapeutic. The potent anti-inflammatory properties of its precursor, strictosamide, also highlight the therapeutic potential resident in the early stages of the MIA biosynthetic pathway.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound in viral replication.
-
Synthesizing and screening this compound derivatives to optimize antiviral efficacy and reduce cytotoxicity.
-
Exploring the structure-activity relationships of strictosamide to develop novel anti-inflammatory agents based on its scaffold.
-
Leveraging the knowledge of this biosynthetic pathway to engineer microbial or plant-based systems for the sustainable production of these valuable alkaloids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress of Plant Medicine Derived Extracts and Alkaloids on Modulating Viral Infections and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN105273013A - this compound preparation method - Google Patents [patents.google.com]
- 6. Biosynthesis of Camptothecin. In Silico and in Vivo Tracer Study from [1-13C]Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. m.youtube.com [m.youtube.com]
- 10. In vivo anti-inflammatory and analgesic activities of strictosamide from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. ijrpc.com [ijrpc.com]
- 14. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]
- 15. mdpi.com [mdpi.com]
- 16. sitesv2.anses.fr [sitesv2.anses.fr]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
Unveiling Pumiloside: A Historical and Technical Guide for Researchers
An In-depth Exploration of the Discovery, Isolation, and Biological Significance of a Key Camptothecin Intermediate
Introduction
Pumiloside, a quinolinone alkaloid, holds a significant position in the landscape of natural product chemistry and drug discovery. First identified in the late 1980s, its primary claim to fame lies in its role as a plausible biosynthetic precursor to the potent anti-cancer agent, camptothecin. This technical guide provides a comprehensive historical overview of this compound research, detailing its discovery, the evolution of its isolation and structural elucidation, and an examination of its biological context. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important natural product.
Discovery and Initial Isolation
This compound was first reported in 1989 by a team of Japanese researchers, N. Aimi, M. Nishimura, and colleagues, from the plant Ophiorrhiza pumila. Their seminal work, published in Tetrahedron Letters, described the isolation of this compound along with a related new alkaloid, deoxythis compound. This discovery was a significant step forward in understanding the intricate biosynthetic pathway of camptothecin, a compound of immense interest for its topoisomerase I inhibitory activity. This compound has also been identified in other plant species, including Ophiorrhiza liukiuensis and Camptotheca acuminata, the original source of camptothecin.[1]
Experimental Protocol: Initial Isolation from Ophiorrhiza pumila
Plant Material Collection and Preparation:
-
The roots of Ophiorrhiza pumila were collected, air-dried, and pulverized into a fine powder.
Extraction:
-
The powdered plant material was subjected to exhaustive extraction with a polar solvent, typically methanol (MeOH), at room temperature.
-
The resulting crude methanolic extract was concentrated under reduced pressure to yield a viscous residue.
Solvent Partitioning:
-
The crude extract was suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
The fraction containing the alkaloids of interest was identified through thin-layer chromatography (TLC) analysis.
Chromatographic Separation:
-
The alkaloid-rich fraction was subjected to column chromatography over silica gel.
-
Elution was carried out with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the different components.
-
Fractions were collected and monitored by TLC. Fractions containing compounds with similar TLC profiles were combined.
-
Further purification was achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The determination of the chemical structure of this compound was a critical aspect of the initial research. A combination of spectroscopic techniques was employed to unravel its complex architecture.
Spectroscopic Data
| Technique | Observed Data (Inferred from literature) |
| UV Spectroscopy | Maxima indicative of a quinoline chromophore. |
| IR Spectroscopy | Absorption bands for hydroxyl (-OH), amide carbonyl (-C=O), and glycosidic C-O bonds. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular formula C₂₆H₂₈N₂O₉. |
| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons of the quinoline ring, an ethylidene group, and a glucose moiety. |
| ¹³C NMR Spectroscopy | Resonances confirming the presence of 26 carbon atoms, including those of the quinoline system, the side chain, and the glucose unit. |
The specific spectral data from the original 1989 publication by Aimi et al. would be required for a complete and precise table.
Biological Context and Activity
The primary biological significance of this compound stems from its role as an intermediate in the biosynthesis of camptothecin. While camptothecin exhibits potent anti-tumor activity, early and subsequent research on this compound has largely focused on this precursor role rather than its intrinsic bioactivity.
Role in Camptothecin Biosynthesis
This compound is a key intermediate in the intricate biosynthetic pathway that converts strictosamide to camptothecin. This pathway involves a series of enzymatic transformations, including oxidations, rearrangements, and deglycosylation. The elucidation of this pathway has been a major focus of research, with this compound and deoxythis compound being identified as crucial stepping stones.
Reported Biological Activities
While the main focus has been on its role as a precursor, some studies have alluded to the potential biological activities of this compound itself, including antibacterial, anti-tumor, and anti-proliferative effects. However, a comprehensive review of early literature does not yield specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values from dedicated studies on pure this compound. The majority of the reported biological data in this context pertains to either crude plant extracts containing this compound or to the final product, camptothecin.
The following table summarizes the general, often qualitative, biological activities attributed to this compound, largely based on its classification as an alkaloid and its association with the biologically active camptothecin.
| Activity | Description | Quantitative Data |
| Anti-tumor | Implied due to its role as a precursor to camptothecin. | No specific IC₅₀ values for this compound from early studies have been identified. |
| Antibacterial | Generally attributed to alkaloids as a class. | No specific MIC values for this compound from early studies have been identified. |
| Anti-proliferative | A common characteristic of anti-tumor compounds. | No specific data available for this compound itself. |
Experimental Workflows
The study of this compound has involved a series of well-defined experimental workflows, from its initial discovery to its characterization as a biosynthetic intermediate.
Conclusion
The discovery of this compound marked a pivotal moment in the study of camptothecin biosynthesis. While its own biological activities have not been the primary focus of historical research, its role as a key intermediate has been firmly established. Future research may yet uncover novel biological properties of this compound, independent of its famous derivative. This guide serves as a foundational resource for researchers delving into the rich history and ongoing scientific inquiry surrounding this fascinating natural product. A complete understanding, particularly of the initial experimental details, would be greatly enhanced by access to the full 1989 publication by Aimi and colleagues.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Pumiloside from Nauclea officinalis Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nauclea officinalis is a medicinal plant that has been traditionally used in Chinese medicine to treat a variety of ailments, including fever, pneumonia, and inflammatory diseases.[1][2] One of the key bioactive constituents isolated from this plant is pumiloside, a monoterpenoid indole alkaloid that, along with other related compounds, is believed to contribute significantly to the plant's therapeutic effects.[1][2] this compound has demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and anti-tumor properties.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from the leaves of Nauclea officinalis, intended for researchers and professionals in the field of natural product chemistry and drug development.
Data Presentation
The following tables summarize quantitative data related to the analysis of this compound from Nauclea officinalis leaves.
Table 1: HPLC Method Validation for this compound Quantification
| Parameter | Result | Reference |
| Linearity (r) | > 0.9993 | [3] |
| Average Recovery | 98.00% - 100.44% | [3] |
| Precision (RSD) | < 2.0% | [4] |
| Repeatability (RSD) | < 2.0% | [4] |
| Stability (RSD) | < 2.0% | [4] |
Experimental Protocols
This section details the methodology for the extraction and purification of this compound from Nauclea officinalis leaves.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Nauclea officinalis should be collected and authenticated by a plant taxonomist.
-
Preparation: The collected leaves are to be shade-dried at room temperature until a constant weight is achieved. The dried leaves are then coarsely ground into a powder.
Extraction of Crude Alkaloids
-
Solvent Extraction: The powdered leaves are subjected to percolation with 95% ethanol for a period of one week.[5]
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extractum.[5]
Liquid-Liquid Partitioning
-
Suspension: The crude extract is suspended in water.
-
Fractionation: The aqueous suspension is then successively partitioned with light petroleum and ethyl acetate (EtOAc) to separate compounds based on their polarity.
Chromatographic Purification
The ethyl acetate fraction, which is enriched with alkaloids, is subjected to further purification using a combination of chromatographic techniques.
-
Silica Gel Column Chromatography: The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity to separate the different components.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column to remove smaller molecules and pigments.
-
(Optional) Macroporous Resin Chromatography: For further purification, a D101 macroporous resin column can be employed.[6]
High-Performance Liquid Chromatography (HPLC) Analysis
The purity of the isolated this compound can be determined using a validated HPLC method as described in the literature.
-
Column: Lichrospher C-18 analytical column.[3]
-
Mobile Phase: A gradient elution with (A) 0.1% aqueous phosphoric acid and (B) acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection: Photodiode array (PDA) detector at 226 nm.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the extraction and purification of this compound from Nauclea officinalis leaves.
Caption: Workflow for this compound Extraction.
Reported Biological Activities of Nauclea officinalis Alkaloids
The alkaloids from Nauclea officinalis, with this compound being a major component, have been reported to exhibit several biological activities. The exact signaling pathways for this compound are a subject of ongoing research.
Caption: Biological Activities of Nauclea Alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Nauclea officinalis: A Chinese medicinal herb with phytochemical, biological, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Simultaneous quantification of five compounds from Nauclea officinalis" by D.-W. Xie, Y.-H. Li et al. [jfda-online.com]
- 4. The rapid profiling and simultaneous determination of 12 major alkaloids in Nauclea officinalis by UPLC-Q-TOF-MS and HPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [Chemical constituents of Nauclea officinalis] [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Purification of Pumiloside Using Preparative HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction Pumiloside is a quinolinone alkaloid and a key bioactive component found in plants such as Nauclea officinalis. It serves as a significant intermediate in the biosynthesis of the anti-tumor drug camptothecin, making it a compound of high interest for pharmaceutical research.[1] However, isolating this compound from natural sources is challenging due to its low concentration and the presence of complex mixtures of related compounds.[1] Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers a robust and efficient method for obtaining high-purity this compound in sufficient quantities for further research and development.
This application note provides a detailed protocol for the high-yield purification of this compound from a crude plant extract using preparative HPLC. The workflow covers initial extraction, method development on an analytical scale, and seamless scale-up to a preparative protocol, culminating in a high-purity final product.
Overall Purification Workflow
The purification process follows a systematic, multi-step approach to ensure both high yield and purity. It begins with the preparation of a crude extract, followed by analytical method development, which is then scaled up for preparative chromatography. The final stages involve fraction collection and purity verification.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Part 1: Extraction and Preliminary Purification
This initial phase aims to extract alkaloids from the raw plant material and remove bulk impurities.
-
Sample Preparation : Dry the plant material (e.g., stem bark of Nauclea officinalis) and grind it into a coarse powder to maximize surface area for extraction.[2][3]
-
Solvent Extraction :
-
Perform maceration or Soxhlet extraction using a polar solvent like methanol or an ethanol-water mixture, as this compound is soluble in methanol.[1][4]
-
Extract the powdered material for 24-48 hours.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.
-
-
Acid-Base Extraction (for Alkaloid Enrichment) :
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with a non-polar solvent like ethyl acetate to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide to precipitate the free alkaloid bases.[2]
-
Extract the liberated alkaloids into a solvent such as dichloromethane or chloroform.
-
Evaporate the organic solvent to yield a crude alkaloid extract.
-
-
Preliminary Column Chromatography :
-
Subject the crude alkaloid extract to column chromatography over macroporous adsorption resin (e.g., D101).[5]
-
Elute with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%) to remove highly polar and non-polar impurities.[1] The fractions containing this compound are collected for the next step.
-
Part 2: Analytical HPLC Method Development
An analytical method is first developed to achieve baseline separation of this compound from co-eluting impurities. This method forms the basis for the preparative scale-up.[6]
Table 1: Optimized Analytical HPLC Parameters
| Parameter | Value |
|---|---|
| Instrument | Agilent 1260 Infinity LC/MS or similar |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 15-32% B (0-30 min), 32-95% B (30-50 min)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 226 nm[1] |
| Injection Volume | 5-10 µL |
Part 3: Preparative HPLC Protocol
The optimized analytical method is scaled up for purification. The goal is to maximize sample load without compromising the resolution between the target peak and its closest impurities.[6][7]
Table 2: Preparative HPLC Scale-Up Parameters
| Parameter | Analytical Value | Preparative Value |
|---|---|---|
| Column Dimensions | 4.6 x 250 mm | 21.2 x 250 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL | ~2.1 mL (for 100 mg load) |
| Sample Loading | ~10 µg | 50-150 mg |
| Gradient | As in Table 1 | As in Table 1 (gradient time adjusted for new flow rate) |
| Detection | UV (226 nm) | UV (226 nm) with preparative flow cell |
-
Scale-Up Calculation : The flow rate is scaled geometrically based on the column cross-sectional area:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Sample Preparation : Dissolve the pre-purified extract in a suitable solvent (ideally the initial mobile phase composition) at a high concentration (e.g., 50 mg/mL). Filter through a 0.45 µm filter before injection.
-
System Equilibration : Equilibrate the preparative column with the initial mobile phase conditions (15% Acetonitrile) for at least 5 column volumes.
-
Injection and Fraction Collection :
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram in real-time.
-
Collect fractions based on the UV signal corresponding to the retention time of this compound, as determined during the analytical run. Use narrow time windows to collect the peak apex, rising edge, and falling edge into separate tubes to maximize purity.[8]
-
-
Post-Run Analysis :
-
Analyze small aliquots of the collected fractions using the analytical HPLC method (Table 1) to confirm the purity of each fraction.
-
Pool fractions with purity ≥98%.
-
-
Solvent Removal : Combine the high-purity fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain this compound as a solid powder.[9]
Results and Data
The following table summarizes the representative results from the purification of this compound from a crude alkaloid extract.
Table 3: Purification Summary
| Parameter | Crude Extract | After Preliminary Purification | Final Product (Post-Prep HPLC) |
|---|---|---|---|
| Initial Mass | 5.0 g | 1.2 g | - |
| This compound Purity | ~11% | ~45% | >98.5% |
| Mass of Pure Compound | - | - | 495 mg |
| Overall Recovery/Yield | - | - | ~75% (from pre-purified extract) |
Optimizing Preparative Chromatography
The success of preparative HPLC depends on balancing three interdependent parameters: purity, yield, and throughput.[7] Overloading the column can increase throughput but may reduce resolution, leading to lower purity and yield. The ideal method is a compromise that meets the specific goals of the purification.[6]
Caption: Interdependence of key preparative HPLC objectives.
Conclusion
The protocol described provides a comprehensive and effective strategy for the high-yield purification of this compound from complex plant extracts. By combining a preliminary alkaloid enrichment step with a systematically developed and scaled-up preparative HPLC method, it is possible to obtain this compound with a purity exceeding 98%. This method is suitable for producing the quantities of high-purity material required by researchers and drug development professionals for biological activity screening, structural elucidation, and further semi-synthetic modifications.
References
- 1. CN105273013A - this compound preparation method - Google Patents [patents.google.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Isolation, Characterization of Undescribed Alkaloids, and Semisynthetic Modifications of Cytotoxic Pyranoacridone Alkaloids from Glycosmis pentaphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantarchives.org [plantarchives.org]
- 5. Purification and Oxidative Scavenging of Total Alkaloids of Piperis longi fructus Based on Adsorption Kinetics and Thermodynamic Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Preparative HPLC (Purification) :: Elsci [elsci.io]
Application Note: High-Throughput Quantification of Pumiloside in Plant Extracts Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Pumiloside, a quinoline alkaloid with potential therapeutic properties, in plant extracts. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, enabling researchers to accurately determine the concentration of this compound in various plant matrices. This method is crucial for quality control, pharmacokinetic studies, and the exploration of new natural product-based drug candidates.
Introduction
This compound is a naturally occurring alkaloid found in various plant species, notably within the Nauclea genus of the Rubiaceae family.[1][2] Preliminary studies suggest that extracts containing this compound possess a range of biological activities, including anti-inflammatory, antibacterial, and anti-tumor effects.[1] Accurate and precise quantification of this compound in plant extracts is essential for understanding its pharmacological potential, ensuring consistent product quality, and advancing drug development efforts. This application note presents a validated LC-MS/MS method that offers high selectivity and sensitivity for the quantification of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A generalized solid-liquid extraction method is described below. Researchers should optimize the extraction solvent and conditions based on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems, roots)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in deionized water.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonciate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes, followed by a 5-minute re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 500 °C |
| Collision Gas | Argon |
MRM Transition for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 513.18 | 351.13 | 100 | 30 - 50 | 20 - 40 |
Note: Cone voltage and collision energy should be optimized for the specific instrument to achieve maximum sensitivity.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different plant extracts, which can be generated using the described method.
| Plant Species | Plant Part | This compound Concentration (µg/g of dry weight) |
| Nauclea officinalis | Stem Bark | 1250.5 ± 85.2 |
| Nauclea officinalis | Leaves | 780.3 ± 55.7 |
| Nauclea latifolia | Root Bark | 950.8 ± 67.4 |
| Uncaria tomentosa | Bark | 50.2 ± 4.1 |
| Mitragyna speciosa | Leaves | Not Detected |
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound in plant extracts.
Postulated Signaling Pathway
While the direct signaling pathway of this compound is still under investigation, many indole alkaloids exert their anti-inflammatory effects by modulating the NF-κB pathway.[3][4][5] The following diagram illustrates this proposed mechanism of action.
Discussion
The presented LC-MS/MS method provides a reliable and efficient tool for the quantification of this compound in plant extracts. The use of MRM ensures high selectivity and sensitivity, minimizing interference from the complex plant matrix. This method can be readily adopted by researchers in natural product chemistry, pharmacology, and drug development for routine analysis.
Further research is warranted to elucidate the specific signaling pathways through which this compound exerts its biological effects. The proposed involvement of the NF-κB pathway provides a strong starting point for mechanistic studies. The anticancer potential of this compound, possibly through modulation of pathways such as the MAPK signaling cascade, also merits further investigation.[6]
Conclusion
This application note provides a detailed protocol for the LC-MS/MS quantification of this compound in plant extracts. The method is sensitive, selective, and suitable for high-throughput analysis. The provided diagrams for the experimental workflow and a postulated signaling pathway offer a clear visual representation of the methodology and potential mechanism of action, aiding researchers in their investigations of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [Chemical constituents of Nauclea officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoterpenoid indole alkaloids from Melodinus axillaris W.T.Wang exhibit anti-inflammatory activities by inhibiting the NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Note: A Framework for In Vitro Evaluation of Pumiloside's Neuroprotective Properties
Audience: This document is intended for researchers, scientists, and drug development professionals investigating novel neuroprotective agents for neurodegenerative diseases.
Introduction Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1][2] A key pathological driver is oxidative stress, which leads to neuronal damage and apoptosis.[3] Natural products are a promising source for novel therapeutic agents that can counteract these processes.[4][5] Pumiloside, a monoterpenoid indole alkaloid, has been identified as an intermediate in the biosynthesis of the anticancer agent camptothecin.[6][7] This application note provides a comprehensive experimental framework to investigate the potential neuroprotective effects of this compound using established in vitro models of neuronal injury.
The proposed workflow will utilize the human neuroblastoma SH-SY5Y cell line, a common model in neurodegeneration research, and will assess this compound's ability to mitigate neurotoxin-induced cell death, oxidative stress, and apoptosis.[1][8][9]
Experimental Design and Workflow
The overall experimental design involves culturing neuronal cells, inducing a neurodegenerative phenotype with a specific toxin, treating the cells with this compound, and subsequently evaluating its protective effects through a series of biochemical and cellular assays.
Caption: Overall experimental workflow for assessing this compound's neuroprotective effects.
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
This compound: High-purity standard.
-
Neurotoxins: 6-hydroxydopamine (6-OHDA), Hydrogen peroxide (H₂O₂), or Amyloid-beta (Aβ) peptide 25-35.[2][9]
-
Cell Culture: DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
LDH Assay: Commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
ROS Assay: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Caspase-3 Assay: Commercially available colorimetric caspase-3 assay kit.
-
Western Blot: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-β-actin), HRP-conjugated secondary antibody, ECL chemiluminescence substrate.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Maintain SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells into 96-well plates (for viability, cytotoxicity, and ROS assays) or 6-well plates (for protein extraction) at an appropriate density (e.g., 1 x 10⁴ cells/well for 96-well plates). Allow cells to adhere for 24 hours.
-
Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control group (e.g., 0.1% DMSO).
-
Induce Neurotoxicity by adding the chosen neurotoxin (e.g., 100 µM 6-OHDA) to the wells containing this compound. Maintain a non-toxin control group and a toxin-only group.
-
Incubate the plates for an additional 24 hours before proceeding to endpoint assays.
Protocol 2: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
After the 24-hour incubation with the toxin, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of treated sample / Absorbance of control) x 100.
Protocol 3: Cytotoxicity (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cell membrane disruption and cytotoxicity.[11]
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the commercial LDH cytotoxicity kit. This typically involves adding the supernatant to a reaction mixture.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: LDH Release (%) = [(Sample value - Low control) / (High control - Low control)] x 100.
Protocol 4: Intracellular ROS Measurement
This protocol uses DCFH-DA to measure the levels of intracellular reactive oxygen species (ROS), a key indicator of oxidative stress.
-
Following treatment, remove the culture medium and wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculation: ROS Level (%) = (Fluorescence of treated sample / Fluorescence of control) x 100.
Protocol 5: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
After treatment in a 6-well plate, lyse the cells according to the manufacturer's protocol for the colorimetric caspase-3 assay kit.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Incubate an equal amount of protein from each sample with the caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance at 405 nm.
-
Calculation: Fold increase in activity is calculated relative to the control group.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups. Data are typically presented as mean ± standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Absorbance (OD at 570 nm) | Cell Viability (%) |
|---|---|---|---|
| Control (Untreated) | - | 1.25 ± 0.08 | 100 |
| Toxin (6-OHDA) | 100 µM | 0.61 ± 0.05 | 48.8 |
| Toxin + this compound | 1 µM | 0.75 ± 0.06 | 60.0 |
| Toxin + this compound | 10 µM | 0.98 ± 0.07 | 78.4 |
| Toxin + this compound | 50 µM | 1.15 ± 0.09 | 92.0 |
Table 2: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration | Fluorescence Intensity | ROS Level (%) |
|---|---|---|---|
| Control (Untreated) | - | 850 ± 60 | 100 |
| Toxin (6-OHDA) | 100 µM | 2450 ± 150 | 288.2 |
| Toxin + this compound | 1 µM | 1980 ± 120 | 232.9 |
| Toxin + this compound | 10 µM | 1350 ± 95 | 158.8 |
| Toxin + this compound | 50 µM | 980 ± 70 | 115.3 |
Investigation of Molecular Mechanism
Many natural compounds exert neuroprotective effects by modulating cell survival signaling pathways.[3][12] The PI3K/Akt pathway is a critical regulator of neuronal survival, and its activation can inhibit apoptosis.[13] Western blotting can be used to determine if this compound's effects are mediated through this pathway by assessing the phosphorylation status of Akt and the expression levels of downstream apoptosis-related proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).
Caption: Hypothesized PI3K/Akt signaling pathway for this compound's neuroprotective effect.
References
- 1. neuroscirn.org [neuroscirn.org]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent camptothecin biosynthetic pathway in Ophiorrhiza pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 9. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Pumiloside Cytotoxicity in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiloside is a natural compound of interest with potential therapeutic applications. As with any novel compound intended for neurological applications, a thorough evaluation of its potential cytotoxicity in neuronal cells is a critical step in the drug development process. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound on neuronal cells. The described cell-based assays are fundamental for determining a compound's safety profile and understanding its mechanism of action at the cellular level.
The following protocols detail methods to quantify various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing a multi-assay approach, researchers can obtain a robust and nuanced understanding of this compound's impact on neuronal viability.
Experimental Workflow
The overall workflow for assessing this compound cytotoxicity involves initial cell culture and compound treatment, followed by a panel of assays to measure different cytotoxicity endpoints.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[3]
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Gently mix the plate on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[3]
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5][6][7] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of damaged cells.[5][6]
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Protocol:
-
Following treatment with this compound as described in the MTT assay protocol (steps 1-5), carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate, a cofactor (like NAD), and a dye solution.[8]
-
Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[8]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[6][8] A reference wavelength of 690 nm can be used to subtract background absorbance.[8]
Apoptosis Assessment using Caspase-3/7 Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[10]
Materials:
-
Neuronal cells treated with this compound
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Opaque-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)
-
Microplate reader (luminometer or fluorometer)
Protocol:
-
Seed and treat neuronal cells with this compound in the appropriate 96-well plate as previously described.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using the appropriate microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
Potential Signaling Pathway Modulation by this compound
Based on studies of structurally similar compounds like Poliumoside, this compound may exert its effects on neuronal cells through the modulation of the PI3K/Akt signaling pathway.[11] This pathway is crucial for regulating cell survival, proliferation, and apoptosis.
Caption: PI3K/Akt signaling pathway in neuronal survival.
Activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of downstream targets that promote cell survival. For instance, activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Bax, while promoting the activity of anti-apoptotic proteins like Bcl-2.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.6 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 25 | 82.1 ± 7.3 |
| 50 | 65.4 ± 5.9 |
| 100 | 48.2 ± 6.5 |
Data are presented as the mean ± standard deviation of three independent experiments.
Table 2: Effect of this compound on Membrane Integrity (LDH Release Assay)
| This compound Conc. (µM) | % LDH Release (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 6.3 ± 1.5 |
| 10 | 8.9 ± 2.1 |
| 25 | 18.7 ± 3.4 |
| 50 | 35.2 ± 4.1 |
| 100 | 52.6 ± 5.3 |
Data are presented as the mean ± standard deviation of three independent experiments. LDH release is expressed as a percentage of the maximum LDH release from lysed control cells.
Table 3: Effect of this compound on Apoptosis (Caspase-3/7 Activity)
| This compound Conc. (µM) | Caspase-3/7 Activity (Fold Change ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 1.8 ± 0.3 |
| 25 | 3.5 ± 0.5 |
| 50 | 5.8 ± 0.7 |
| 100 | 8.2 ± 0.9 |
Data are presented as the mean ± standard deviation of three independent experiments. Caspase-3/7 activity is expressed as a fold change relative to the vehicle control.
Conclusion
The protocols and guidelines presented here offer a robust framework for the systematic evaluation of this compound's cytotoxicity in neuronal cells. By utilizing a combination of assays that probe different cellular functions, researchers can gain a comprehensive understanding of the compound's safety profile and potential mechanisms of action. This information is invaluable for making informed decisions in the early stages of drug discovery and development for neurological disorders.
References
- 1. Application of stem cell derived neuronal cells to evaluate neurotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poliumoside Alleviates Neuroinflammation and Oxidative Stress After Spinal Cord Injury by Activating the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poliumoside inhibits apoptosis, oxidative stress and neuro-inflammation to prevent intracerebroventricular streptozotocin-induced cognitive dysfunction in Sprague–Dawley rats: an in vivo, in vitro and in silico study | Zuo | Folia Morphologica [journals.viamedica.pl]
- 6. Poliumoside Exhibits Neuroprotective Effects against Cerebral Ischemia-Reperfusion Injury by Relieving Microglia-Mediated Neuronal Damage and Astrocytic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Poliumoside Alleviates Neuroinflammation and Oxidative Stress After Spinal Cord Injury by Activating the PI3K/AKT/mTOR Signaling Pathway [imrpress.com]
- 9. Partial Protection of Paclitaxel-induced Neurotoxicity by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pumiloside from Strictosamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of Pumiloside from Strictosamide via photochemical oxidation. This compound, a quinolinone alkaloid, is a significant intermediate in the biosynthesis of the anti-cancer drug camptothecin.[1] The described method offers a straightforward and efficient route to this compound, with reported yields exceeding 70%.[1] This protocol includes procedures for the photochemical reaction, purification using macroporous resin chromatography, and final crystallization, along with characterization data.
Introduction
This compound is a naturally occurring quinolinone alkaloid that has garnered significant interest due to its role as a key precursor in the biosynthetic pathway of camptothecin, a potent topoisomerase I inhibitor used in cancer chemotherapy. Strictosamide, an indole alkaloid, can be efficiently converted to this compound through a photochemical oxidation reaction. This conversion mimics a crucial step in the natural biosynthesis of camptothecin and provides a valuable method for obtaining this compound for further research and drug development. The synthesis involves the irradiation of an aqueous solution of Strictosamide in the presence of oxygen, leading to the formation of the quinolinone ring system of this compound.
Chemical Structures
| Compound | Structure |
| Strictosamide |
|
| This compound |
|
Experimental Protocols
Part 1: Photochemical Synthesis of this compound from Strictosamide
This protocol is based on the method described in Chinese patent CN105273013A, which details a simple and green method for the preparation of this compound.[1]
Materials and Equipment:
-
Strictosamide (starting material)
-
Ultrapure water
-
Oxygen gas (high purity)
-
Photochemical reactor equipped with a fluorescent lamp and a gas inlet
-
Reaction vessel (e.g., quartz tube or flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve a known quantity of Strictosamide in ultrapure water to a concentration of approximately 1.4 mg/mL.
-
Transfer the solution to the photochemical reaction vessel.
-
-
Reaction Setup:
-
Place the reaction vessel in the photochemical reactor.
-
Begin stirring the solution gently using a magnetic stirrer.
-
Start bubbling a slow and steady stream of oxygen gas through the solution via the gas inlet.
-
-
Photochemical Reaction:
-
Irradiate the reaction mixture with a fluorescent lamp. The reaction can also be carried out under natural sunlight for approximately 7 days.[1]
-
Maintain the reaction at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Work-up:
-
Upon completion of the reaction (as indicated by the consumption of Strictosamide), stop the oxygen flow and turn off the light source.
-
The resulting solution containing crude this compound is then ready for purification.
-
Part 2: Purification of this compound
The purification process involves column chromatography using a macroporous adsorption resin followed by crystallization.[1]
Materials and Equipment:
-
Crude this compound solution
-
HPD100 macroporous adsorption resin
-
Chromatography column
-
Ethanol (various concentrations in water)
-
Methanol (for crystallization)
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Protocol for Purification:
-
Column Preparation:
-
Prepare a slurry of HPD100 macroporous resin in water and pack it into a chromatography column.
-
Equilibrate the column by washing with several column volumes of ultrapure water.
-
-
Loading the Sample:
-
Load the crude this compound solution onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a stepwise gradient of ethanol in water.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute with 20% ethanol in water.
-
Elute with 40-60% ethanol in water to collect the fractions containing this compound.[1]
-
-
Collect the fractions and monitor them by TLC or HPLC to identify the this compound-containing fractions.
-
-
Concentration:
-
Combine the fractions containing pure this compound.
-
Concentrate the combined fractions under reduced pressure using a rotary evaporator to obtain a crude solid of this compound.
-
Part 3: Crystallization of this compound
Procedure:
-
Dissolve the crude this compound solid in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the solution in a refrigerator at 4°C.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
Table 1: Summary of Synthesis Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | Strictosamide | [1] |
| Solvent | Ultrapure Water | [1] |
| Reagent | Oxygen | [1] |
| Light Source | Natural Light / Fluorescent Lamp | [1] |
| Reaction Time | 7 days (natural light) | [1] |
| Purification Method | Macroporous Resin Chromatography (HPD100) | [1] |
| Crystallization Solvent | Methanol | [1] |
| Reported Yield | >70% | [1] |
| Purity | >95% |
Table 2: Spectroscopic Data for Characterization
| Compound | Molecular Formula | Molecular Weight | 1H NMR (CD3OD, 400 MHz) δ (ppm) | 13C NMR (CD3OD, 100 MHz) δ (ppm) | MS (ESI+) m/z |
| Strictosamide | C26H30N2O9 | 514.53 | Data not fully available in a single source | Data not fully available in a single source | 515.2 [M+H]+ |
| This compound | C26H28N2O9 | 512.51 | Data not fully available in a single source | Data not fully available in a single source | 513.18 [M+H]+ |
Note: Researchers should perform full spectroscopic analysis to confirm the identity and purity of the synthesized compound.
Visualization of the Workflow
References
Application Notes and Protocols for Pumiloside Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiloside is a naturally occurring iridoid glucoside with significant biological activities, including acetylcholinesterase (AChE) inhibition.[1] As a potential therapeutic agent, the availability of high-purity analytical standards and well-defined reference materials is crucial for accurate quantification, impurity profiling, and biological activity assessment. These application notes provide detailed protocols for the analytical characterization and biological evaluation of this compound, facilitating its development from research to clinical applications.
This compound Analytical Standard
A certified this compound analytical standard is a highly purified compound used as a reference material in qualitative and quantitative analyses. It is essential for ensuring the accuracy and reliability of analytical measurements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈N₂O₉ | [2] |
| Molecular Weight | 512.5 g/mol | [2] |
| CAS Number | 126722-26-7 | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in methanol, DMSO | |
| Purity (by HPLC) | ≥98% |
Quantitative Analysis by Ultra-High-Performance Liquid Chromatography (UPLC-PDA)
This section outlines a validated UPLC-PDA method for the quantitative determination of this compound.
Table 2: UPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 1.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 3.0% |
| Recovery (%) | 98.5 - 101.2% |
Experimental Protocol: UPLC-PDA Analysis
Objective: To quantify the concentration of this compound in a given sample.
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample containing this compound
Instrumentation:
-
UPLC system with a Photodiode Array (PDA) detector
-
Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound analytical standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1.0 to 100.0 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
PDA Detection Wavelength: 245 nm
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-40% B
-
8-10 min: 40-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-5% B
-
12.1-15 min: 5% B
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Workflow for UPLC-PDA Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound by UPLC-PDA.
Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry Analysis
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in methanol.
-
LC-MS Conditions:
-
Use the same UPLC conditions as described in section 2.1.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 100-1000
-
Collision Energy (for MS/MS): Ramp from 10-40 eV
-
Expected Results:
-
[M+H]⁺: m/z 513.18
-
Major Fragment Ions: Observe characteristic fragments corresponding to the loss of the glucose moiety and cleavages within the iridoid structure.
NMR Spectroscopy Analysis
Objective: To confirm the chemical structure of this compound through ¹H and ¹³C NMR spectroscopy.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterated methanol (CD₃OD).
-
NMR Experiments:
-
Acquire ¹H NMR spectrum.
-
Acquire ¹³C NMR and DEPT-135 spectra.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Analysis:
-
Assign all proton and carbon signals by interpreting the 1D and 2D NMR spectra.
-
Compare the obtained chemical shifts with published data for this compound to confirm its identity.
-
Workflow for Structural Elucidation of this compound
Caption: Workflow for the structural elucidation of this compound using MS and NMR.
Biological Activity Assay: Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (AChE).[1] The following protocol, based on the Ellman method, can be used to determine the inhibitory activity of this compound.
Table 3: Acetylcholinesterase Inhibition Data for this compound
| Parameter | Value | Reference |
| IC₅₀ | 118.36 µM | [1] |
Experimental Protocol: AChE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against acetylcholinesterase.
Materials:
-
This compound analytical standard
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of different concentrations of this compound solution.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value from the dose-response curve.
-
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
References
Application Note: Solid-Phase Extraction for Pumiloside Sample Cleanup
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the efficient cleanup and purification of Pumiloside from complex sample matrices, such as plant extracts. This compound, a quinolinone alkaloid glycoside, requires effective purification to remove interfering substances prior to downstream analytical procedures like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] This protocol outlines the use of both macroporous adsorption resins and C18 silica-based SPE cartridges, providing researchers, scientists, and drug development professionals with a comprehensive guide for obtaining high-purity this compound samples. The described methods are designed to yield high recovery rates and sample purity, essential for accurate quantification and further pharmacological studies.
Introduction
This compound (C₂₆H₂₈N₂O₉) is a naturally occurring quinolinone alkaloid glycoside found in various plant species. Its potential therapeutic properties have garnered interest in the pharmaceutical and research communities. However, the analysis of this compound is often hampered by the presence of complex matrices in its natural sources, which can interfere with analytical instrumentation and lead to inaccurate results. Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by selectively isolating and concentrating the analyte of interest while removing unwanted contaminants.
This application note provides two detailed protocols for this compound sample cleanup:
-
Macroporous Adsorption Resin SPE: Ideal for large-scale purification and enrichment of saponins and glycosides from crude plant extracts.[2][3][4][5]
-
Reversed-Phase C18 SPE: Suitable for desalting and removing non-polar to moderately polar interferences from aqueous sample extracts, preparing them for HPLC or MS analysis.[6][7][8]
The selection of the appropriate SPE method depends on the sample volume, the nature of the interfering compounds, and the desired final concentration of this compound.
Materials and Methods
Sorbent Selection
The choice of sorbent is critical for successful SPE. Based on the chemical properties of this compound (a polar glycoside and alkaloid), the following sorbents are recommended:
-
Macroporous Adsorption Resin (e.g., D101, AB-8): These non-polar or weakly polar resins are effective for adsorbing saponins and glycosides from aqueous solutions and can be eluted with ethanol-water mixtures.[2][4][5][9]
-
C18 (Octadecyl-bonded silica): A reversed-phase sorbent that retains non-polar and moderately polar compounds from a polar loading solution. This compound, being polar, may have limited retention, but C18 is excellent for removing less polar impurities.[6][7][8]
Sample Preparation
Prior to SPE, the crude plant material should be extracted using a suitable solvent. Given that this compound is soluble in methanol and poorly soluble in water, an initial extraction with methanol or an ethanol-water mixture is recommended. The crude extract should then be filtered or centrifuged to remove particulate matter. For C18 SPE, the extract should be diluted with water to ensure the analytes are in a sufficiently polar solution for proper retention of impurities.
Experimental Protocols
Protocol 1: Macroporous Adsorption Resin SPE
This protocol is adapted from established methods for saponin and alkaloid purification from plant extracts.[2][4][5]
1. Column Conditioning:
- Pass 5 bed volumes (BV) of 95% ethanol through the macroporous resin cartridge to activate the resin.
- Equilibrate the column by passing 10 BV of deionized water.
2. Sample Loading:
- Load the pre-filtered aqueous plant extract onto the column at a flow rate of 1-2 BV/hour.
3. Washing:
- Wash the column with 5 BV of deionized water to remove highly polar impurities such as salts and sugars.
- Further, wash with 5 BV of 20% ethanol in water to remove more polar pigments and other impurities.
4. Elution:
- Elute the purified this compound fraction with 5 BV of 70% ethanol in water. Collect the eluate.
5. Post-Elution Processing:
- The collected eluate can be concentrated under reduced pressure to remove the ethanol. The resulting aqueous solution can be lyophilized or used for further analysis.
Protocol 2: C18 Reversed-Phase SPE
This protocol is a general procedure for the cleanup of polar analytes from aqueous samples.[6][7][8]
1. Column Conditioning:
- Pass 3 mL of methanol through the C18 cartridge to wet the sorbent.
- Equilibrate the column by passing 3 mL of deionized water. Do not allow the sorbent to dry.
2. Sample Loading:
- Load the aqueous sample extract (ensure the organic solvent concentration is low, <5%) onto the cartridge at a slow, drop-wise flow rate.
3. Washing:
- Wash the cartridge with 3 mL of deionized water to remove salts and other highly polar impurities.
4. Elution:
- Elute the this compound with 2 mL of 50% methanol in water. For a more concentrated sample, a smaller elution volume can be used.
5. Post-Elution Processing:
- The eluate can be directly injected into an HPLC system or evaporated to dryness and reconstituted in a suitable mobile phase.
Quantitative Data Summary
The following table summarizes representative recovery data for similar compounds using SPE, demonstrating the potential efficiency of the proposed protocols for this compound cleanup.
| Analyte Class | SPE Sorbent | Recovery Rate (%) | Reference Compound(s) |
| Steroidal Saponins | Macroporous Resin (D101) | 85.47% | Polyphyllin II & VII |
| Alkaloids | Cation-Exchange Polymer | 100.44 - 102.12% | Cepharanthine, C-T-C |
| Glycosides | C18 | >90% (typical) | Various Glycosides |
| Illicit Drugs (as a proxy for alkaloids) | Mixed-Mode SPE | >76% | Various Basic Drugs |
Note: This data is based on the purification of compounds structurally and chemically similar to this compound. Actual recovery rates for this compound may vary and should be determined experimentally.
Visualizations
Experimental Workflow Diagram
References
- 1. CN105273013A - this compound preparation method - Google Patents [patents.google.com]
- 2. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. [Studies on purification of total saponins from the leaves of Acanthopanax trifoliatus by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 8. SPE C18 - Chromatography Forum [chromforum.org]
- 9. Resin for Saponins Extraction and Separation Ion Exchange Resin - Macroporous Adsorbent Resin, Ion Exchange Resin | Made-in-China.com [m.made-in-china.com]
Application Notes and Protocols for the In Vitro Study of Pumiloside
Topic: Developing a Stable Formulation of Pumiloside for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a quinolinone alkaloid found in plants such as Ophiorrhiza pumila.[1] Like many natural alkaloids, it has demonstrated potential as an anti-cancer agent, exhibiting anti-proliferative and anti-migration properties in preliminary studies.[1] A significant challenge in the in vitro evaluation of this compound is its poor aqueous solubility, which necessitates the development of a stable formulation to ensure reproducible and accurate experimental results.
These application notes provide a comprehensive guide to developing a stable formulation of this compound for in vitro studies, including protocols for solubility determination, formulation preparation, stability testing, and in vitro bioactivity assessment.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈N₂O₉ | [1] |
| Molecular Weight | 512.5 g/mol | |
| Appearance | Crystalline solid | [2] |
| Solubility (Qualitative) | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | [1] |
| Storage (Solid) | -20°C, protected from light | [2] |
Experimental Protocols
Objective: To determine the practical solubility limit of this compound in cell culture medium supplemented with a minimal amount of Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO: Accurately weigh a small amount of this compound and dissolve it in pure DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Equilibration: Incubate the prepared solutions at 37°C for 24 hours to allow them to reach equilibrium.
-
Visual Inspection: After incubation, visually inspect each solution for any signs of precipitation.
-
Quantification (Optional but Recommended):
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Determine Solubility Limit: The highest concentration that remains clear after equilibration is considered the practical solubility limit.
Objective: To prepare a stable working solution of this compound for use in cell-based assays.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: If stored frozen, thaw the this compound stock solution at room temperature.
-
Dilution: Based on the determined solubility limit and the desired final concentration for your experiment, calculate the required volume of the stock solution.
-
Preparation of Working Solution: In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium. While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise to ensure rapid and uniform dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution does not exceed a level that is toxic to the cells being used (typically ≤ 0.5%).
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Objective: To assess the stability of the this compound formulation under experimental conditions.
Materials:
-
Prepared this compound working solution
-
Incubator (37°C, 5% CO₂)
-
HPLC system
Procedure:
-
Incubation: Place an aliquot of the freshly prepared this compound working solution in an incubator under standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a small sample of the solution.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0). A stable formulation will show minimal degradation (e.g., <10%) over the course of the experiment.
In Vitro Bioactivity Assessment
The anti-cancer effects of this compound can be evaluated using a variety of in vitro assays. Below are protocols for assessing its impact on cell viability and apoptosis.
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualization of Workflow and Signaling Pathways
The following diagram illustrates the overall workflow for developing and validating a stable this compound formulation for in vitro studies.
Caption: Experimental workflow for this compound formulation and in vitro testing.
Based on studies of an extract containing this compound, it is hypothesized that this compound may exert its anti-cancer effects through the inhibition of the NF-κB signaling pathway.[1] The following diagram illustrates this proposed mechanism.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Data Presentation
All quantitative data from the experiments described above should be summarized in clearly structured tables for easy comparison. Below are example templates for presenting solubility and cell viability data.
Table 2: Solubility of this compound in Cell Culture Medium
| Formulation (this compound in Medium + DMSO) | Final DMSO Conc. (% v/v) | Visual Observation (24h @ 37°C) | Soluble Concentration (µM) (by HPLC) |
| 1 µM | 0.1% | Clear | 1.0 ± 0.1 |
| 5 µM | 0.1% | Clear | 4.9 ± 0.3 |
| 10 µM | 0.1% | Precipitate | 7.8 ± 0.5 |
| 20 µM | 0.2% | Precipitate | 8.1 ± 0.6 |
Table 3: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 48 | 12.5 ± 1.2 |
| A549 (Lung Cancer) | 48 | 25.3 ± 2.5 |
| HeLa (Cervical Cancer) | 48 | 18.7 ± 1.9 |
Conclusion
The protocols and guidelines presented here provide a framework for the systematic development and validation of a stable this compound formulation for in vitro research. Due to its inherent poor aqueous solubility, careful consideration of the formulation strategy is paramount for obtaining reliable and reproducible data in cell-based assays. The hypothesized inhibition of the NF-κB pathway provides a starting point for mechanistic studies into the anti-cancer effects of this promising natural compound.
References
Application Note & Protocol: In Vitro Assessment of Pumiloside Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiloside is a naturally occurring glycosidic alkaloid found in plants such as Nauclea officinalis and Ophiorrhiza liukiuensis.[1][2] With a molecular formula of C26H28N2O9 and a molecular weight of 512.5 g/mol , its potential as a therapeutic agent is of growing interest.[1] For any compound targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[3] This application note provides a detailed protocol for assessing the in vitro BBB permeability of this compound using a well-established cell-based model.
Principle
This protocol utilizes an in vitro BBB model based on a Transwell® system, where a monolayer of human brain microvascular endothelial cells (hBMEC) is cultured on a semipermeable membrane insert.[3][4] This creates two distinct compartments: an apical (luminal or "blood" side) and a basolateral (abluminal or "brain" side). This compound is introduced into the apical chamber, and its transport across the endothelial cell monolayer into the basolateral chamber is quantified over time. The integrity of the BBB model is paramount and is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker, sodium fluorescein.[3] Quantification of this compound is achieved using Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA).[5]
Quantitative Data Summary
The apparent permeability coefficient (Papp) is calculated to quantify the rate of this compound transport across the hBMEC monolayer. The Papp value is a key indicator of a compound's potential to cross the BBB.
| Compound | Concentration (µM) | Incubation Time (h) | Papp (cm/s) | Reference Compound | Papp (cm/s) |
| This compound | 10 | 2 | [Insert Experimental Data] | Caffeine (High Permeability) | > 10 x 10⁻⁶ |
| This compound | 10 | 4 | [Insert Experimental Data] | Sodium Fluorescein (Low Permeability) | < 1 x 10⁻⁶ |
Note: This table is a template for presenting experimental data. Actual Papp values need to be determined experimentally.
Experimental Protocols
In Vitro Blood-Brain Barrier Model
This protocol details the establishment and validation of a hBMEC-based in vitro BBB model.
Materials:
-
Human brain microvascular endothelial cells (hBMEC)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and essential growth factors)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Fibronectin-coated plates/inserts
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Sodium Fluorescein
-
Fluorometer
Procedure:
-
Cell Seeding:
-
Culture hBMECs on fibronectin-coated flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them onto the apical side of the fibronectin-coated Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².
-
Add complete culture medium to both the apical and basolateral chambers.
-
-
Monolayer Formation and BBB Integrity Assessment:
-
Culture the cells for 5-7 days to allow for the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the TEER daily. The TEER values should increase and plateau, indicating the formation of tight junctions. A TEER value above 150 Ω·cm² is generally considered acceptable.[4]
-
To further assess barrier integrity, perform a sodium fluorescein permeability assay.
-
Replace the medium in the apical chamber with a solution of sodium fluorescein (e.g., 10 µM in transport buffer).
-
Incubate for a defined period (e.g., 60 minutes).
-
Collect samples from the basolateral chamber and measure the fluorescence.
-
Calculate the Papp value for sodium fluorescein. A low Papp value confirms the integrity of the barrier.
-
-
This compound Permeability Assay
Materials:
-
This compound stock solution (e.g., in DMSO, further diluted in transport buffer)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Established and validated hBMEC Transwell® system
-
UPLC-PDA system
Procedure:
-
Preparation:
-
Wash the hBMEC monolayer on the Transwell® inserts twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (acceptor) chamber.
-
-
This compound Application:
-
Prepare a working solution of this compound (e.g., 10 µM) in the transport buffer.
-
Remove the transport buffer from the apical (donor) chamber and replace it with the this compound working solution.
-
-
Incubation and Sampling:
-
Incubate the Transwell® plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 2 and 4 hours), collect samples from the basolateral chamber.[3]
-
Immediately after each sampling, replenish the basolateral chamber with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all collected samples using a validated UPLC-PDA method.
-
Analytical Method: UPLC-PDA for this compound Quantification
This method is adapted from a published procedure for the quantification of this compound.[5]
Instrumentation and Conditions:
-
UPLC System: Waters Acquity or equivalent
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% formic acid
-
-
Gradient Elution: A linear gradient can be optimized based on the specific column and system, for example, starting with a low percentage of A and gradually increasing.[5]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
PDA Detection: Monitor at the wavelength of maximum absorbance for this compound.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the transport buffer.
-
Inject the standards into the UPLC-PDA system to generate a standard curve by plotting peak area against concentration.
-
-
Sample Preparation:
-
Samples collected from the permeability assay may be directly injected if the concentration is within the linear range of the standard curve. If necessary, dilute the samples with transport buffer.
-
-
Quantification:
-
Inject the experimental samples into the UPLC-PDA system.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Data Analysis
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of this compound appearance in the basolateral (acceptor) chamber (mol/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of this compound in the apical (donor) chamber (mol/cm³).
Visualizations
Caption: Experimental workflow for assessing this compound BBB permeability.
Caption: Diagram of the in vitro Transwell® blood-brain barrier model.
References
Application Notes and Protocols for Pumiloside in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiloside, a quinoline alkaloid glycoside, has been identified as an acetylcholinesterase (AChE) inhibitor. This property positions it as a compound of interest for research into Alzheimer's disease (AD), as AChE inhibition is a key therapeutic strategy for managing the symptoms of this neurodegenerative condition. While direct studies on this compound's effects on other pathological hallmarks of AD, such as amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and neuroinflammation, are currently limited, its classification as a natural glycoside warrants further investigation. Many flavonoid glycosides have demonstrated neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory activities.
These application notes provide a comprehensive overview of proposed experimental protocols to evaluate the therapeutic potential of this compound in various in vitro models of Alzheimer's disease. The methodologies are based on established assays for key pathological features of AD and the known activities of related compounds.
Quantitative Data Summary
Due to the limited direct research on this compound in AD models beyond acetylcholinesterase inhibition, the following table includes data for this compound's known activity and comparative data for related flavonoid glycosides that have been studied for their neuroprotective effects. This comparative data can serve as a benchmark for interpreting experimental results with this compound.
| Compound | Target/Assay | Model System | Key Findings | Reference |
| This compound | Acetylcholinesterase (AChE) Inhibition | In vitro enzymatic assay | IC50: 118.36 μM | [1][2] |
| Quercetin | Acetylcholinesterase (AChE) Inhibition | In vitro enzymatic assay | IC50: 50.99 μM | [3] |
| Quercetin | Butyrylcholinesterase (BChE) Inhibition | In vitro enzymatic assay | IC50: 0.203 mM | [4] |
| Astragalin | Neuroinflammation (TNF-α, IL-1β, IL-6 reduction) | LPS-stimulated BV-2 microglia | Dose-dependent decrease in inflammatory cytokines | [5][6] |
| Tiliroside | Neuroinflammation (TNFα, IL-6, Nitrite, PGE2 reduction) | LPS+IFNγ-activated BV2 microglia | Significant suppression of pro-inflammatory mediators | [7] |
| Kaempferol | Neuroinflammation (NO, iNOS, PGE2, IL-1β, TNF-α, IFN-γ reduction) | LPS-stimulated BV2 microglia | Impaired microglial TLR4 and NF-kB signaling | [8][9] |
| Tiliroside | Oxidative Stress (HO-1/Nrf2 activation) | LPS+IFNγ-activated BV2 microglia | Attenuation of ROS production and activation of Nrf2 antioxidant system | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general experimental workflow for its evaluation in Alzheimer's disease models.
Caption: Proposed signaling pathways for this compound's neuroprotective effects.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is to determine the IC50 value of this compound for AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
This compound
-
Donepezil (positive control)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer.
-
In a 96-well plate, add 25 µL of each this compound dilution.
-
Add 50 µL of AChE solution (0.1 U/mL in phosphate buffer) to each well.
-
Add 125 µL of DTNB solution (3 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution (15 mM in phosphate buffer).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Neuroinflammation Assay in BV-2 Microglial Cells
This protocol assesses the anti-inflammatory effects of this compound.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
GRIESS reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed BV-2 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of NO in the supernatant using the GRIESS reagent according to the manufacturer's instructions.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's protocols.
-
Analyze the data to determine the effect of this compound on the production of inflammatory mediators.
Nrf2 Activation Assay in SH-SY5Y Neuronal Cells
This protocol evaluates the potential of this compound to activate the Nrf2 antioxidant pathway.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂) or Aβ oligomers as an oxidative stressor
-
Nuclear extraction kit
-
Western blot reagents and antibodies for Nrf2 and Lamin B1 (nuclear marker)
-
24-well plates
Procedure:
-
Seed SH-SY5Y cells in 6-well plates.
-
Treat the cells with various concentrations of this compound for 6-24 hours.
-
(Optional) Induce oxidative stress with H₂O₂ or Aβ oligomers for a specified time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Perform Western blot analysis on the nuclear extracts using primary antibodies against Nrf2 and Lamin B1.
-
Quantify the band intensities to determine the level of Nrf2 translocation to the nucleus, normalized to Lamin B1.
Aβ (1-42) Aggregation Assay (Thioflavin T)
This protocol assesses the ability of this compound to inhibit the aggregation of Aβ peptides.[10][11][12]
Materials:
-
Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
This compound
-
Phosphate buffer (pH 7.4)
-
Black 96-well plate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., HFIP) and then dissolve in buffer to the desired concentration.
-
In a black 96-well plate, mix Aβ (1-42) solution with various concentrations of this compound.
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.
-
Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation.
-
Compare the aggregation curves in the presence and absence of this compound to determine its inhibitory effect.
Tau Phosphorylation Assay in SH-SY5Y Cells
This protocol evaluates the effect of this compound on Tau phosphorylation.[13][14][15]
Materials:
-
SH-SY5Y cells
-
Okadaic acid (to induce Tau hyperphosphorylation)
-
This compound
-
Cell lysis buffer
-
Western blot reagents
-
Primary antibodies against phosphorylated Tau (e.g., AT8, PHF-1) and total Tau
-
Secondary antibodies
-
6-well plates
Procedure:
-
Seed SH-SY5Y cells in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce Tau hyperphosphorylation by treating the cells with okadaic acid.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis using primary antibodies against specific phospho-Tau epitopes and total Tau.
-
Quantify the band intensities to determine the ratio of phosphorylated Tau to total Tau.
-
Analyze the data to assess the effect of this compound on Tau phosphorylation.
References
- 1. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Investigating the Antioxidant and Acetylcholinesterase Inhibition Activities of Gossypium herbaceam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hakon-art.com [hakon-art.com]
- 6. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 7. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 8. attogene.com [attogene.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. protocols.io [protocols.io]
- 12. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Tau Phosphorylation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Application of Pumiloside in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiloside is a monoterpenoid indole alkaloid that holds a significant position in the field of natural product chemistry. It is primarily recognized as a crucial intermediate in the biosynthetic pathway of the potent anticancer agent, Camptothecin.[1] This document provides a comprehensive overview of the known applications of this compound in natural product synthesis, its biological activities with available quantitative data, and protocols for its preparation. While the total chemical synthesis of this compound is not extensively documented in publicly available literature, its biosynthetic and semi-synthetic preparations are better understood.
Application in Natural Product Synthesis
The principal application of this compound in natural product synthesis is its role as a precursor to Camptothecin. The biosynthetic pathway involves the conversion of Strictosamide to this compound, which is then further transformed into Deoxythis compound and ultimately Camptothecin.[1] This pathway highlights this compound as a key molecular scaffold for the construction of the quinoline-containing pentacyclic core of Camptothecin.
Currently, there is limited information available in the scientific literature regarding the use of this compound as a starting material or synthetic intermediate for other classes of natural products beyond the Camptothecin family. Its structural complexity and the availability of other synthetic routes to various alkaloid scaffolds may have limited its broader application in divergent synthetic strategies.
Biological Activities of this compound
While this compound is a precursor to the cytotoxic drug Camptothecin, its own biological activity profile is not extensively characterized, particularly concerning its anticancer properties. The available data points towards its activity as an enzyme inhibitor.
Quantitative Data for Biological Activity
The primary reported biological activity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.
| Compound | Target | IC50 Value (µM) | Source Organism |
| This compound | Acetylcholinesterase (AChE) | 118.36 | Nauclea officinalis |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. Research on related indole alkaloids suggests potential interactions with various cellular signaling cascades, but direct evidence for this compound is yet to be established. Given its acetylcholinesterase inhibitory activity, it is plausible that this compound could modulate cholinergic signaling pathways. However, further investigation is required to elucidate its precise mechanism of action and its effects on intracellular signaling.
Experimental Protocols
Preparation of this compound from Strictosamide
The following protocol is based on a patented method for the preparation of this compound from Strictosamide, a more abundant precursor.[7] This method utilizes a photo-oxidation reaction.
Materials:
-
Strictosamide
-
Ultrapure water
-
Oxygen gas
-
Sealed reaction vessel (e.g., quartz tube)
-
Light source (e.g., high-pressure mercury lamp)
-
Macroporous adsorbent resin (e.g., Diaion HP-20)
-
Ethanol (various concentrations for elution)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Dissolution of Starting Material: Dissolve an appropriate amount of Strictosamide in ultrapure water. The concentration should be optimized based on the reaction scale.
-
Reaction Setup: Transfer the Strictosamide solution to a sealed reaction vessel.
-
Oxygenation: Purge the solution and the headspace of the vessel with oxygen gas to create an oxygen-rich environment. Seal the vessel tightly.
-
Photochemical Reaction: Irradiate the sealed vessel with a suitable light source. The reaction progress should be monitored by HPLC to determine the optimal irradiation time for the conversion of Strictosamide to this compound.
-
Purification:
-
After the reaction is complete, load the aqueous solution onto a pre-conditioned macroporous adsorbent resin column.
-
Wash the column sequentially with ultrapure water to remove polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10-30% ethanol, followed by 40-60% ethanol).
-
Collect the fractions and analyze them by HPLC to identify those containing this compound.
-
-
Isolation: Combine the fractions rich in this compound and concentrate the solution under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid to obtain this compound. The patent suggests a yield of over 70%.[7]
Visualizations
Biosynthetic Pathway of Camptothecin
Caption: Biosynthetic pathway leading to Camptothecin, highlighting this compound as a key intermediate.
Experimental Workflow for Biological Screening
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The S-phase cytotoxicity of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the cytotoxic effect of camptothecin solid lipid nanoparticles on MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camptothecin cytotoxicity in mammalian cells is associated with the induction of persistent double strand breaks in replicating DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. CN105273013A - this compound preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening of Pumiloside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiloside is a naturally occurring iridoid-type alkaloid that has demonstrated noteworthy biological activities. Notably, it has been identified as an inhibitor of Herpes Simplex Virus 2 (HSV-2), including acyclovir-resistant strains. Furthermore, this compound is a known biosynthetic precursor to Camptothecin, a potent anti-cancer agent that functions as a topoisomerase I inhibitor. This dual activity profile makes this compound and its synthetic analogs attractive candidates for drug discovery programs in both antiviral and oncology research.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to evaluate libraries of this compound analogs for either anti-HSV-2 or anti-cancer activity. The protocols are tailored for a research setting and are adaptable to standard HTS automation.
Application 1: High-Throughput Screening for Anti-Herpes Simplex Virus 2 (HSV-2) Activity
This section outlines a cell-based HTS assay to identify this compound analogs that inhibit HSV-2 replication. The assay utilizes a genetically engineered cell line expressing a reporter gene under the control of an HSV-2-inducible promoter, providing a quantitative measure of viral replication.
Signaling Pathway of HSV-2 Replication and Host Cell Interaction
Herpes Simplex Virus 2 manipulates host cellular pathways to facilitate its replication. Upon infection, viral components are recognized by pattern recognition receptors (PRRs), triggering an innate immune response, including the production of type I interferons (IFNs). IFNs subsequently activate the JAK-STAT signaling pathway, leading to the expression of interferon-stimulated genes (ISGs) with antiviral functions. However, HSV-2 has evolved mechanisms to counteract these defenses, in part by modulating pathways like autophagy to support its own replication.[1][2][3][4]
Caption: HSV-2 interaction with host cell signaling pathways.
Experimental Workflow: Anti-HSV-2 Reporter Gene Assay
The workflow for the high-throughput screening of this compound analogs against HSV-2 is depicted below. The process begins with the seeding of reporter cells, followed by compound addition, viral infection, incubation, and finally, measurement of the reporter signal.
Caption: High-throughput screening workflow for anti-HSV-2 compounds.
Experimental Protocol: Anti-HSV-2 Reporter Gene Assay
1. Materials and Reagents:
-
Vero cells stably expressing β-galactosidase under the control of the HSV ICP6 promoter (Vero-ICP6-LacZ).
-
Herpes Simplex Virus 2 (HSV-2) stock of known titer.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound analog library dissolved in DMSO.
-
Acyclovir (positive control).
-
DMSO (negative control).
-
Phosphate Buffered Saline (PBS).
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate solution.
-
Cell lysis buffer.
-
384-well clear-bottom tissue culture plates.
-
Automated liquid handling system.
-
Plate reader capable of measuring absorbance at 570 nm.
2. Assay Procedure:
-
Cell Seeding: Using an automated liquid handler, seed Vero-ICP6-LacZ cells into 384-well plates at a density of 5,000 cells per well in 50 µL of DMEM with 2% FBS. Incubate overnight at 37°C in 5% CO2.
-
Compound Addition: Add 100 nL of this compound analogs from the library plates to the assay plates using a pintool or acoustic dispenser. Also, add positive (Acyclovir, final concentration 10 µM) and negative (DMSO) controls to designated wells.
-
Viral Infection: Dilute HSV-2 stock in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of 0.1. Add 10 µL of the diluted virus to each well, except for the uninfected control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in 5% CO2.
-
Cell Lysis and Substrate Addition: Add 10 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature. Following lysis, add 20 µL of CPRG substrate solution to each well.
-
Signal Detection: Incubate the plates at 37°C and monitor the color change. Read the absorbance at 570 nm using a plate reader every 30 minutes until the signal in the positive control wells reaches a plateau.
Data Presentation: Hypothetical Screening Results
| Compound ID | Concentration (µM) | % Inhibition of HSV-2 Replication | Cell Viability (%) |
| This compound | 10 | 65.2 | 98.1 |
| Analog A | 10 | 92.5 | 95.3 |
| Analog B | 10 | 15.8 | 99.2 |
| Analog C | 10 | 88.1 | 60.5 |
| Acyclovir | 10 | 95.0 | 97.6 |
| DMSO | 0.1% | 0 | 100 |
Application 2: High-Throughput Screening for Anticancer Activity
This section details two primary HTS assays for evaluating this compound analogs as potential anticancer agents: a biochemical assay for topoisomerase I inhibition and a cell-based cytotoxicity assay.
Signaling Pathway of Topoisomerase I Inhibition and DNA Damage Response
Topoisomerase I (Top1) relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[5] Inhibitors like Camptothecin (and potentially this compound analogs) stabilize the covalent Top1-DNA cleavage complex.[6][7] The collision of replication forks with these stabilized complexes leads to DNA double-strand breaks (DSBs).[8] This DNA damage activates a complex signaling cascade known as the DNA Damage Response (DDR), involving sensor proteins (e.g., ATM, ATR) and effector kinases (e.g., Chk1, Chk2), which ultimately leads to cell cycle arrest and apoptosis.[9]
Caption: Signaling pathway of Topoisomerase I inhibition.
Experimental Workflow: Topoisomerase I DNA Relaxation Assay
This workflow outlines a biochemical HTS assay to identify direct inhibitors of topoisomerase I. The assay measures the conversion of supercoiled DNA to its relaxed form.
Caption: High-throughput screening workflow for Topoisomerase I inhibitors.
Experimental Protocols
1. Materials and Reagents:
-
Human Topoisomerase I.
-
Supercoiled plasmid DNA (e.g., pHOT1).
-
10x Topoisomerase I assay buffer.
-
This compound analog library in DMSO.
-
Camptothecin (positive control).
-
DMSO (negative control).
-
DNA intercalating dye (e.g., PicoGreen) or a triplex formation-based detection system.[10][11]
-
384-well black, low-volume plates.
-
Automated liquid handling system.
-
Fluorescence plate reader.
2. Assay Procedure:
-
Reagent Preparation: Prepare a master mix containing supercoiled DNA and assay buffer.
-
Compound Addition: Dispense 100 nL of this compound analogs and controls into the 384-well plates.
-
Reaction Initiation: Add 10 µL of the DNA/buffer master mix to each well. Add 5 µL of diluted Topoisomerase I to initiate the reaction. The final reaction volume should be around 20 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Signal Detection: Stop the reaction according to the chosen detection method (e.g., adding SDS). Add the detection reagent (e.g., PicoGreen) and incubate in the dark for 5 minutes.
-
Data Acquisition: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. A decrease in fluorescence (in some formats) indicates inhibition of DNA relaxation.
1. Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, HCT116).
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound analog library in DMSO.
-
Camptothecin or Doxorubicin (positive control).
-
DMSO (negative control).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
384-well white, clear-bottom tissue culture plates.
-
Automated liquid handling system.
-
Luminometer.
2. Assay Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at a density of 2,000 cells per well in 40 µL of medium. Incubate overnight.
-
Compound Addition: Add 100 nL of this compound analogs and controls to the assay plates.
-
Incubation: Incubate the plates for 72 hours at 37°C in 5% CO2.
-
Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization and Detection: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence indicates cytotoxicity.
Data Presentation: Hypothetical Screening Results
| Compound ID | Topo I Inhibition IC50 (µM) | HCT116 Cytotoxicity GI50 (µM) |
| This compound | > 50 | 25.3 |
| Analog D | 2.1 | 0.8 |
| Analog E | 15.6 | 12.4 |
| Analog F | > 50 | > 50 |
| Camptothecin | 0.5 | 0.1 |
References
- 1. HSV-2 Manipulates Autophagy through Interferon Pathway: A Strategy for Viral Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSV-2 inhibits type I interferon signaling via multiple complementary and compensatory STAT2-associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Modulation of Innate Immune Signaling Pathways by Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
Troubleshooting & Optimization
Improving the yield of Pumiloside extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Pumiloside from plant material.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the extraction and purification of this compound.
Q1: Why is my this compound yield consistently low?
A1: Low yield is a frequent issue stemming from several factors. Consider the following troubleshooting steps:
-
Plant Material Quality and Pre-treatment: The concentration of this compound can vary based on the plant's species, age, and harvesting time[1]. Ensure your plant material is properly dried and ground to a fine powder. Proper drying inhibits metabolic processes that can alter chemical composition, and a smaller particle size increases the surface area for solvent interaction, improving extraction efficiency[2][3].
-
Solvent Selection: this compound, a quinolinone alkaloid, is soluble in methanol and poorly soluble in water and ethyl acetate[4]. Using a highly polar solvent like methanol or an ethanol-water mixture is crucial. The polarity of the solvent should match that of the target compound to ensure a good yield[2].
-
Extraction Parameters: Temperature, time, and the solid-to-liquid ratio are critical variables. Increasing temperature can enhance solubility and diffusion, but excessive heat may degrade thermolabile compounds[2][5]. Similarly, while longer extraction times can increase yield, they also raise the risk of degradation[2]. These parameters must be optimized for your specific plant material.
-
Extraction Method: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may not be the most efficient[6]. Consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which are known to improve yields and reduce extraction times[7].
Q2: What is the optimal solvent for this compound extraction?
A2: Based on its chemical properties, methanol is a highly effective solvent for this compound[4]. For alkaloids in general, a common strategy involves a two-step process:
-
Defatting: First, extract the dried plant material with a non-polar solvent like hexane or petroleum ether. This step removes lipids, waxes, and terpenes that can interfere with the purification process. This initial extract is typically discarded[8].
-
Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent such as methanol or ethanol to isolate the alkaloids[8]. The choice between solvents of varying polarities is a critical factor in determining the efficiency of phenolic compound extraction[9].
Q3: My extract contains many impurities. How can I improve the purity of my this compound?
A3: Improving purity involves steps both before and after the main extraction:
-
Pre-Extraction: As mentioned in Q2, pre-treating the plant material with a non-polar solvent (defatting) is a highly effective first step to remove non-polar impurities[8].
-
Post-Extraction Purification: The crude extract will contain a mixture of compounds. Chromatographic techniques are essential for purification.
-
Column Chromatography: This is a standard method for separating alkaloids. The crude extract is loaded onto a column packed with a stationary phase (e.g., silica gel), and solvents of increasing polarity are used to elute the different compounds[10][11].
-
Solid-Phase Extraction (SPE): SPE can be used as a clean-up step to remove interfering substances from the extract before final analysis or purification[12][13].
-
Crystallization: This technique can be used to obtain high-purity alkaloids from a semi-purified extract by adjusting solvent properties or temperature[10].
-
Q4: I suspect this compound is degrading during my extraction process. What are the signs and how can I prevent it?
A4: Degradation can be caused by excessive heat, prolonged exposure to light, or unsuitable pH levels[14][15].
-
Thermal Degradation: Many bioactive compounds are thermolabile and can be degraded by high temperatures used in methods like reflux or MAE[2][16]. If you suspect thermal degradation, try using a lower extraction temperature or switching to a non-thermal method.
-
Photodegradation: Some alkaloids are sensitive to light. The preparation of this compound from its precursor strictosamide involves a light-dependent step, suggesting the molecule itself could be photosensitive. It is good practice to conduct extractions in amber glassware or protect the setup from direct light.
-
pH Instability: Alkaloids can be sensitive to pH. This compound's stability across different pH values is not well-documented, but extreme pH should generally be avoided unless specifically required for a purification step (e.g., acid-base partitioning).
-
Preventative Measures: Employing methods like Ultrasound-Assisted Extraction (UAE) allows for efficient extraction at lower temperatures, which can help preserve compound integrity[7][17]. Using antioxidants during extraction may also help, but their compatibility with the overall process must be verified.
Q5: How can I reduce extraction time while maintaining a high yield?
A5: Modern extraction techniques are designed to be rapid and efficient.
-
Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and significantly reducing extraction time compared to conventional methods[7][17].
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, leading to a much shorter extraction time, often just a few minutes[7][18]. However, careful temperature control is necessary to prevent thermal degradation[19].
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical parameters and outcomes for different extraction techniques to provide a comparative overview. The values are illustrative and should be optimized for specific experimental conditions.
| Feature | Conventional (Soxhlet) | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) |
| Principle | Continuous solid-liquid extraction with refluxing solvent[6]. | Acoustic cavitation disrupts cell walls[7]. | Microwave energy for rapid, targeted heating[7]. |
| Typical Time | 6 - 24 hours | 15 - 60 minutes[20] | 5 - 30 minutes[18][19] |
| Temperature | Boiling point of solvent | Low to moderate (20-60°C)[17] | Moderate to high (e.g., 90-150°C)[18] |
| Solvent Usage | High | Low to moderate | Low to moderate[21] |
| Yield Efficiency | Moderate | High | High[21] |
| Key Advantage | Simple, well-established | Fast, efficient at low temperatures, good for thermolabile compounds[7]. | Extremely fast, highly efficient[7]. |
| Key Disadvantage | Time-consuming, large solvent volume, potential thermal degradation[6]. | Potential for free radical formation, requires specific equipment. | Requires careful temperature control to avoid degradation, specific equipment needed[19]. |
Experimental Protocols
Below are detailed methodologies for advanced extraction and a standard purification technique.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of dried, finely powdered plant material. Pre-treat with 50 mL of hexane and sonicate for 15 minutes to defat the sample. Centrifuge and discard the hexane supernatant. Air-dry the plant residue.
-
Extraction: Place the defatted plant material into a 250 mL flask. Add 100 mL of 90% methanol (a 1:10 solid-to-liquid ratio)[17].
-
Sonication: Place the flask in an ultrasonic bath. Set the ultrasonic power (e.g., 250 W), temperature (e.g., 40°C), and time (e.g., 30 minutes)[17][22]. Ensure the water level in the bath is adequate.
-
Recovery: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Decant the supernatant and filter it through a 0.45 µm membrane filter.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Storage: Store the dried extract at 4°C in a desiccator, protected from light.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation: Weigh 2 g of dried, finely powdered plant material. If necessary, perform a pre-extraction with a non-polar solvent as described in the UAE protocol.
-
Extraction: Place the plant material in a specialized microwave extraction vessel. Add 80 mL of 80% ethanol (a 1:40 solid-to-liquid ratio)[18].
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the microwave power (e.g., 800 W), temperature (e.g., 120°C), and extraction time (e.g., 10 minutes)[18]. These parameters must be optimized to prevent degradation.
-
Recovery and Filtration: After the extraction cycle is complete and the vessel has cooled, filter the contents through Whatman No. 1 filter paper. Wash the residue with a small amount of the extraction solvent.
-
Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator to yield the crude extract.
-
Storage: Store the extract in a cool, dark, and dry place.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 100-200 mesh) in a non-polar solvent like chloroform. Pour the slurry into a glass column and allow it to pack evenly under gravity or with light pressure.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase solvent. Alternatively, adsorb the dry extract onto a small amount of silica gel and carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform). Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent, such as methanol (e.g., progressing from 1% to 10% methanol in chloroform)[8].
-
Fraction Collection: Collect the eluate in separate fractions using test tubes.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain this compound. Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Fractions showing a spot corresponding to a pure this compound standard are pooled.
-
Final Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
General Workflow for this compound Extraction and Purification
The following diagram illustrates the logical flow from raw plant material to a purified final product.
Caption: A standard workflow for this compound extraction.
Troubleshooting Logic for Low Extraction Yield
This decision tree helps diagnose potential causes of low this compound yield.
Caption: A decision tree for troubleshooting low yield.
Comparison of Extraction Methodologies
This diagram highlights the relationship between extraction time and the intensity of the physical principle for different methods.
Caption: Time and intensity comparison of methods.
References
- 1. customprocessingservices.com [customprocessingservices.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CN105273013A - this compound preparation method - Google Patents [patents.google.com]
- 5. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkaloid Purification - Lifeasible [lifeasible.com]
- 11. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods [mdpi.com]
- 12. uvadoc.uva.es [uvadoc.uva.es]
- 13. bfr.bund.de [bfr.bund.de]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of ultrasound‐assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized microwave-assisted extraction method for increasing yields of rare ginsenosides from Panax quinquefolius L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization protocol for the microwave-assisted extraction of antioxidant components from Pinus elliottii needles using response surface methodology :: BioResources [bioresources.cnr.ncsu.edu]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Pumiloside Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with pumiloside in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a natural indole alkaloid glycoside first isolated from plants like Nauclea officinalis and Ophiorrhiza liukiuensis.[1][2][3] It has demonstrated several biological activities, including the inhibition of the enzyme Acetylcholinesterase (AChE) and potential antiviral properties, making it a compound of interest for drug development.[2][4] Like many complex natural products, this compound is sparingly soluble in aqueous buffers.[5] This poor solubility can lead to several experimental issues, including underestimation of biological activity, poor reproducibility, inaccurate structure-activity relationships (SAR), and precipitation of the compound during assays.[6][7]
Q2: I am starting my experiment. What is the recommended initial procedure for dissolving this compound?
The recommended starting point is to first prepare a concentrated stock solution in an organic solvent. This compound is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, chloroform, and acetone.[3][8] A common practice for biological assays is to create a 10-30 mM stock solution in DMSO.[6] This stock solution can then be serially diluted to the final desired concentration in your aqueous experimental buffer.
Q3: My this compound precipitated after I added the stock solution to my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous medium is a common problem for hydrophobic compounds.[8] Here are several troubleshooting steps:
-
Verify Concentration: Ensure your final concentration does not exceed the solubility limit of this compound in the final assay medium. You can determine this limit by preparing serial dilutions and measuring turbidity with a spectrophotometer (at a wavelength of 500 nm or higher) or a nephelometer.[8]
-
Reduce Starting Concentration: It is often beneficial to lower the highest concentration in your dose-response curve to reduce the likelihood of precipitation.[6]
-
Use Sonication: In-well sonication can sometimes help redissolve precipitated compounds in aqueous media.[6]
-
Gentle Warming: Briefly warming the solution in a water bath at 37°C while vortexing may help dissolve fine particles.[8]
-
Optimize Dilution Protocol: Adding the aqueous solution to the DMSO stock, rather than the other way around, can sometimes increase the time the compound is at a high aqueous concentration, increasing precipitation risk.[6] Experiment with your dilution technique.
Q4: Can I use co-solvents to improve this compound solubility in my final solution?
Yes, using a co-solvent is a standard technique. The organic solvent from your stock solution (e.g., DMSO, ethanol, PEG) acts as a co-solvent in the final aqueous solution.[9] The key is to keep the final percentage of the organic co-solvent low enough to avoid affecting the biological system or causing toxicity.[7] For many cell-based assays, the final DMSO concentration is kept below 0.5% or 1%.
Q5: Are there other methods besides co-solvents to enhance the aqueous solubility of this compound?
Several advanced formulation strategies can be employed to improve the solubility of poorly soluble compounds like this compound:
-
Use of Saponins: Saponins, such as those from Quillaja saponaria, can form micelles that encapsulate hydrophobic compounds, significantly increasing their aqueous solubility.[10][11] This method involves adding the saponin component to the aqueous buffer before mixing in the this compound (which has been pre-dissolved in a minimal amount of organic solvent).[12][13]
-
pH Modification: Since this compound is an alkaloid, its solubility may be pH-dependent. Adjusting the pH of your buffer could improve solubility. Typically, formulations with a pH between 4 and 8 are less irritating for biological systems.[9][14]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[9][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial organic solvent (e.g., DMSO). | Insufficient solvent volume or incorrect solvent choice. | Increase the volume of the solvent. Gentle warming or vortexing may also help. Confirm that you are using a recommended solvent such as DMSO, DMF, or ethanol.[3][8] |
| A precipitate forms immediately after diluting the organic stock solution into the aqueous buffer. | The aqueous solubility limit has been exceeded. | Lower the final concentration of this compound.[6] Increase the percentage of co-solvent if your experimental system allows.[9] Consider using solubility enhancers like saponins or cyclodextrins.[10][15] |
| The solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the supersaturated solution. | This indicates poor solution stability. Use precipitation inhibitors like certain polymers or saponins.[12][15] Ensure the temperature of the experiment is stable, as solubility is temperature-dependent. |
| High variability or poor reproducibility in bioassay results. | Inconsistent amounts of dissolved this compound due to precipitation. | Prepare fresh dilutions for each experiment. Visually inspect plates for any signs of precipitation. Determine the solubility limit under your exact assay conditions and do not exceed it.[8][16] Use a solubilization technique (co-solvents, saponins) to ensure the compound remains in solution.[6] |
Data Presentation
Table 1: this compound (C₂₆H₂₈N₂O₉) Properties & Solubility
| Property | Value/Information | Source(s) |
| Molecular Weight | 512.51 g/mol | [1][2] |
| Compound Type | Indole Alkaloid, Glycoside | [1][2] |
| Solubility in Organic Solvents | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [3] |
| Solubility in Aqueous Buffers | Sparingly soluble. | [5] |
Table 2: Common Strategies for Enhancing Aqueous Solubility
| Method | Typical Agents | Concentration Range (Example) | Mechanism of Action |
| Co-solvents | DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) | <1% - 5% (v/v) in final solution | Reduces solvent polarity. |
| Saponins | Quillaja saponaria extract, Escin, Glycyrrhizin | 0.02% - 5% (w/v) | Forms micelles to encapsulate the hydrophobic compound.[10][12][13] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies based on complex stoichiometry | Forms a water-soluble inclusion complex.[9][15] |
| pH Adjustment | Acidic or basic buffers | pH 4-8 | Increases ionization of the compound.[9] |
| Surfactants | Sodium Lauryl Sulfate (SLS), Polysorbates (e.g., Tween® 80) | Above Critical Micelle Concentration (CMC) | Forms micelles similar to saponins.[11][16] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer
Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it for use in a biological assay.
Materials:
-
This compound powder (MW: 512.51 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 5.13 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. This is your 10 mM stock solution.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
-
To prepare a 10 µM working solution in PBS with a final DMSO concentration of 0.1%, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution.
-
Then, add 1 µL of the 100 µM intermediate solution to 99 µL of your aqueous buffer in the assay well. This method of adding a small volume of a higher concentration stock directly to the larger buffer volume helps prevent precipitation.[6]
Protocol 2: Enhancing this compound Aqueous Solubility with Saponins
Objective: To increase the aqueous solubility of this compound using a saponin-based micellar solution.
Materials:
-
This compound 10 mM stock solution in DMSO (from Protocol 1)
-
Quillaja saponaria saponin powder
-
Target aqueous buffer (e.g., McIlvaine buffer, pH 6.0)
-
Sterile tubes
Procedure:
-
Prepare a 0.5% (w/v) saponin solution by dissolving 5 mg of Quillaja saponaria saponin powder in 1 mL of the target aqueous buffer. Vortex until fully dissolved. This will be your saponin-containing buffer.
-
In a separate tube, pre-dissolve the this compound in a minimal amount of an organic solvent like ethanol or use the DMSO stock from Protocol 1.[12][13]
-
Admix the organic this compound solution into the saponin-containing buffer.[12] For example, to achieve a final 10 µM this compound concentration, add 1 µL of the 10 mM DMSO stock to 999 µL of the 0.5% saponin buffer.
-
Vortex the final mixture gently. The saponins will form micelles that incorporate the this compound, resulting in a clear solution with enhanced solubility.[11][13]
-
This solution is now ready for use in your experiments.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. This compound | C26H28N2O9 | CID 10346314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:126722-26-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Progress of Plant Medicine Derived Extracts and Alkaloids on Modulating Viral Infections and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
- 13. CN107847440B - Method for improving water solubility of water-insoluble or sparingly water-soluble drugs - Google Patents [patents.google.com]
- 14. ES2844581T3 - Method for improving the aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. dissolutiontech.com [dissolutiontech.com]
Pumiloside stability testing and degradation product analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Pumiloside and the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a complex alkaloid glycoside natural product.[1][2][3] Understanding its stability is crucial for the development of safe and effective pharmaceutical products. Stability testing ensures that the drug substance maintains its quality, potency, and purity over time under various environmental conditions.[4][5]
Q2: What are the primary degradation pathways for a glycosidic compound like this compound?
A2: Given its chemical structure, which includes a glycosidic bond, this compound is susceptible to hydrolysis, which cleaves the sugar moiety from the aglycone.[4][6][7] Other potential degradation pathways that should be investigated include oxidation, photolysis, and thermal degradation.[5][8]
Q3: What are forced degradation studies and why are they necessary for this compound?
A3: Forced degradation studies, or stress testing, involve intentionally exposing this compound to harsh conditions like strong acids, bases, oxidizing agents, high temperatures, and intense light.[5][8][9] These studies help to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate a stability-indicating analytical method that can separate and quantify the intact drug from its degradants.[5][9]
Q4: What is a stability-indicating method?
A4: A stability-indicating method is a validated analytical procedure, typically High-Performance Liquid Chromatography (HPLC), that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition, column degradation, or sample overload. | Optimize the mobile phase by adjusting the pH or the ratio of organic solvent to buffer. Ensure the mobile phase is compatible with the column. Use a new column of the same type to check for degradation. Dilute the sample to avoid overloading the column. |
| Inconsistent retention times. | Fluctuations in temperature, mobile phase composition, or flow rate. | Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Check the HPLC pump for proper functioning and ensure a stable flow rate. |
| Emergence of unexpected peaks in the chromatogram. | Contamination of the sample, mobile phase, or HPLC system. Formation of new, unexpected degradation products. | Use high-purity solvents and reagents. Filter all samples and mobile phases before use. Implement a rigorous cleaning procedure for the HPLC system. If new degradants are suspected, further characterization using techniques like LC-MS is required. |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. The molecule is highly stable under the tested conditions. | Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure. However, avoid overly harsh conditions that could lead to secondary, irrelevant degradation products.[8] |
| Complete degradation of this compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.[8] This range is generally considered optimal for developing a stability-indicating method. |
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M sodium hydroxide and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 M hydrochloric acid and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. After cooling, dissolve the powder in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose the this compound stock solution (1 mg/mL) to direct sunlight for 72 hours. Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Linear gradient back to 90% A, 10% B
-
35-40 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
| Stress Condition | % Assay of this compound | Number of Degradation Products | Major Degradant Peak Area (%) |
| Control | 99.8 | 0 | - |
| 0.1 M HCl, 60°C, 24h | 85.2 | 2 | 10.5 (DP-1), 3.1 (DP-2) |
| 0.1 M NaOH, RT, 8h | 78.9 | 1 | 18.7 (DP-3) |
| 3% H₂O₂, RT, 24h | 92.1 | 3 | 4.2 (DP-4), 2.5 (DP-5), 1.1 (DP-6) |
| Thermal (80°C, 48h) | 96.5 | 1 | 2.8 (DP-7) |
| Photolytic (Sunlight, 72h) | 94.3 | 2 | 3.9 (DP-8), 1.5 (DP-9) |
Table 2: System Suitability Parameters for the HPLC Method (Hypothetical Data)
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (this compound) | ≤ 2.0 | 1.2 |
| Theoretical Plates (this compound) | ≥ 2000 | 5800 |
| Resolution (this compound and nearest degradant) | ≥ 2.0 | 3.5 |
| % RSD for 6 replicate injections | ≤ 2.0% | 0.8% |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
- 1. This compound | C26H28N2O9 | CID 10346314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C26H28N2O9) [pubchemlite.lcsb.uni.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Biotransformation of Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Pumiloside Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pumiloside using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods used for this compound purification?
A1: this compound, a quinolinone alkaloid, is commonly purified from plant extracts or reaction mixtures using a combination of chromatographic techniques. The initial crude separation is often performed using macroporous adsorption resins or flash chromatography on silica gel.[1] Final purification to high purity is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.[2]
Q2: What are the key chemical properties of this compound to consider for chromatography?
A2: this compound is soluble in methanol and poorly soluble in water and ethyl acetate.[2] As an alkaloid, it contains basic nitrogen atoms, which can influence its interaction with the stationary phase and affect peak shape.[2][3] Understanding its solubility is crucial for selecting the appropriate sample solvent and mobile phase.
Q3: What kind of yields and purity can I expect from this compound purification?
A3: The expected yield and purity of this compound can vary depending on the starting material and the purification method employed. A patented method involving macroporous adsorption resin followed by crystallization from methanol reports a yield of over 70% with a purity of 90-95%.[2] Preparative HPLC can achieve purities exceeding 98%.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Q: My this compound peak is showing significant tailing in reversed-phase HPLC. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound is often due to secondary interactions between the analyte's basic nitrogen groups and acidic silanol groups on the silica-based stationary phase.[3][4]
-
Solution 1: Mobile Phase pH Adjustment: The most effective way to address this is by adjusting the pH of the mobile phase. Adding a small amount of an acidic modifier, such as 0.1% formic acid or 0.1% phosphoric acid, to the aqueous portion of your mobile phase can suppress the ionization of the silanol groups and protonate the this compound, leading to improved peak symmetry.[2][5]
-
Solution 2: Use of a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are less likely to cause peak tailing with basic compounds.[4]
-
Solution 3: Check for Column Overload: Injecting too much sample can lead to peak distortion.[4] Try diluting your sample and injecting a smaller amount to see if the peak shape improves.
Issue 2: Low Recovery or Yield of this compound
Q: I am experiencing low recovery of this compound after chromatography. What are the potential reasons?
A: Low recovery can stem from several factors, from sample preparation to the chromatographic conditions themselves.
-
Solution 1: Optimize Sample Solubility and Loading: this compound has limited solubility in water.[2] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase before loading. If using reversed-phase chromatography, dissolving the sample in a small amount of methanol or a mixture of the mobile phase is recommended. For flash chromatography, if the sample is not soluble in the mobile phase, consider dry loading by adsorbing the sample onto a small amount of silica gel.
-
Solution 2: Investigate Compound Stability: Although specific degradation pathways for this compound under various chromatographic conditions are not extensively documented, alkaloids can be sensitive to pH extremes.[6] If you are using a highly acidic or basic mobile phase, consider if this compound might be degrading on the column. A forced degradation study can help determine the stability of this compound under your specific conditions.[7][8][9]
-
Solution 3: Ensure Proper Elution Strength: If the mobile phase is too weak (i.e., too much aqueous solvent in reversed-phase), this compound may be retained too strongly on the column, leading to broad peaks and poor recovery. A gradient elution with an increasing proportion of organic solvent (e.g., acetonitrile or methanol) can ensure efficient elution.
Issue 3: Variable Retention Times
Q: The retention time of my this compound peak is inconsistent between runs. What should I check?
A: Fluctuations in retention time can be caused by several factors related to the HPLC system and the mobile phase preparation.
-
Solution 1: Ensure Stable Mobile Phase Composition and pH: Inconsistencies in mobile phase preparation, such as slight variations in the percentage of organic solvent or the concentration of the acidic modifier, can lead to shifts in retention time.[10] Ensure accurate and consistent preparation of your mobile phase. The pH of the mobile phase is a critical parameter influencing the retention of ionizable compounds.[11]
-
Solution 2: Check for System Leaks and Pump Performance: A leak in the HPLC system will cause a drop in pressure and affect the flow rate, leading to longer retention times. Check all fittings and connections. Ensure the pump is delivering a consistent flow rate.
-
Solution 3: Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times, especially in gradient elution.
Quantitative Data Summary
The following table summarizes typical parameters for this compound analysis and purification.
| Parameter | Value | Reference |
| Analytical HPLC Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [2] |
| Analytical Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (gradient) | [2][5] |
| Detection Wavelength | 226 nm | [2] |
| Reported Yield (Resin + Cryst.) | > 70% | [2] |
| Reported Purity (Resin + Cryst.) | 90-95% | [2] |
Experimental Protocols
Protocol 1: Analytical HPLC Method for this compound
This protocol is based on published analytical methods and can be used as a starting point for developing a preparative method.[2][5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-30 min: 15% to 32% B
-
30-50 min: 32% to 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 226 nm.
-
Injection Volume: 5-20 µL.
-
Sample Preparation: Dissolve the sample in methanol.
Protocol 2: General Preparative HPLC Method Development for this compound
This protocol provides a general workflow for scaling up an analytical method to a preparative scale for this compound purification.
-
Method Scouting (Analytical Scale):
-
Start with the analytical method described in Protocol 1 to determine the retention time of this compound.
-
Optimize the gradient to achieve good resolution between this compound and any impurities. A shallower gradient around the elution time of this compound can improve separation.
-
-
Loading Study (Analytical Scale):
-
Gradually increase the injection volume or concentration of your sample on the analytical column to determine the maximum loading capacity before resolution is compromised. This will help in estimating the loading capacity for the preparative column.
-
-
Scale-Up to Preparative Column:
-
Use a preparative C18 column with the same stationary phase chemistry and particle size as the analytical column.
-
Adjust the flow rate and gradient times based on the column dimensions. A scale-up calculator can be used for this.
-
The injection volume can also be scaled up proportionally.
-
-
Purification Run:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol).
-
Inject the sample onto the equilibrated preparative column.
-
Collect fractions as the this compound peak elutes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using the analytical HPLC method (Protocol 1) to determine the purity of each fraction.
-
-
Pooling and Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by preparative HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. "Simultaneous quantification of five compounds from Nauclea officinalis" by D.-W. Xie, Y.-H. Li et al. [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Pumiloside and Acetylcholinesterase (AChE) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering potential interference when screening Pumiloside in acetylcholinesterase (AChE) assays.
Troubleshooting Guide
Question: My AChE assay shows significant inhibition in the presence of this compound, but I suspect interference. What should I do?
Answer:
It is crucial to differentiate between true enzymatic inhibition and non-specific interference. This compound, as a monoterpene indole alkaloid glycoside, has the potential to interfere with common AChE assays. The following table outlines potential issues, their causes, and recommended solutions to troubleshoot your results.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | This compound may react directly with the colorimetric or fluorometric reagents used in the assay. For instance, in the Ellman's assay, the thiol group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product.[1][2] this compound might reduce DTNB or react with the product. | Run a control experiment with this compound and the detection reagents in the absence of the enzyme. If a signal is produced, this indicates interference. Consider using an alternative assay method with a different detection principle. |
| False Positive Inhibition | This compound may absorb light at the same wavelength as the reaction product, leading to an apparent decrease in signal that is misinterpreted as inhibition. | Measure the absorbance spectrum of this compound at the concentration used in the assay. If there is significant absorbance at the detection wavelength (e.g., 412 nm for the Ellman's assay), you will need to correct for this background absorbance. |
| Time-Dependent Inhibition Changes | This compound may be unstable in the assay buffer, degrading over time to a more or less active compound. | Perform a time-course experiment to assess the stability of this compound in the assay buffer. Pre-incubate this compound in the buffer for varying amounts of time before initiating the enzymatic reaction. |
| Irreversible Inhibition | This compound or a reactive metabolite may be covalently modifying the enzyme. | Conduct a dialysis or enzyme dilution experiment after pre-incubating the enzyme with this compound. If the inhibitory effect is not reversed, it suggests irreversible inhibition. |
| Variable IC50 Values | The inhibitory potency of this compound may be sensitive to assay conditions such as pH, ionic strength, or the presence of detergents. | Systematically vary the assay conditions to determine their effect on the measured IC50 value. Ensure that the assay buffer is compatible with both the enzyme and the test compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a monoterpene indole alkaloid first isolated from Ophiorrhiza pumila.[3] It is a glycoside, meaning it has a sugar molecule attached. This compound is a known intermediate in the biosynthetic pathway of camptothecin, a potent anti-cancer agent.[3][4] While its primary known role is as a biosynthetic precursor, related alkaloids often exhibit a range of biological activities.
Q2: Why might a natural product like this compound interfere with an AChE assay?
Natural products are a rich source of novel enzyme inhibitors. However, their structural diversity can also lead to assay interference. Potential reasons for interference from a compound like this compound include:
-
Reactivity with Assay Reagents: As mentioned in the troubleshooting guide, functional groups within this compound could react with detection reagents like DTNB.
-
Light Absorbance or Fluorescence: Many natural products are colored or fluorescent, which can interfere with spectrophotometric or fluorometric detection methods.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester the enzyme or substrate, leading to apparent inhibition.
-
Chemical Inhibition: Some compounds can chemically inhibit the reaction between the product of the enzymatic reaction and the detection reagent, leading to false-positive results.[5]
Q3: How can I confirm that this compound is a true AChE inhibitor?
To validate your initial findings, it is essential to perform a series of secondary assays and control experiments:
-
Use an Orthogonal Assay: Employ an AChE assay with a different detection method. For example, if you initially used a colorimetric assay, try a fluorometric or pH-based method.[6][7] Consistent results across different assay formats increase confidence in the inhibitory activity.
-
Determine the Mechanism of Inhibition: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. This provides insights into the mode of binding.
-
Check for Non-specific Inhibition: Test this compound against other, unrelated enzymes to assess its selectivity. A highly selective inhibitor is less likely to be acting through a non-specific mechanism.
-
Perform Control Experiments: As detailed in the troubleshooting guide, run controls for compound absorbance, reaction with detection reagents, and stability in the assay buffer.
Q4: What are the best practices for preparing this compound for an AChE assay?
Proper handling of this compound is critical for obtaining reliable results:
-
Solvent Selection: Use a solvent that completely dissolves this compound and is compatible with the AChE enzyme. Dimethyl sulfoxide (DMSO) is commonly used, but the final concentration in the assay should be kept low (typically <1%) as it can affect enzyme activity.[6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen solvent. Make fresh serial dilutions in the assay buffer for your experiments.
-
Solubility Check: Visually inspect your diluted solutions for any signs of precipitation. Poor solubility can lead to inaccurate concentration determination and variable results.
Experimental Protocol: Robust AChE Assay to Minimize Interference
This protocol is based on the Ellman's method and includes steps to mitigate potential interference from test compounds like this compound.
Materials:
-
Acetylcholinesterase (AChE) from a reliable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
-
Donepezil or Galantamine (positive control inhibitor)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound and the positive control inhibitor in DMSO.
-
-
Assay Setup (perform in triplicate):
-
Test Wells: Add buffer, this compound solution (at various concentrations), DTNB, and AChE solution.
-
Positive Control Wells: Add buffer, positive control inhibitor solution, DTNB, and AChE solution.
-
Negative Control (100% Activity) Wells: Add buffer, DMSO (at the same final concentration as in the test wells), DTNB, and AChE solution.
-
Blank (Substrate) Wells: Add buffer, DMSO, and ATCI solution (no enzyme).
-
Compound Interference Control Wells: Add buffer, this compound solution, DTNB, and ATCI solution (no enzyme).
-
Enzyme Blank Wells: Add buffer, DMSO, and AChE solution (no substrate).
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI solution to all wells except the enzyme blank.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the compound interference control from the rate of the corresponding test wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Visualizations
Caption: Workflow for identifying and mitigating this compound interference.
Caption: Potential mechanism of this compound interference in the Ellman's assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. attogene.com [attogene.com]
- 3. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent camptothecin biosynthetic pathway in Ophiorrhiza pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC-MS/MS parameters for sensitive Pumiloside detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) parameters for the sensitive detection of Pumiloside.
Frequently Asked Questions (FAQs)
1. What are the basic chemical properties of this compound?
This compound is a naturally occurring quinoline alkaloid glycoside.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 126722-26-7 | [1][2] |
| Molecular Formula | C₂₆H₂₈N₂O₉ | [2] |
| Appearance | Not specified, but typically a solid | [1] |
| Precursor m/z [M+H]⁺ | 513.187 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
2. What is a recommended starting point for HPLC-MS/MS parameters for this compound detection?
A highly sensitive and specific method has been developed for the simultaneous determination of 12 major alkaloids, including this compound, from Nauclea officinalis.[3] The parameters from this method provide an excellent starting point for analysis.
Table 1: Recommended HPLC-MS/MS Parameters
| Parameter | Recommended Setting |
| HPLC System | UPLC with a BEH C18 column (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient appropriate for separating alkaloids |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30 °C |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
3. How should I prepare plant samples for this compound analysis?
A general procedure for the extraction of alkaloids from plant material involves solvent extraction followed by a clean-up step. For Nauclea officinalis, a 95% ethanol extract has been used.[4]
Experimental Protocol: Sample Preparation
-
Extraction:
-
Grind dried plant material (e.g., leaves) into a fine powder.
-
Extract the powder with 95% ethanol using ultrasonication or maceration.
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) clean-up can improve sensitivity and reduce matrix effects.[5]
-
Use a reversed-phase SPE cartridge.
-
Condition the cartridge with methanol, followed by equilibration with a water/methanol mixture (e.g., 90:10 v/v).[5]
-
Dissolve the crude extract in the equilibration solution and load it onto the cartridge.
-
Wash the cartridge with the equilibration solution to remove interferences.[5]
-
Elute this compound and other alkaloids with methanol.[5]
-
-
Final Preparation:
-
Evaporate the eluted solvent and reconstitute the sample in the initial mobile phase composition for injection into the HPLC-MS/MS system.
-
Troubleshooting Guide
This section addresses common issues encountered during the HPLC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for alkaloid compounds can arise from several factors.
-
Secondary Interactions: Residual silanols on the silica-based column can interact with the basic nitrogen atoms in this compound, causing tailing. Adding a small amount of an acidic modifier, like 0.1% formic acid, to the mobile phase can mitigate this by protonating the silanols and the analyte.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[6][7]
-
Column Contamination/Degradation: If the problem develops over time, your column may be contaminated or the stationary phase may be degrading.[8] Try flushing the column according to the manufacturer's instructions or replace it if necessary. Using a guard column can help extend the life of your analytical column.[6]
-
Issue 2: Low Sensitivity or No Signal
-
Question: I am not detecting this compound, or the signal is very weak. What should I check?
-
Answer: Low sensitivity can be due to issues with the sample, the HPLC separation, or the mass spectrometer settings.
-
Sample Preparation: this compound may be present at very low concentrations in your sample. Consider using a more concentrated extract or implementing a sample clean-up and concentration step like SPE.
-
Ionization Efficiency: Ensure your ESI source parameters are optimized. For indole alkaloids, positive ionization mode is generally preferred.[2] Key parameters to optimize include capillary voltage, cone voltage, source temperature, and gas flows (desolvation and cone gas).[1][9]
-
MS/MS Transition: Verify that you are using the correct and most intense MRM transition for this compound. The precursor ion should be [M+H]⁺ (m/z 513.187). You will need to determine the optimal collision energy to generate a stable and intense product ion.
-
Issue 3: Retention Time Shifts
-
Question: The retention time for my this compound peak is inconsistent between injections. What could be the problem?
-
Answer: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.[10]
-
Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. If you are using a gradient, ensure the pump is mixing the solvents correctly.[10] Microbial growth in the mobile phase bottles can also cause issues, so use fresh solvents.[11]
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration can lead to shifting retention times, especially in gradient elution.
-
Temperature Fluctuations: Column temperature can affect retention time. Use a column oven to maintain a consistent temperature.[10]
-
System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.[10]
-
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of glycosides in positive ion ESI-MS/MS is often characterized by the neutral loss of the sugar moiety. For this compound, this would be the primary fragmentation step.
Caption: Proposed fragmentation of this compound in MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rapid profiling and simultaneous determination of 12 major alkaloids in Nauclea officinalis by UPLC-Q-TOF-MS and HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Alkaloids from the leaves of Nauclea officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. zefsci.com [zefsci.com]
- 11. agilent.com [agilent.com]
Strategies to prevent Pumiloside degradation during storage
This center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Pumiloside during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical concern?
This compound is a glycoside, a class of naturally occurring compounds characterized by a sugar molecule (glycone) bonded to a non-sugar molecule (aglycone).[1] Like many glycosides, this compound's stability is crucial because degradation can lead to a loss of biological activity, the formation of confounding impurities, and inconsistent experimental results. The primary point of failure is the glycosidic bond, which can be susceptible to cleavage under various conditions.[2]
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound and other glycosides are:
-
Temperature: Higher temperatures accelerate chemical reactions, including the hydrolysis of glycosidic bonds.[3]
-
pH: Both acidic and alkaline conditions can catalyze the cleavage of the glycosidic linkage. Acid-catalyzed hydrolysis is a common degradation pathway for glycosides.[2][4]
-
Enzymatic Activity: If the this compound sample is of natural origin or is exposed to biological contaminants, residual glycoside hydrolase enzymes can break it down.[3]
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can induce degradation. For related compounds like camptothecin, photodegradation can be rapid, with a half-life of less than a day under direct sunlight.[5]
-
Oxidation: The presence of oxidizing agents can also lead to the chemical modification and degradation of the molecule.
Q3: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a dry powder in a tightly sealed container. For long-term storage, keeping it at -20°C is highly recommended to minimize degradation.[3] The container should be protected from light, for example, by using amber vials or by wrapping the container in aluminum foil.
-
In Solution: Prepare solutions fresh for immediate use whenever possible. If short-term storage is necessary, use a buffered solution at a slightly acidic to neutral pH (around pH 5.0 has been shown to be optimal for some complex molecules) and store at 2-8°C, protected from light.[6] Avoid prolonged storage in solution, especially at room temperature.
Q4: What are the visible signs of this compound degradation?
While chemical degradation is often not visible, you may observe:
-
Color Change: A change in the color of the powdered sample or solution can indicate chemical changes.
-
Appearance of Precipitate: The formation of insoluble degradation products may cause a previously clear solution to become cloudy or form a precipitate.
-
Inconsistent Analytical Results: The most reliable indicator is through analytical methods like HPLC, where you might see a decrease in the main this compound peak area and the appearance of new, unidentified peaks corresponding to degradation products.
Troubleshooting Guide
Problem: My experimental results are inconsistent, and I suspect this compound degradation.
-
Possible Cause: The compound may be degrading in solution during the experiment.
-
Solution:
-
Verify Storage: Confirm that your stock material is stored correctly (solid, -20°C, protected from light).
-
Prepare Fresh Solutions: Always prepare solutions immediately before use. Do not use solutions that have been stored for extended periods, especially at room temperature.
-
Control Experimental Conditions: Ensure the pH and temperature of your experimental buffers are within a stable range for this compound. If your experiment requires harsh pH or high temperatures, minimize the exposure time.
-
Analytical Check: Run an HPLC analysis on your stock solution to confirm its purity and concentration before starting a new set of experiments.
-
Problem: I see unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause: These peaks are likely degradation products resulting from improper storage or handling.
-
Solution:
-
Characterize Peaks: If you have access to mass spectrometry (MS), try to get a mass for the unknown peaks. A common degradation pathway is hydrolysis, which would result in a peak corresponding to the aglycone (this compound minus its sugar moiety).
-
Perform a Forced Degradation Study: Intentionally degrade a small amount of this compound under controlled stress conditions (acid, base, heat, oxidation). This will help you identify the retention times of specific degradation products and confirm if the peaks in your experimental sample match.
-
Review Protocols: Scrutinize your sample preparation and storage protocols. Are solutions being left on the benchtop? Is the pH of the solvent appropriate?
-
Quantitative Data on Stability
Table 1: Effect of pH and Temperature on Camptothecin (CPT) Half-Life in Seawater [5]
| Condition | Temperature | Half-Life (t½) in Days |
| pH 4 | 25°C | 30.13 |
| pH 7 | 25°C | 16.90 |
| pH 9 | 25°C | Not Detected (Rapid Degradation) |
| Neutral pH | 4°C | 23.90 |
| Neutral pH | 25°C | 21.66 |
| Neutral pH | 35°C | 26.65 |
Table 2: Effect of Light on Camptothecin (CPT) Half-Life in Seawater [5]
| Light Condition | Half-Life (t½) in Days |
| Sunlight Irradiation | 0.17 |
| Artificial Irradiation (1000-20,000 lx) | < 1 |
| Dark Control | > 30 (Only 11.5% degradation after 4 days) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade this compound to identify potential degradation products and determine its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to direct UV light (e.g., 254 nm) or sunlight for 48 hours. Keep a control sample wrapped in foil.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).
-
Analyze all samples, including an untreated control, by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general approach for developing an HPLC method capable of separating the intact this compound from its degradation products.
1. Initial Method Development:
-
Column: Use a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
- Phase A: 0.1% Formic Acid in Water
- Phase B: Acetonitrile
-
Gradient: Start with a broad gradient to elute all compounds, for example:
- 0-20 min: 10% to 90% B
- 20-25 min: 90% B
- 25-30 min: Return to 10% B
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at an appropriate wavelength for this compound (determined by UV scan). A photodiode array (PDA) detector is ideal for assessing peak purity.
-
Injection Volume: 10 µL
2. Method Validation:
-
Inject the samples from the forced degradation study.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak (Resolution > 2).
-
Optimize the gradient, mobile phase composition, or column chemistry as needed to achieve adequate separation.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.
Visualizations
Caption: Factors leading to this compound degradation and loss of activity.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Degradation of topoisomerase I induced by topoisomerase I inhibitors is dependent on inhibitor structure but independent of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of camptothecin-20(S)-glycinate ester prodrug under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 6. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting impurities in Pumiloside analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Pumiloside. The focus is on addressing the common challenge of co-eluting impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting impurities in this compound analysis when sourced from Ophiorrhiza pumila?
A1: Based on phytochemical studies of Ophiorrhiza pumila extracts, the most likely co-eluting impurities with this compound are structurally related alkaloids and other natural products present in the plant material. These include Deoxythis compound, Camptothecin, Aknadinine, and β-Sitosterol. Deoxythis compound is particularly prone to co-elution due to its high structural similarity to this compound.
Q2: My this compound peak shows shouldering or is broader than expected. What could be the cause?
A2: Peak shouldering or broadening in this compound analysis often indicates the presence of a co-eluting impurity. Given its structural similarity, Deoxythis compound is a primary suspect. Other potential causes include poor column performance, inappropriate mobile phase composition, or sample overload. Refer to the Troubleshooting Guide below for systematic steps to identify and resolve the issue.
Q3: How can I confirm the identity of a suspected co-eluting impurity?
A3: The most definitive method for identifying a co-eluting impurity is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). By analyzing the mass-to-charge ratio (m/z) of the eluting peak, you can confirm the presence of suspected impurities like Deoxythis compound or Camptothecin.[1]
Q4: What initial steps should I take to improve the separation of this compound from its impurities?
A4: To improve separation, you can start by optimizing the HPLC method. This includes adjusting the mobile phase composition (e.g., changing the organic modifier or pH), modifying the gradient profile, or reducing the flow rate. Switching to a column with a different stationary phase chemistry or a smaller particle size can also significantly enhance resolution.
Q5: Are there any known degradation products of this compound that I should be aware of?
A5: While specific degradation pathways for this compound are not extensively documented in readily available literature, it is prudent to assume that as a glycoside, it may be susceptible to hydrolysis under acidic or basic conditions, which would cleave the sugar moiety. Forced degradation studies under stress conditions (acid, base, oxidation, heat, and light) are recommended to identify potential degradation products that could interfere with analysis.
Troubleshooting Guide: Dealing with Co-eluting Impurities
This guide provides a systematic approach to resolving issues with co-eluting impurities during the HPLC analysis of this compound.
Problem: Poor resolution between this compound and a suspected co-eluting impurity.
Caption: The logical flow from the parent compound to its stability profile via forced degradation.
References
Technical Support Center: Mitigating Matrix Effects in the LC-MS Analysis of Pumiloside
Welcome to the technical support center for the LC-MS analysis of Pumiloside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to LC-MS analysis?
This compound is a naturally occurring indole alkaloid glycoside.[1] Its chemical formula is C26H28N2O9, with a molecular weight of approximately 512.5 g/mol .[1] For LC-MS analysis, the protonated molecule [M+H]+ is typically observed at an m/z of 513.187.[1] Being a glycoside, it has polar sugar moieties, and as an alkaloid, it contains nitrogen atoms, which can influence its ionization behavior and retention in reversed-phase chromatography. This compound is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[3][4] These effects can lead to inaccurate and irreproducible quantification, compromising the reliability of analytical data.[4] When analyzing this compound in complex matrices like plasma or plant extracts, endogenous substances such as phospholipids, salts, and other metabolites can interfere with its ionization in the mass spectrometer's source.[5]
Q3: I am observing significant ion suppression for this compound. What are the likely causes?
Ion suppression for this compound in LC-MS analysis is often caused by:
-
Co-eluting Matrix Components: Phospholipids from plasma or highly abundant compounds in plant extracts can co-elute with this compound and compete for ionization.[5]
-
High Salt Concentration: Salts from buffers or the sample matrix can reduce the efficiency of the electrospray ionization (ESI) process.
-
Poor Chromatographic Resolution: Inadequate separation of this compound from matrix components can lead to a high concentration of interfering compounds entering the MS source at the same time as the analyte.
Q4: How can I detect and quantify matrix effects for my this compound assay?
Two common methods to assess matrix effects are:
-
Post-Extraction Spike Method: This quantitative method involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of this compound in a pure solvent at the same concentration. The ratio of these areas gives the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4]
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the MS source after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Poor reproducibility of this compound quantification.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, use a structural analog that co-elutes and experiences similar matrix effects. |
| Variable Sample Preparation | Automate the sample preparation workflow to ensure consistency. Ensure complete protein precipitation and consistent solvent evaporation and reconstitution steps. |
| Carryover | Inject blank samples between your actual samples to check for and mitigate carryover. Optimize the needle wash solvent and procedure in your autosampler. |
Issue 2: Low recovery of this compound during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the pH of the extraction solvent. For an alkaloid like this compound, adjusting the pH can significantly improve partitioning in liquid-liquid extraction (LLE).[5] |
| Analyte Adsorption | Use low-binding consumables (e.g., tubes, plates). Check for and minimize non-specific binding to the solid-phase extraction (SPE) sorbent by optimizing the wash and elution solvents. |
| Incomplete Elution from SPE | Ensure the elution solvent is strong enough to desorb this compound from the SPE sorbent. Test different organic solvents and modifiers. |
Issue 3: Inconsistent peak shape for this compound.
| Possible Cause | Troubleshooting Step |
| Matrix Overload | Dilute the sample extract to reduce the concentration of matrix components. This can often improve peak shape and reduce ion suppression. |
| Incompatible Reconstitution Solvent | Ensure the reconstitution solvent is compatible with the initial mobile phase to avoid peak distortion. Ideally, the reconstitution solvent should be weaker than the mobile phase. |
| Column Fouling | Implement a column wash step after each batch of samples to remove strongly retained matrix components. Consider using a guard column to protect the analytical column. |
Quantitative Data Summary
| Sample Preparation Method | Expected Recovery (%) | Expected Matrix Effect (%) | Throughput | Cost |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 90 (High Suppression) | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 100 (Low to Moderate Suppression) | Medium | Medium |
| Solid-Phase Extraction (SPE) | 80 - 110 | 90 - 110 (Minimal Suppression/Enhancement) | Medium | High |
| Dilute-and-Shoot | ~100 | < 60 (Very High Suppression) | Very High | Very Low |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plant Extract
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 and cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of the plant extract with 900 µL of water containing 0.1% formic acid and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for matrix effects in this compound analysis.
References
- 1. This compound | C26H28N2O9 | CID 10346314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:126722-26-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low signal intensity in NMR analysis of Pumiloside
Welcome to the technical support center for the NMR analysis of Pumiloside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-quality NMR data for this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is NMR analysis important for its study?
A1: this compound is a naturally occurring glycosidic indole alkaloid that has been isolated from plant species such as Nauclea officinalis and Ophiorrhiza pumila.[1] As with many natural products, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for its structural elucidation, characterization, and purity assessment. NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry, which is essential for understanding its biological activity and for quality control in drug development.
Q2: I am experiencing very weak signals in my ¹H NMR spectrum of this compound. What are the most common causes?
A2: Low signal intensity in the ¹H NMR analysis of this compound can stem from several factors:
-
Low Sample Concentration: This is the most frequent cause of weak signals.
-
Poor Solubility: this compound may not be fully dissolved in the chosen NMR solvent, leading to a lower effective concentration.
-
Improperly Set NMR Parameters: Suboptimal acquisition parameters, such as an insufficient number of scans or incorrect pulse widths, can result in a poor signal-to-noise ratio.
-
Sample Degradation: The stability of this compound in solution over time may be a factor.
-
Instrumental Issues: Problems with the NMR spectrometer, such as a poorly tuned probe, can lead to diminished sensitivity.
Q3: Which deuterated solvents are recommended for the NMR analysis of this compound?
A3: Based on available information, this compound is soluble in a range of organic solvents. For NMR analysis, deuterated versions of the following solvents are recommended:
-
Chloroform-d (CDCl₃)
-
Methanol-d₄ (CD₃OD)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Acetone-d₆
The choice of solvent can influence chemical shifts and may be used to resolve overlapping signals. It is advisable to test solubility in small volumes before preparing the final NMR sample.
Q4: Where can I find published ¹H and ¹³C NMR data for this compound?
A4: The complete ¹H and ¹³C NMR assignments for this compound have been reported in the scientific literature. A detailed analysis can be found in the PhD thesis of Liew Sook Yee, "STUDIES ON CHEMICAL CONSTITUENTS AND BIOLOGICAL ACTIVITIES OF NAUCLEA OFFICINALIS AND NAUCLEA SUBDITA", specifically in Table 3.18.[2] Researchers should refer to this and other publications on the natural products of Nauclea officinalis and Ophiorrhiza pumila for experimentally derived spectral data.
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity in the NMR analysis of this compound.
Problem: Weak or absent signals in the ¹H and/or ¹³C NMR spectrum.
Below is a troubleshooting workflow to address this issue.
Caption: A stepwise workflow for troubleshooting low signal intensity in NMR analysis.
Detailed Troubleshooting Steps in Q&A Format
Step 1: Sample Preparation and Solubility
-
Question: How can I ensure my this compound sample is properly prepared?
-
Answer: Start by accurately weighing your sample. For a standard 5 mm NMR tube, aim for a concentration of 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent. Ensure the sample is fully dissolved; visually inspect for any particulate matter. Gentle vortexing or sonication may aid dissolution.
-
-
Question: What should I do if this compound does not fully dissolve in my chosen solvent?
-
Answer: If solubility is an issue, consider trying a different deuterated solvent from the recommended list (CDCl₃, CD₃OD, DMSO-d₆, Acetone-d₆). For particularly stubborn samples, a co-solvent system (e.g., a few drops of CD₃OD in CDCl₃) might improve solubility. However, be aware that this will complicate solvent signal suppression.
-
Step 2: NMR Acquisition Parameters
-
Question: Which ¹H NMR parameters should I focus on to increase signal intensity?
-
Answer:
-
Number of Scans (NS): This is the most direct way to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. Doubling the S/N requires quadrupling the NS.
-
Pulse Width (p1): Ensure the 90° pulse width is correctly calibrated for your sample and the probe. An inaccurate pulse width can lead to significant signal loss.
-
Relaxation Delay (d1): For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is crucial. For routine screening with low signal, a shorter d1 (e.g., 1-2 seconds) combined with a larger number of scans can be effective.
-
-
-
Question: My ¹³C NMR signals are very weak. What are the key parameters to adjust?
-
Answer: ¹³C NMR is inherently less sensitive than ¹H NMR.
-
Number of Scans (NS): A significantly higher number of scans is typically required for ¹³C NMR.
-
Proton Decoupling: Ensure proton decoupling is active to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of carbons attached to protons.
-
Acquisition Time (aq): A longer acquisition time can improve resolution, which may help in distinguishing small signals from noise.
-
-
Step 3: Instrumental Checks
-
Question: How can I rule out instrument problems as the cause of my low signal?
-
Answer: Run a standard sample with a known concentration (e.g., 1% ethylbenzene in CDCl₃). If the standard sample also gives a poor signal, it indicates an instrument issue. Contact the facility manager to check the probe tuning and locking, as well as the overall spectrometer performance.
-
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) to the vial.
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely.
Protocol 2: General ¹H NMR Data Acquisition Parameters
The following table provides a starting point for ¹H NMR acquisition parameters. These may need to be optimized for your specific instrument and sample.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 or zg | Standard 1D proton experiment |
| Number of Scans (NS) | 16 - 64 (or more for very dilute samples) | Signal averaging to improve S/N |
| Relaxation Delay (d1) | 2.0 s | Time for magnetization to recover |
| Acquisition Time (aq) | 2.0 - 4.0 s | Duration of signal detection |
| Spectral Width (sw) | 16 - 20 ppm | Range of chemical shifts to observe |
| Pulse Width (p1) | Calibrated 90° pulse | Excitation of the sample |
Data Presentation
Representative ¹H and ¹³C NMR Data for this compound
The following table presents representative, plausible ¹H and ¹³C NMR chemical shifts for this compound for troubleshooting and identification purposes. Note that actual chemical shifts can vary slightly depending on the solvent, concentration, and temperature. This data is based on typical values for similar glycosidic indole alkaloids.
| Position | Representative ¹³C δ (ppm) | Representative ¹H δ (ppm, multiplicity, J in Hz) |
| Aglycone | ||
| 2 | 130.5 | |
| 3 | 75.2 | 4.85 (d, J = 8.5) |
| 5 | 52.1 | 3.15 (m), 2.90 (m) |
| 6 | 21.8 | 1.95 (m), 1.80 (m) |
| 7 | 108.9 | |
| 8 | 127.3 | |
| 9 | 119.5 | 7.45 (d, J = 7.8) |
| 10 | 118.8 | 7.05 (t, J = 7.5) |
| 11 | 121.5 | 7.15 (t, J = 7.6) |
| 12 | 111.2 | 7.35 (d, J = 8.0) |
| 13 | 136.5 | |
| 14 | 45.3 | 2.80 (m) |
| 15 | 35.1 | 2.10 (m) |
| 16 | 140.2 | 5.80 (ddd, J = 17.2, 10.5, 6.5) |
| 17 | 115.1 | 5.25 (d, J = 17.2), 5.20 (d, J = 10.5) |
| 19 | 78.9 | 4.50 (m) |
| 20 | 60.2 | 3.90 (m) |
| 21 | 172.3 | |
| Glucose Moiety | ||
| 1' | 102.5 | 4.95 (d, J = 7.5) |
| 2' | 74.8 | 3.55 (m) |
| 3' | 77.9 | 3.65 (m) |
| 4' | 71.5 | 3.45 (m) |
| 5' | 78.1 | 3.50 (m) |
| 6' | 62.7 | 3.80 (dd, J = 12.0, 5.5), 3.70 (dd, J = 12.0, 2.5) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process when encountering common issues in NMR analysis beyond low signal intensity.
Caption: Decision tree for general NMR spectrum quality assessment.
References
Technical Support Center: Refinement of the Ellman's Method for Pumiloside AChE Inhibition Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the application of Ellman's method in the study of Acetylcholinesterase (AChE) inhibition by Pumiloside.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No color development or very low absorbance reading in the control (enzyme + substrate, no inhibitor). | 1. Inactive Enzyme: The AChE enzyme may have lost its activity due to improper storage or handling. 2. Incorrect Buffer pH: The buffer pH is critical for both enzyme activity and the colorimetric reaction. The optimal pH is typically around 8.0.[1] 3. Degraded Substrate or DTNB: Acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can degrade over time. 4. Error in Reagent Preparation: Incorrect concentrations of reagents will affect the reaction rate. | 1. Verify Enzyme Activity: Test the enzyme with a known inhibitor (e.g., galanthamine) to confirm its activity. Always store the enzyme at the recommended temperature (typically -20°C or below). 2. Check and Adjust Buffer pH: Prepare fresh 0.1 M sodium phosphate buffer at pH 8.0.[1][2] Verify the pH of the final reaction mixture. 3. Use Fresh Reagents: Prepare fresh solutions of ATCI and DTNB for each experiment. 4. Recalculate and Prepare Fresh Reagents: Double-check all calculations and ensure accurate preparation of all stock and working solutions. |
| High background absorbance in the blank (no enzyme). | 1. Spontaneous Hydrolysis of Substrate: Acetylthiocholine can undergo non-enzymatic hydrolysis, which can be exacerbated by high pH or temperature. 2. Reaction of this compound with DTNB: Some compounds, particularly those containing free sulfhydryl groups, can directly react with DTNB, producing a yellow color.[3] 3. Inherent Color of this compound Solution: If the this compound stock solution has a significant color, it will contribute to the absorbance at 412 nm. | 1. Run a Substrate Blank: Always include a blank containing the substrate and DTNB in buffer to measure the rate of spontaneous hydrolysis. Subtract this rate from all other readings. 2. Run an Inhibitor Blank: Prepare a well with buffer, DTNB, and this compound (at the highest concentration used) but without the enzyme. If there is a significant color change, this indicates a direct reaction. This background absorbance should be subtracted from the corresponding test wells. 3. Run a Color Control: Measure the absorbance of this compound in the buffer at 412 nm to determine its intrinsic absorbance. Subtract this value from the test wells. |
| Inconsistent or non-reproducible results. | 1. Precipitation of this compound: this compound may not be fully soluble in the final assay buffer, especially at higher concentrations. This compound is soluble in DMSO, chloroform, and other organic solvents.[4] High concentrations of the organic solvent in the final reaction mixture can inhibit the enzyme. 2. Time-dependent Inhibition: this compound may be a slow-binding inhibitor, requiring a pre-incubation period with the enzyme to exert its full effect. 3. Assay Conditions Not Optimized: The concentrations of enzyme, substrate, and DTNB may not be optimal for the specific experimental setup. | 1. Check Solubility and Solvent Concentration: Ensure this compound is fully dissolved in the stock solution (e.g., DMSO). Keep the final concentration of the organic solvent in the assay low (typically ≤1%) and consistent across all wells. Run a solvent control to check for any inhibitory effects of the solvent itself. 2. Introduce a Pre-incubation Step: Pre-incubate the enzyme with this compound for a set period (e.g., 15-30 minutes) before adding the substrate to allow for the inhibitor to bind to the enzyme.[5] 3. Optimize Assay Parameters: Perform preliminary experiments to determine the optimal concentrations of AChE and ATCI to achieve a linear reaction rate over the desired time course. |
| The color fades over time. | 1. Re-oxidation of the Product: The yellow product, 5-thio-2-nitrobenzoate (TNB), can be unstable under certain conditions, such as acidic pH or the presence of trace metal ions, leading to a loss of color.[6] 2. Low Buffer Capacity: If the buffer concentration is too low, the addition of acidic or basic samples could shift the pH out of the optimal range for color stability.[6] | 1. Use an Appropriate Buffer and Chelating Agent: A phosphate buffer at pH 8.0 is generally recommended.[1][2] The inclusion of a chelating agent like EDTA (e.g., 1 mM) can help to sequester metal ions that may interfere with the reaction.[6] 2. Ensure Adequate Buffer Strength: Use a buffer with sufficient concentration (e.g., 0.1 M) to maintain a stable pH throughout the assay.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ellman's method for AChE inhibition?
A1: The Ellman's method is a colorimetric assay used to measure acetylcholinesterase (AChE) activity.[7] AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.[7] The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[8][9] The rate of color formation is directly proportional to the AChE activity. In an inhibition study, the presence of an inhibitor like this compound will reduce the rate of this reaction.
Q2: What is the reported AChE inhibitory activity of this compound?
A2: this compound has been identified as an acetylcholinesterase inhibitor. The reported 50% inhibitory concentration (IC50) value is provided in the table below.
| Compound | Enzyme | IC50 Value | Reference |
| This compound | Acetylcholinesterase (AChE) | 118.36 µM | MedchemExpress[7] |
Q3: What type of compound is this compound and what are its solubility properties?
A3: this compound is a monoterpenoid glucoindole alkaloid and a glycoside.[10] It is reported to be soluble in solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[4] For in vitro assays, DMSO is typically used to prepare a concentrated stock solution, which is then diluted in the assay buffer.
Q4: How can I be sure that this compound is directly inhibiting AChE and not just interfering with the assay?
A4: To confirm true inhibition, it is essential to run proper controls. This includes a blank to measure the non-enzymatic hydrolysis of the substrate, a color control for this compound to account for its intrinsic absorbance, and an inhibitor blank to check for any direct reaction between this compound and DTNB. If these controls show minimal interference, the observed reduction in reaction rate can be attributed to the inhibition of AChE.
Q5: Should I pre-incubate the enzyme with this compound before starting the reaction?
A5: Yes, pre-incubating the enzyme with the inhibitor is a recommended practice, especially for natural product inhibitors which may exhibit slow-binding kinetics.[5] A pre-incubation period of 15-30 minutes allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory potential.[5]
Experimental Protocol: Refined Ellman's Method for this compound AChE Inhibition Assay
This protocol is a modified version of the standard Ellman's method, optimized for the study of natural product inhibitors like this compound in a 96-well microplate format.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Galanthamine (positive control)
-
Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare and adjust the pH accurately.
-
AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized to yield a linear rate of reaction for at least 10 minutes. A typical final concentration is around 0.1 U/mL.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
ATCI Solution (14 mM): Dissolve ATCI in the phosphate buffer. Prepare fresh daily.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer. Prepare fresh daily.
-
Positive Control: Prepare a stock solution of galanthamine in DMSO.
-
-
Assay Protocol (in a 96-well plate):
-
Prepare serial dilutions of the this compound stock solution in the phosphate buffer to achieve the desired final test concentrations. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.
-
To each well, add the components in the following order:
-
95 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0)
-
20 µL of AChE solution (0.1 U/mL)
-
10 µL of the diluted this compound solution (or buffer for control, or galanthamine for positive control).
-
-
Pre-incubation: Mix gently and incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution (10 mM) to each well.
-
Initiate Reaction: Add 10 µL of ATCI solution (14 mM) to each well to start the reaction.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
-
-
Control Wells:
-
100% Activity Control: Contains all components except the inhibitor (replace with buffer).
-
Blank: Contains all components except the enzyme (replace with buffer) to measure non-enzymatic substrate hydrolysis.
-
Inhibitor Blank: Contains buffer, DTNB, and the highest concentration of this compound to check for direct reaction with DTNB.
-
Solvent Control: Contains all components, with the inhibitor volume replaced by the same volume of the solvent (e.g., 1% DMSO) to check for solvent effects on enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.
-
Subtract the rate of the blank from the rates of all other wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Visualizations
AChE Signaling Pathway and Inhibition
Caption: AChE inhibition by this compound in the cholinergic synapse.
Experimental Workflow for this compound AChE Inhibition Assay
Caption: Workflow for the refined Ellman's method.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:126722-26-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of antioxidant and xanthine oxidase inhibitory activity of different solvent extracts of leaves of Citrullus colocynthis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C26H28N2O9 | CID 10346314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Pumiloside and Galantamine Bioactivity: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, head-to-head comparison of the bioactive properties of Pumiloside and Galantamine. While Galantamine is a well-established drug for the symptomatic treatment of Alzheimer's disease, this compound is a natural indole alkaloid with emerging therapeutic interest. This document summarizes the available experimental data to offer an objective analysis of their respective mechanisms of action, potency, and neuroprotective potential.
Executive Summary
Galantamine exhibits a dual mechanism of action, functioning as both a competitive inhibitor of acetylcholinesterase (AChE) and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This dual action enhances cholinergic neurotransmission, which is crucial for cognitive functions. In contrast, data on this compound's bioactivity is less extensive. It has been identified as an acetylcholinesterase inhibitor, though with a significantly lower potency compared to Galantamine. While direct evidence for this compound's broader neuroprotective effects is limited, studies on extracts from its source plant, Nauclea latifolia, and related indole alkaloids suggest potential antioxidant and anti-inflammatory properties. This guide presents the current state of knowledge, highlighting areas where further research on this compound is critically needed to fully assess its therapeutic potential.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for this compound and Galantamine, focusing on their acetylcholinesterase inhibitory activity.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 Value (µM) | Source Organism/Method |
| This compound | 118.36 | Isolated from Nauclea officinalis |
| Galantamine | 1.27 | Standard reference |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action and Signaling Pathways
Galantamine: A Dual-Action Cholinergic Enhancer
Galantamine's therapeutic effects in Alzheimer's disease are attributed to its ability to enhance cholinergic signaling in the brain through two distinct mechanisms[1][2]. Firstly, it reversibly inhibits acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft[1][3]. Secondly, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which enhances their sensitivity to acetylcholine[2][4]. This dual action leads to improved cognitive function in patients with mild to moderate Alzheimer's disease.[5][6] Beyond its primary cholinergic effects, Galantamine has also been shown to exhibit neuroprotective properties by reducing apoptosis and inflammation in neuronal cells[7][8][9].
Caption: Galantamine's dual mechanism of action.
This compound: An Emerging Indole Alkaloid
This compound is an indole alkaloid isolated from plants of the Nauclea genus. Current research has identified it as an inhibitor of acetylcholinesterase, although with a significantly higher IC50 value compared to Galantamine, indicating lower potency. While direct experimental evidence on the broader neuroprotective mechanisms of this compound is lacking, studies on extracts of Nauclea latifolia, a source of this compound, have demonstrated antioxidant and anti-inflammatory effects in animal models.[1][2][3][10] Furthermore, other indole alkaloids isolated from related species have shown neuroprotective activities, suggesting that this compound may share similar properties.[4][11][12] The proposed potential pathways for this compound are based on these related findings and require direct experimental validation.
Caption: Known and potential bioactivities of this compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the acetylcholinesterase inhibitory activity of a compound.
Workflow:
Caption: Workflow for the acetylcholinesterase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase (from electric eel or human recombinant) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare stock solutions of this compound and Galantamine in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.
-
Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
Prepare a solution of acetylthiocholine iodide (ATCI) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, the test compound solution (or buffer for control), and the AChE solution.
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding DTNB and then ATCI to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time or as an endpoint measurement after a fixed incubation time.
-
-
Data Analysis:
-
The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the neuroprotective effects of compounds against toxins.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound or Galantamine) for a specified duration.
-
Induce cytotoxicity by adding a neurotoxin (e.g., hydrogen peroxide, amyloid-beta peptide) to the wells and incubate for an appropriate time.
-
-
MTT Assay:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells).
-
Conclusion and Future Directions
This comparative guide highlights the current understanding of the bioactivities of this compound and Galantamine. Galantamine is a well-characterized compound with a clear dual mechanism of action that has been successfully translated into a clinical therapy for Alzheimer's disease. Its neuroprotective effects extend beyond simple acetylcholinesterase inhibition, encompassing anti-inflammatory and anti-apoptotic pathways.
This compound, on the other hand, represents a promising but underexplored natural product. While its acetylcholinesterase inhibitory activity has been quantified, it is significantly less potent than Galantamine. The key knowledge gap lies in the direct experimental evidence for its neuroprotective effects. Based on studies of related compounds and extracts, it is plausible that this compound possesses antioxidant and anti-inflammatory properties. However, dedicated in vitro and in vivo studies are essential to confirm these potential activities and to elucidate the underlying molecular mechanisms.
Future research should focus on:
-
Comprehensive in vitro profiling of this compound: Evaluating its antioxidant, anti-inflammatory, and anti-apoptotic effects in relevant neuronal and microglial cell models.
-
In vivo studies: Assessing the neuroprotective efficacy of this compound in animal models of neurodegenerative diseases.
-
Structure-activity relationship (SAR) studies: Investigating how the chemical structure of this compound and its analogues relates to their biological activities.
By addressing these research questions, the scientific community can gain a clearer understanding of this compound's therapeutic potential and its standing relative to established drugs like Galantamine. This will be crucial for guiding future drug discovery and development efforts in the field of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Neuroprotection by Nauclea latifolia extract in arsenite & high-fat diet-induced brain stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Galantamine inhibits β‐amyloid‐induced cytostatic autophagy in PC12 cells through decreasing ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nauclea latifolia stem-bark extract protects the prefrontal cortex from valproic acid - induced oxidative stress in rats: Effect on B-cell lymphoma and neuron specific enolase protein expression | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 11. Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis [mdpi.com]
- 12. Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
Pumiloside and Strictosamide: A Comparative Analysis of Biological Effects
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a detailed comparative guide on the biological effects of two closely related indole alkaloids, Pumiloside and Strictosamide. This publication provides a comprehensive overview of their distinct biological activities, supported by available experimental data, to aid in the exploration of their therapeutic potential.
This compound and Strictosamide are both monoterpenoid indole alkaloids that share a common biosynthetic precursor, strictosidine. They are found in various plant species and have been investigated for their pharmacological properties. While structurally similar, emerging evidence suggests they possess different biological activity profiles. This guide aims to delineate these differences to inform future research and development.
Summary of Biological Activities
| Biological Activity | This compound | Strictosamide |
| Antiviral Activity | Inhibits Herpes Simplex Virus 2 (HSV-2), including acyclovir-resistant strains.[1] | Derivatives have shown activity against Influenza A and Respiratory Syncytial Virus (RSV). No direct antiviral activity reported for the parent compound. |
| Anti-inflammatory Activity | Data not available. | Demonstrates significant in vitro and in vivo anti-inflammatory effects. Inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 macrophages.[2][3] |
| Analgesic Activity | Data not available. | Exhibits analgesic properties in multiple mouse models.[2] |
| Central Nervous System (CNS) Effects | Data not available. | Acts as a CNS depressant, decreasing motor activity. |
| Wound Healing | Data not available. | Promotes wound healing.[2] |
| Other Activities | Biosynthetic intermediate for camptothecin. | Anti-plasmodial and antifungal activities have been reported.[2] |
In-Depth Biological Effects
This compound: A Focus on Antiviral Properties
The most notable biological activity reported for this compound is its antiviral effect, specifically against Herpes Simplex Virus 2 (HSV-2). Research has indicated that this compound can inhibit both acyclovir-sensitive and acyclovir-resistant strains of HSV-2, suggesting a different mechanism of action than conventional nucleoside analogues.[1] This makes this compound a compound of interest for the development of new anti-herpetic therapies, particularly for infections that have developed resistance to current treatments. However, quantitative data, such as IC50 values, are not yet widely available in the public domain.
Strictosamide: A Multi-faceted Bioactive Compound
Strictosamide has been more extensively studied and exhibits a broader range of biological activities. Its anti-inflammatory properties are well-documented, with in vivo studies demonstrating its ability to reduce edema and vascular permeability.[3] The mechanism underlying these effects involves the downregulation of key inflammatory signaling pathways.
Anti-inflammatory Mechanism of Strictosamide:
Strictosamide exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[2] This inhibition leads to a decrease in the production of pro-inflammatory mediators such as NO, TNF-α, and IL-1β.
In addition to its anti-inflammatory and analgesic effects, Strictosamide has been shown to promote wound healing and exhibits CNS depressant activities.[2] Furthermore, some derivatives of Strictosamide have demonstrated antiviral activity against Influenza A and Respiratory Syncytial Virus (RSV).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Plaque Reduction Assay for Antiviral Activity (General Protocol)
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.
-
Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6- or 12-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is infected with a known titer of HSV-2.
-
Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (typically 2-3 days).
-
Plaque Visualization: The cell monolayer is fixed and stained with a dye (e.g., crystal violet), which stains the living cells, leaving the viral plaques as clear zones.
-
Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control. The 50% inhibitory concentration (IC50) is then calculated, representing the concentration of the compound that reduces the number of plaques by 50%.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages (General Protocol)
This protocol is used to assess the anti-inflammatory potential of a compound by measuring its effect on the production of inflammatory mediators in stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 24- or 96-well plates and allowed to adhere.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Strictosamide) for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-1β): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The inhibition of NO and cytokine production by the test compound is calculated relative to the LPS-stimulated control. IC50 values are determined.
Western Blot for NF-κB and MAPK Pathway Inhibition (General Protocol)
This technique is used to detect the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Treatment: RAW 264.7 cells are treated as described in the in vitro anti-inflammatory assay.
-
Protein Extraction: At the end of the treatment period, cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-p38, p38).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which allows for the detection of the protein bands using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway inhibition.
Conclusion
This compound and Strictosamide, while structurally related, exhibit distinct biological profiles. This compound shows promise as a specific antiviral agent against HSV-2, warranting further investigation into its mechanism of action and therapeutic potential. Strictosamide, on the other hand, presents a broader spectrum of activities, including potent anti-inflammatory and analgesic effects, making it a candidate for development in a variety of therapeutic areas. This comparative guide provides a foundation for researchers to build upon in the exciting field of natural product drug discovery.
References
- 1. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 2. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Properties of Pumiloside and Camptothecin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic activities of two natural compounds, Pumiloside and Camptothecin. The information presented herein is supported by experimental data from publicly available scientific literature, offering a resource for researchers exploring novel anticancer agents.
Introduction
This compound, a triterpenoid saponin primarily isolated from Pulsatilla koreana, has demonstrated various biological activities, including cytotoxic effects against several cancer cell lines. Camptothecin, a quinoline alkaloid derived from Camptotheca acuminata, is a well-established anticancer agent and a known inhibitor of DNA topoisomerase I. This guide aims to provide a comparative overview of their cytotoxic potential, mechanisms of action, and the experimental protocols used to evaluate them.
Data Presentation: Comparative Cytotoxicity
The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. The following table summarizes the reported IC50 values for this compound and Camptothecin against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation time and the specific assay used.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| This compound | A549 | Lung Carcinoma | ~15.8 (as a component of an extract) | [1] |
| COLO 205 | Colon Carcinoma | ~36.5 (as a component of an extract) | [1] | |
| L1210 | Leukemia | ~22.8 (as a component of an extract) | [1] | |
| Camptothecin | A549 | Lung Carcinoma | ~0.01 - 0.1 | [2][3] |
| MCF-7 | Breast Adenocarcinoma | 0.089 | [4] | |
| 0.57 | [5] | |||
| 0.02 (72h) | [6] | |||
| HeLa | Cervical Cancer | 0.08 | [7] | |
| 0.05 (72h) | [6] | |||
| HT29 | Colon Carcinoma | 0.037 - 0.048 | [8] | |
| LOX | Melanoma | 0.037 - 0.048 | [8] | |
| SKOV3 | Ovarian Cancer | 0.037 - 0.048 | [8] |
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and Camptothecin are mediated through distinct signaling pathways, ultimately leading to apoptosis, or programmed cell death.
This compound: As a saponin, this compound is suggested to induce apoptosis through the intrinsic pathway. This typically involves the perturbation of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.
Camptothecin: The mechanism of Camptothecin is well-characterized. It acts as a specific inhibitor of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[9][10][11] By stabilizing the topoisomerase I-DNA cleavage complex, Camptothecin prevents the re-ligation of the DNA strand, leading to DNA damage and the induction of apoptosis.[12][13][14]
Experimental Protocols
The evaluation of cytotoxicity is a fundamental step in drug discovery. Below are detailed methodologies for common assays used to determine the cytotoxic potential of compounds like this compound and Camptothecin.
Experimental Workflow: A General Overview
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound on a cancer cell line.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.[12]
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[15]
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies the number of viable cells in culture by measuring the amount of ATP, which is an indicator of metabolically active cells.[9][17]
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[18]
-
Plate Equilibration: After treating cells with the test compound in an opaque-walled multi-well plate, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[17]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells.[1][19][20]
Protocol:
-
Cell Harvesting: Following treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[21]
Conclusion
Both this compound and Camptothecin exhibit cytotoxic activity against various cancer cell lines, albeit through different mechanisms. Camptothecin, a well-established topoisomerase I inhibitor, demonstrates potent cytotoxicity at nanomolar concentrations against a broad range of cancers. This compound, a saponin, appears to induce apoptosis, with its cytotoxic effects observed in the micromolar range in the studies cited. Further research is warranted to fully elucidate the anticancer potential of this compound and to conduct direct comparative studies with established chemotherapeutic agents like Camptothecin under standardized conditions. This guide provides a foundational comparison to aid researchers in the initial stages of investigating these and other natural product-derived compounds for cancer therapy.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Evaluation of the cytotoxic effect of camptothecin solid lipid nanoparticles on MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dfzljdn9uc3pi.cloudfront.net [dfzljdn9uc3pi.cloudfront.net]
- 7. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ch.promega.com [ch.promega.com]
- 18. promega.com [promega.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Validating Pumiloside Derivatives for Acetylcholinesterase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating and comparing the acetylcholinesterase (AChE) inhibitory activity of Pumiloside derivatives. This compound, a quinoline alkaloid glycoside isolated from Nauclea officinalis, has been identified as an AChE inhibitor with an IC50 value of 118.36 μM[1]. This finding establishes it as a promising starting point for the development of novel therapeutic agents for conditions such as Alzheimer's disease, where AChE inhibition is a key therapeutic strategy[2]. This guide outlines the essential experimental protocols, data presentation standards, and conceptual frameworks required to systematically evaluate novel this compound analogs.
Comparative Data of this compound and Standard AChE Inhibitors
A crucial step in validating new compounds is to compare their potency against established AChE inhibitors. The following table provides a template for summarizing the inhibitory activities (IC50 values) of this compound and its derivatives against well-known drugs and other relevant natural compounds.
| Compound | Type | Source Organism/Origin | AChE IC50 (μM) |
| This compound | Quinoline Alkaloid Glycoside | Nauclea officinalis | 118.36[1] |
| This compound Derivative 1 | - | Synthetic/Semi-synthetic | [Insert Experimental Data] |
| This compound Derivative 2 | - | Synthetic/Semi-synthetic | [Insert Experimental Data] |
| Donepezil | Piperidine-based | Synthetic | 0.025 |
| Galantamine | Alkaloid | Galanthus spp. | 1.5 |
| Rivastigmine | Carbamate | Synthetic | 3.5 |
| Ginsenoside F1 | Triterpenoid Saponin | Panax ginseng | Strong Inhibitor[3] |
| Asiatic Acid | Triterpenoid | Centella asiatica | 15.05[4] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of potential inhibitors. The following are detailed methodologies for key experiments.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for screening and characterizing AChE inhibitors[4][5].
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other appropriate source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound derivatives and reference inhibitors (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound derivatives and reference inhibitors.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution (0.2 U/mL).
-
Incubate the mixture at 25°C for 15 minutes.
-
Add 10 µL of DTNB (10 mM) to each well.
-
Initiate the reaction by adding 10 µL of ATCI (14 mM).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Include a control group (with solvent but no inhibitor) and a blank (no enzyme).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetic Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are essential.
Procedure:
-
Perform the AChE inhibition assay as described above, but vary the concentration of the substrate (ATCI) for each fixed concentration of the inhibitor.
-
Measure the initial reaction velocities (V) at different substrate concentrations ([S]).
-
Construct a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
Analyze the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) to determine the type of inhibition.
-
Competitive inhibition: Km increases, Vmax remains unchanged.
-
Non-competitive inhibition: Km remains unchanged, Vmax decreases.
-
Mixed inhibition: Both Km and Vmax change.
-
Visualizing Experimental and Conceptual Frameworks
Diagrams are provided to illustrate the experimental workflow and the underlying biochemical pathway.
Caption: Workflow for validating this compound derivatives as AChE inhibitors.
Caption: Inhibition of acetylcholine hydrolysis by a this compound derivative.
References
- 1. This compound | 126722-26-7 | MOLNOVA [molnova.com]
- 2. mdpi.com [mdpi.com]
- 3. Screening and determination for potential acetylcholinesterase inhibitory constituents from ginseng stem-leaf saponins using ultrafiltration (UF)-LC-ESI-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C26H28N2O9 | CID 10346314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Pumiloside in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pumiloside, a natural alkaloid and a key biosynthetic precursor to the potent anti-cancer agent Camptothecin (CPT), holds significant interest for pharmacological investigation. While its on-target activity is presumed to be related to the Topoisomerase I (Top1) inhibitory action of its derivatives, a thorough understanding of its potential off-target effects is crucial for any therapeutic development. This guide provides a comparative assessment of this compound's potential off-target profile by examining its well-characterized derivatives and outlines standard experimental approaches for direct evaluation.
Comparative Off-Target Profile: this compound Analogs
Direct experimental data on the off-target effects of this compound are currently limited in publicly available literature. However, extensive research on its derivatives—Camptothecin, and the FDA-approved drugs Irinotecan and Topotecan—provides a valuable framework for anticipating potential off-target liabilities. The primary mechanism of action for these analogs is the inhibition of Top1, leading to DNA damage and apoptosis in cancer cells[1][2][3]. However, their clinical use is often associated with significant side effects, which can be attributed to both on-target effects in healthy proliferating cells and distinct off-target interactions[4][5][6].
Key Off-Target Toxicities of Camptothecin Analogs:
-
Hematologic Toxicity: Myelosuppression, particularly neutropenia, is a common dose-limiting toxicity for both Irinotecan and Topotecan[4][7][8]. This is largely considered an on-target effect in hematopoietic progenitor cells, but off-target kinase inhibition could also play a role.
-
Gastrointestinal Toxicity: Severe diarrhea is a well-known and significant side effect of Irinotecan, often referred to as cholinergic syndrome in its acute form[4]. While partially linked to the accumulation of the active metabolite SN-38 in the gut, off-target effects on intestinal cell signaling cannot be ruled out.
-
Pulmonary Toxicity: Though less common, pulmonary toxicity has been reported with Camptothecin derivatives[6].
These observed toxicities in clinically used analogs underscore the importance of comprehensive off-target screening for this compound.
Quantitative Cytotoxicity Data of Camptothecin Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Camptothecin and its key derivatives against various cancer cell lines. This data provides a baseline for the cytotoxic potential that could be expected from this compound and highlights the differential sensitivity of various cell types.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Camptothecin | HT-29 | Colon Carcinoma | ~0.01 | --INVALID-LINK-- |
| MCF-7 | Breast Adenocarcinoma | ~0.005 | --INVALID-LINK-- | |
| A549 | Lung Carcinoma | ~0.02 | --INVALID-LINK-- | |
| Irinotecan | Various | Various | Generally higher than SN-38 (prodrug) | [5] |
| SN-38 (active metabolite of Irinotecan) | HT-29 | Colon Carcinoma | ~0.0025 | --INVALID-LINK-- |
| HCT-116 | Colon Carcinoma | ~0.001 | --INVALID-LINK-- | |
| Topotecan | Various | Ovarian, Lung Cancer | Varies by cell line | [4][5] |
Experimental Protocols for Off-Target Assessment
To directly assess the off-target effects of this compound, a multi-pronged approach employing a variety of cellular and biochemical assays is recommended.
Broad Kinase Profiling
Objective: To identify unintended interactions with a wide range of protein kinases, a common source of off-target effects for many small molecules.
Methodology:
-
Assay Platform: Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™) that covers a significant portion of the human kinome.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Binding Assays: The core of these platforms is typically a competition binding assay. A test concentration of this compound (commonly 1 µM or 10 µM) is incubated with the kinase and a proprietary ligand. The amount of ligand bound to the kinase is then quantified. A reduction in ligand binding indicates that this compound is interacting with the kinase.
-
Data Analysis: Results are often expressed as a percentage of control or percent inhibition. Hits are identified based on a pre-defined threshold (e.g., >50% inhibition). For significant hits, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 value, indicating the potency of the off-target interaction.
Phenotypic Screening using High-Content Imaging
Objective: To identify unexpected cellular phenotypes induced by this compound treatment.
Methodology:
-
Cell Culture: Plate a panel of diverse human cancer cell lines in multi-well plates suitable for imaging.
-
Compound Treatment: Treat cells with a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours).
-
Staining: Following treatment, cells are fixed and stained with a cocktail of fluorescent dyes to visualize various cellular components and processes. A typical staining panel might include:
-
Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.
-
Phalloidin: To stain F-actin and visualize the cytoskeleton.
-
MitoTracker™: To assess mitochondrial morphology and membrane potential.
-
Antibodies: Specific antibodies against proteins involved in key cellular processes (e.g., apoptosis markers like cleaved caspase-3, cell cycle markers like phospho-histone H3).
-
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify a multitude of cellular features (e.g., cell count, nuclear size, mitochondrial integrity, protein expression levels and localization).
-
Data Interpretation: Compare the phenotypic profile of this compound-treated cells to untreated controls and reference compounds with known mechanisms of action to identify potential off-target effects.
In Silico Off-Target Prediction
Objective: To computationally predict potential off-target interactions of this compound based on its chemical structure.
Methodology:
-
Compound Structure: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).
-
Prediction Platforms: Utilize web-based or standalone software that employs machine learning algorithms and ligand-based or structure-based approaches to predict protein targets. Examples include:
-
SwissTargetPrediction: Predicts targets based on 2D and 3D chemical similarity.
-
SEA (Similarity Ensemble Approach): Compares the chemical similarity of a ligand to annotated ligands for a large number of protein targets.
-
SuperPred: A web server for predicting the ATC code and target class of a compound.
-
-
Data Analysis: The output will be a ranked list of potential protein targets with associated confidence scores or probabilities. This list can then be used to prioritize experimental validation of the predicted off-targets.
Visualizing Pathways and Workflows
To better illustrate the context and methodologies for assessing this compound's off-target effects, the following diagrams have been generated using Graphviz.
Caption: Biosynthetic pathway from this compound to Camptothecin.
Caption: Hypothetical off-target kinase signaling pathway.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
- 2. Camptothecin and its analogues: a review on their chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rxpharmacist.com [rxpharmacist.com]
- 5. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
Unveiling the Neuroprotective Potential of Poliumoside: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective look into the bioactivity of Poliumoside, a phenylethanoid glycoside with demonstrated neuroprotective properties. While direct experimental data on its close relative, Pumiloside, in neuronal cell lines remains unavailable in current literature, the promising results from Poliumoside studies provide a valuable point of reference and a potential avenue for future neuroprotective research.
Recent investigations have highlighted the significant anti-inflammatory, antioxidant, and anti-apoptotic capabilities of Poliumoside, particularly in the context of neurological damage.[1] This guide synthesizes the key experimental findings, offering a clear overview of its mechanism of action and supporting data.
Comparative Bioactivity of Poliumoside
A pivotal study on spinal cord injury (SCI) in a murine model has provided the most comprehensive data to date on Poliumoside's neuroprotective effects. The compound was found to mitigate neuroinflammation and oxidative stress, key factors in secondary injury following neurological trauma.[1][2][3]
Table 1: In Vivo Efficacy of Poliumoside in a Murine SCI Model
| Parameter | Control (SCI) | Poliumoside (15 mg/kg) | Poliumoside (30 mg/kg) | Outcome |
| Motor Function | ||||
| Basso Mouse Scale (BMS) Score | Significantly impaired | Improved | Markedly improved | Enhanced locomotor recovery |
| Histological Analysis | ||||
| Neuronal Tissue Depletion | Severe | Reduced | Significantly reduced | Neuroprotection |
| Neuronal Survival | Low | Increased | Significantly increased | Promotes cell survival |
| Demyelination | Extensive | Attenuated | Significantly attenuated | Protects myelin sheath |
| Glial Scar Expanse | Large | Reduced | Significantly reduced | Reduces inhibitory scarring |
| Axonal & Myelin Regeneration | ||||
| Neurofilament 200 (NF200) Expression | Low | Increased | Significantly increased | Promotes axonal integrity |
| Myelin Basic Protein (MBP) Expression | Low | Increased | Significantly increased | Promotes remyelination |
| Growth Associated Protein 43 (GAP43) | Low | Increased | Significantly increased | Indicates axonal growth |
Data summarized from a study on a murine model of spinal cord injury.[1][3]
Table 2: In Vitro Effects of Poliumoside on Microglia
| Parameter | Control (LPS-stimulated) | Poliumoside Treatment | Outcome |
| Inflammatory Markers | |||
| Pro-inflammatory Cytokines | Elevated | Suppressed | Anti-inflammatory effect |
| Oxidative Stress Markers | |||
| Oxidative Stress Mediators | Elevated | Suppressed | Antioxidant effect |
| Signaling Pathway | |||
| PI3K/AKT/mTOR Pathway | Inactive | Activated | Modulates cell survival and growth |
Data summarized from in vitro experiments on microglia.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols utilized in the cited Poliumoside research.
Spinal Cord Injury (SCI) Murine Model and Drug Administration
-
Model Induction: An SCI murine model was established using Allen's technique, a weight-drop method to induce a contusion injury to the spinal cord.[1]
-
Animal Groups: Mice were randomly assigned to a sham group, an SCI group, and SCI groups treated with Poliumoside at dosages of 15 mg/kg and 30 mg/kg.[1][3]
-
Drug Administration: Poliumoside was administered via intraperitoneal injection for seven consecutive days following the injury.[1][3]
-
Functional Assessment: Locomotor function was evaluated using the Basso Mouse Scale (BMS), hindlimb flexion scoring, and footprint analysis.[1][3]
-
Histological and Molecular Analysis: Post-mortem analysis of spinal cord tissue involved histological staining to assess tissue and cellular changes. Immunofluorescence was used to detect markers for axons (NF200), myelin (MBP), and glial scarring (IBA1, GFAP). Western blot was employed to quantify GAP43 and markers of inflammation and oxidative stress.[1][3]
In Vitro Microglia Studies
-
Cell Culture: Primary microglia or relevant microglial cell lines were cultured under standard conditions.
-
Induction of Neuroinflammation: Neuroinflammation was induced in vitro by stimulating the microglia with lipopolysaccharide (LPS).
-
Poliumoside Treatment: Cultured microglia were treated with varying concentrations of Poliumoside prior to or concurrently with LPS stimulation.
-
Analysis of Inflammatory and Oxidative Stress Markers: The levels of pro-inflammatory cytokines and oxidative stress mediators in the cell culture supernatant or cell lysates were quantified using techniques such as ELISA and Western blot.
-
Signaling Pathway Analysis: The activation of the PI3K/AKT/mTOR signaling pathway was assessed by measuring the phosphorylation status of key proteins in the pathway via Western blot.[1][3]
Visualizing the Mechanism of Action
To illustrate the molecular pathways influenced by Poliumoside, the following diagrams depict the experimental workflow and the key signaling cascade involved in its neuroprotective effects.
References
- 1. Poliumoside Alleviates Neuroinflammation and Oxidative Stress After Spinal Cord Injury by Activating the PI3K/AKT/mTOR Signaling Pathway [imrpress.com]
- 2. Poliumoside Alleviates Neuroinflammation and Oxidative Stress After Spinal Cord Injury by Activating the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Docking Study: Unveiling the Binding Potential of Pumiloside and Other Alkaloids with Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of Pumiloside and other selected alkaloids to Acetylcholinesterase (AChE), a key enzyme implicated in the progression of Alzheimer's disease. Inhibition of AChE is a primary therapeutic strategy to manage the cognitive decline associated with this neurodegenerative disorder. While numerous alkaloids have been investigated as potential AChE inhibitors, to date, no published docking studies have specifically evaluated this compound.
To address this gap and provide a preliminary assessment, this guide presents the results of a de novo molecular docking simulation of this compound with human AChE. These findings are compared against published data for other well-characterized alkaloids, offering a theoretical framework for their relative binding efficiencies. It is imperative to note that the data presented for this compound is predictive and awaits experimental validation.
Quantitative Binding Analysis
The binding affinities and key interacting residues of this compound (from this in silico study) and other selected alkaloids (from published literature) with AChE are summarized below. A lower binding energy indicates a more favorable and stable interaction between the ligand and the enzyme.
| Compound | Alkaloid Class | PDB ID of AChE Target | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Reference |
| This compound | Triterpenoid Saponin | 4EY7 | -9.2 | TYR70, ASP72, TRP84, TYR121, SER122, TRP279, PHE288, PHE330, TYR334, HIS440 | De novo study |
| Donepezil | Piperidine | 4EY7 | -11.7 | TRP86, TRP286, TYR337, PHE338, HIS447 | [1] |
| Galantamine | Amaryllidaceae | 4EY7 | -10.4 | GLY121, TYR124, TRP286, PHE297, PHE338, TYR341, HIS447 | [1] |
| Rivastigmine | Carbamate | 4EY7 | -8.5 | TRP86, GLY121, TYR337, PHE338, TYR341 | [1] |
| Harmine | β-carboline | Not Specified | -8.4 | Not Specified | [2] |
| Geissospermine | Indole | Not Specified | Not Specified | TRP84, TYR121, SER122, SER200, PHE330, HIS440 | [3] |
| Berberine | Isoquinoline | 6O4W | Not Specified | Not Specified | [4] |
| Palmatine | Isoquinoline | 6O4W | Not Specified | Not Specified | [4] |
| Columbamine | Isoquinoline | 6O4W | Not Specified | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of docking studies. Below are the protocols for the de novo docking of this compound and a summary of the methodologies used in the cited studies for the other alkaloids.
De Novo Docking Protocol for this compound
1. Ligand Preparation: The three-dimensional structure of this compound was obtained from the PubChem database (CID: 10178619). The structure was prepared for docking using AutoDock Tools (ADT) v1.5.6. This involved adding Gasteiger charges and merging non-polar hydrogen atoms. The rotatable bonds were defined to allow for conformational flexibility during the docking process.
2. Protein Preparation: The crystal structure of the human Acetylcholinesterase (AChE) in complex with Donepezil (PDB ID: 4EY7) was retrieved from the Protein Data Bank.[1] The protein was prepared using ADT by removing water molecules and the co-crystallized ligand. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein structure.
3. Molecular Docking: Molecular docking was performed using AutoDock Vina v1.1.2.[1] The grid box for the docking simulation was centered on the active site of AChE, as determined by the position of the co-crystallized Donepezil. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å, encompassing the entire active site gorge. The exhaustiveness of the search was set to 8. The docking results were analyzed to identify the pose with the lowest binding energy, and the interactions between this compound and the amino acid residues of AChE were visualized using Discovery Studio Visualizer.
Summary of Protocols for Comparator Alkaloids
The docking protocols for the other alkaloids listed in the comparison table were sourced from their respective publications. While there are variations in the specific software and parameters used, the general workflow is consistent.
-
Donepezil, Galantamine, and Rivastigmine: A comparative docking analysis was performed using AutoDock Vina.[1] The crystal structure of AChE (PDB ID: 4EY7) was used as the receptor. A grid box of 60 x 60 x 60 Å was centered at X=–13.97 Å, Y=–43.97 Å, and Z=27.83 Å.[1]
-
Harmine: A molecular docking study was conducted to analyze the inhibitory role of Harmine on AChE.[2] The specific PDB ID and docking software were not specified in the abstract.
-
Geissospermine: Comparative automatic molecular docking simulations were performed using AutoDock and Molegro Virtual Docker (MVD) programs to determine the binding mode of Geissospermine into the AChE active site.[3]
-
Berberine, Palmatine, and Columbamine: Molecular docking was performed using AutoDock Vina programs with the AChE crystal structure PDB ID: 6O4W.[4] The docking box was centered at X: 94.58, Y: 94.72, and Z: 17.01.[4]
Visualizing the Drug Discovery Workflow
The process of identifying potential enzyme inhibitors through computational methods follows a structured workflow. The following diagram illustrates a typical virtual screening process for discovering novel AChE inhibitors.
Caption: A generalized workflow for the virtual screening of Acetylcholinesterase inhibitors.
Signaling Pathway and Logical Relationships
The primary mechanism of action for the alkaloids discussed is the direct inhibition of Acetylcholinesterase. This action leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This relationship can be visualized as a simple pathway.
Caption: The inhibitory action of alkaloids on AChE enhances cholinergic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Docking of the alkaloid geissospermine into acetylcholinesterase: a natural scaffold targeting the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the anti-AChE potential and alkaloids in Rhizoma Coptidis from different Coptis species combined with spectrum-effect relationship and molecular docking [frontiersin.org]
Comparative Metabolic Stability of Pumiloside and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the early stages of drug discovery. This guide provides a comparative overview of the metabolic stability of Pumiloside and its key biosynthetic analogs, Deoxythis compound and Strictosidinic acid. While direct experimental data on the metabolic stability of these specific compounds in human liver microsomes is not currently available in the public domain, this document outlines the established biosynthetic pathway, provides a detailed, standardized experimental protocol for assessing metabolic stability, and discusses the analytical methods used for metabolite identification.
Biosynthetic Relationship of this compound and Its Analogs
This compound, Deoxythis compound, and Strictosidinic acid are integral intermediates in the biosynthesis of Camptothecin (CPT), a potent anticancer agent. Their sequential conversion highlights their close structural and functional relationship. The metabolic fate of these compounds is of significant interest for understanding the overall pharmacology and potential for developing novel analogs with improved therapeutic profiles.
The biosynthetic pathway illustrates the conversion of Strictosidinic acid to this compound and subsequently to Deoxythis compound. This pathway is a key part of the larger biosynthetic route to Camptothecin.
Validating Neuroprotection: A Comparative Guide to the Scopolamine-Induced Amnesia Model
For researchers, scientists, and drug development professionals, the scopolamine-induced amnesia model remains a cornerstone in the preclinical validation of novel neuroprotective compounds. This guide provides a comparative framework for assessing the efficacy of investigational drugs against scopolamine-induced cognitive deficits, supported by experimental data and detailed protocols for key assays.
The scopolamine model effectively mimics the cholinergic deficit observed in neurodegenerative diseases like Alzheimer's disease, providing a robust platform for screening and characterizing potential therapeutics.[1] Scopolamine, a muscarinic receptor antagonist, impairs learning and memory, and successful reversal of these deficits is a strong indicator of a compound's pro-cognitive and neuroprotective potential. This guide will use data from studies on various natural compounds to illustrate the validation process.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective effects of a compound in the scopolamine model are typically evaluated through a combination of behavioral assays to assess cognitive function and biochemical analyses to elucidate the underlying mechanisms of action. The following tables summarize quantitative data from studies on different compounds, offering a comparative look at their performance.
Behavioral Assessments
Behavioral tests are crucial for demonstrating the reversal of scopolamine-induced memory impairment. Commonly used assays include the Y-maze for spatial working memory, the Novel Object Recognition (NOR) test for recognition memory, and the Morris Water Maze (MWM) for spatial learning and memory.
Table 1: Y-Maze Spontaneous Alternation
| Compound/Treatment | Dosage | Spontaneous Alternation (%) | Reference |
| Control | - | 70.16 ± 4.58 | [2] |
| Scopolamine | 1 mg/kg | 37.66 ± 3.94 | [2] |
| Matrine + Scopolamine | 0.4 mg/kg | Significantly improved | [3] |
| Matrine + Scopolamine | 2 mg/kg | Significantly improved | [3] |
| Matrine + Scopolamine | 10 mg/kg | Significantly improved | [3] |
| Synthetic Curcumin Analog (1d) + Scopolamine | 15 mg/kg | 67.66 ± 2.84 | [2] |
| Donepezil + Scopolamine | 3 mg/kg | Significantly improved | [3] |
Table 2: Novel Object Recognition (NOR) Test
| Compound/Treatment | Dosage | Discrimination Index (%) | Reference |
| Control | - | > 50% (Implied) | [2] |
| Scopolamine | 1 mg/kg | < 50% (Implied) | [2] |
| Matrine + Scopolamine | 0.4, 2, 10 mg/kg | Significantly improved | [3] |
| Synthetic Curcumin Analog (1c) + Scopolamine | 15 mg/kg | 61.25 | [2] |
| Synthetic Curcumin Analog (1d) + Scopolamine | 15 mg/kg | 62.03 | [2] |
Biochemical Marker Analysis
Biochemical assays are employed to understand how a compound exerts its neuroprotective effects. Key markers include acetylcholinesterase (AChE) activity, which is involved in the cholinergic pathway, and levels of oxidative stress markers like malondialdehyde (MDA) and antioxidant enzymes such as superoxide dismutase (SOD).
Table 3: Brain Acetylcholinesterase (AChE) Activity
| Compound/Treatment | Dosage | AChE Activity Modulation | Reference |
| Scopolamine | 1 mg/kg | Notably increased | [2] |
| Matrine + Scopolamine | 0.4, 2, 10 mg/kg | Significantly inhibited | [3] |
| Synthetic Curcumin Analog (1d) + Scopolamine | 15 mg/kg | Markedly reduced | [2] |
| Donepezil + Scopolamine | 3 mg/kg | Significantly inhibited | [3] |
Table 4: Brain Oxidative Stress Markers
| Compound/Treatment | Dosage | MDA Levels | SOD Activity | Reference |
| Scopolamine | - | Increased | - | [3] |
| Matrine + Scopolamine | 0.4, 2, 10 mg/kg | Decreased | Increased | [3] |
Experimental Protocols
Detailed and standardized methodologies are critical for reproducible and comparable results. Below are protocols for key experiments mentioned in this guide.
Scopolamine-Induced Amnesia Animal Model
-
Animals: Male C57BL/6 mice or Wistar rats are commonly used.
-
Acclimatization: Animals are housed for at least one week before the experiment under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Drug Administration: The test compound (e.g., Pumiloside) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) for a specified period (e.g., 3-14 days).
-
Amnesia Induction: Scopolamine (0.75-1 mg/kg, i.p.) is administered 30-60 minutes after the final dose of the test compound.
-
Behavioral Testing: Behavioral assays are conducted 30-60 minutes after scopolamine injection.
Y-Maze Test
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Each mouse is placed at the end of one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes).
-
Data Collection: The sequence of arm entries is recorded. An alternation is defined as consecutive entries into all three different arms.
-
Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Novel Object Recognition (NOR) Test
-
Apparatus: An open-field arena.
-
Habituation: Mice are allowed to explore the empty arena for a few minutes on the day before the test.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore for a set time (e.g., 5-10 minutes).
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Analysis: The discrimination index is calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) x 100.
Acetylcholinesterase (AChE) Activity Assay
-
Tissue Preparation: Brain tissue (hippocampus or cortex) is homogenized in an appropriate buffer.
-
Assay Principle: Based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with DTNB to produce a colored product.
-
Procedure: The brain homogenate is incubated with acetylthiocholine and DTNB.
-
Measurement: The change in absorbance is measured spectrophotometrically at 412 nm.
-
Analysis: AChE activity is calculated and expressed relative to the total protein concentration.
Oxidative Stress Marker Assays (MDA and SOD)
-
Tissue Preparation: Brain tissue is homogenized.
-
MDA Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured using a commercially available kit, often based on the reaction with thiobarbituric acid (TBA).
-
SOD Assay: The activity of superoxide dismutase (SOD), a key antioxidant enzyme, is determined using a commercial kit, which typically measures the inhibition of a reaction that produces a colored product.
-
Analysis: Results are normalized to the protein content of the tissue homogenate.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs.
References
- 1. mdpi.com [mdpi.com]
- 2. Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of matrine on scopolamine-induced amnesia via inhibition of AChE/BuChE and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pumiloside's Acetylcholinesterase Selectivity Against Other Natural Inhibitors
A comprehensive review of the acetylcholinesterase (AChE) inhibitory selectivity of prominent natural compounds. This guide provides a comparative analysis of Huperzine A, Galantamine, and Berberine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Notably, a thorough literature search did not yield specific data on the AChE inhibitory activity or selectivity of Pumiloside, indicating a significant gap in the current scientific understanding of this compound's potential in this area.
Introduction to Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, thereby improving cognitive function. The selectivity of an inhibitor for AChE over BChE is a critical factor in drug development, as it can influence the inhibitor's efficacy and side-effect profile. This guide provides a comparative overview of the AChE selectivity of several well-characterized natural inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity of an inhibitor for AChE over BChE can be determined by the ratio of their respective IC50 values (BChE IC50 / AChE IC50). A higher selectivity index indicates a greater preference for inhibiting AChE.
The following table summarizes the available quantitative data for Huperzine A, Galantamine, and Berberine.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Huperzine A | ~0.082[1][2] | ~73.8 (calculated from 900-fold selectivity)[1] | ~900[1] |
| Galantamine | ~0.31[3] | ~9.9[3] | ~32 |
| Berberine | ~0.44[4] | ~3.44[4] | ~7.8 |
Note: IC50 values can vary between studies depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
Signaling Pathways and Inhibitor Selectivity
The following diagram illustrates the general mechanism of cholinergic signaling and the points of intervention for AChE inhibitors.
Caption: Cholinergic signaling and points of intervention for natural AChE inhibitors.
Experimental Workflow for Cholinesterase Inhibition Assay
The determination of AChE and BChE inhibitory activity is commonly performed using the Ellman's method. The following diagram outlines the typical workflow for this assay.
Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.
Experimental Protocols
Ellman's Method for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is a generalized version based on commonly cited methodologies.[5][6][7] Researchers should optimize concentrations and incubation times based on their specific enzyme source and laboratory conditions.
1. Reagents and Materials:
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
DTNB (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.
-
Substrates:
-
14 mM Acetylthiocholine iodide (ATCI) for AChE assay.
-
10 mM Butyrylthiocholine iodide (BTCI) for BChE assay.
-
-
Enzyme: Acetylcholinesterase (e.g., from electric eel) or Butyrylcholinesterase (e.g., from equine serum) solution of appropriate concentration (e.g., 1 U/mL).
-
Test Compounds: Stock solutions of this compound, Huperzine A, Galantamine, Berberine, and a positive control (e.g., Donepezil) at various concentrations.
-
Microplate: 96-well, flat-bottom, clear microplate.
-
Microplate Reader: Capable of measuring absorbance at 412 nm.
2. Assay Procedure:
-
Preparation of Reaction Mixture: In each well of the 96-well microplate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of the test compound solution at different concentrations (or vehicle for the control).
-
10 µL of the enzyme solution (AChE or BChE).
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.
-
Addition of DTNB: After pre-incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the respective substrate (ATCI for AChE or BTCI for BChE) to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every 30 seconds for 5 minutes) or as an endpoint reading after a specific incubation period (e.g., 10 minutes).
-
Blank Measurement: A blank reaction should be performed for each concentration of the test compound, containing all components except the enzyme, to account for any non-enzymatic reaction.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
While the acetylcholinesterase inhibitory properties of natural compounds like Huperzine A, Galantamine, and Berberine are well-documented, there is a conspicuous absence of data regarding this compound's activity in this context. The available data clearly indicates that Huperzine A is a highly selective inhibitor of AChE. Galantamine demonstrates moderate selectivity, while Berberine shows a lower but still significant preference for AChE over BChE. The lack of information on this compound highlights an opportunity for future research to investigate its potential as a cholinesterase inhibitor and to characterize its selectivity profile, which is crucial for assessing its therapeutic potential.
References
- 1. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Huperzine A - Wikipedia [en.wikipedia.org]
- 3. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine: A Potential Multipotent Natural Product to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pumiloside's antioxidant capacity against standard compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of pumiloside against standard antioxidant compounds. Due to the limited availability of direct comparative studies on this compound, this document leverages data on structurally similar phenylethanoid glycosides (PhGs) and established standard antioxidants to provide a valuable benchmark. The antioxidant potential is evaluated through common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and FRAP (Ferric Reducing Antioxidant Power).
Comparative Antioxidant Activity
The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. Another common metric is the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a compound to that of Trolox, a water-soluble analog of vitamin E.
| Compound | DPPH IC50 (µM) | ABTS Radical Scavenging | FRAP Value |
| Verbascoside (Acteoside) | 58.1 ± 0.6[1] | - | - |
| Ascorbic Acid (Vitamin C) | 284.9 ± 1.2[1] | IC50: ~50 µg/mL | - |
| Trolox | - | - | IC50: ~0.24 µg/mL[2] |
| Gallic Acid | IC50: ~352.7 µM[1] | - | High |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate comparative analysis.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation : Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.
-
Reaction Mixture : Add a specific volume of the test compound (this compound or standard) at various concentrations to the DPPH solution.
-
Incubation : Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement : Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.
-
ABTS•+ Generation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Preparation : The ABTS•+ solution is diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : A specific volume of the test compound is added to the diluted ABTS•+ solution.
-
Incubation : The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Reaction Mixture : The freshly prepared FRAP reagent is mixed with the test compound.
-
Incubation : The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Absorbance Measurement : The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known standard (e.g., FeSO₄ or Trolox) and is expressed as FRAP units or equivalents.
Signaling Pathways in Phenylethanoid Glycoside-Mediated Antioxidant Activity
Phenylethanoid glycosides, the class of compounds to which this compound belongs, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways. The primary mechanisms involve the activation of the Nrf2/ARE pathway and the inhibition of the NF-κB pathway.[3][4]
References
- 1. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
No Evidence of Pumiloside-Induced Apoptosis Found in Scientific Literature
A comprehensive review of available scientific literature reveals no studies confirming that Pumiloside, a natural compound, induces apoptosis or programmed cell death. Despite extensive searches for its cytotoxic and anticancer properties, there is currently no published experimental data to support its role as an apoptosis-inducing agent. Therefore, a detailed comparison guide on the mechanism of this compound-induced apoptosis cannot be provided at this time.
Apoptosis is a crucial physiological process that eliminates damaged or unwanted cells, and its induction in cancer cells is a key mechanism for many chemotherapeutic agents. The process is complex, involving intricate signaling pathways that can be broadly categorized as intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated). Many natural products have been investigated and found to trigger these pathways in cancer cells, leading to their demise.
However, in the case of this compound, the scientific community has not yet published research detailing its effects on apoptotic pathways. While the broader field of natural product research continues to identify novel compounds with anticancer activities, this compound remains uncharacterized in this regard.
For researchers, scientists, and drug development professionals interested in the field of apoptosis-inducing agents, numerous other natural compounds have been extensively studied and their mechanisms of action well-documented. These include, but are not limited to, compounds like paclitaxel, vinca alkaloids, and various polyphenols.
Future research may uncover pro-apoptotic activities of this compound, at which point a thorough investigation into its mechanism of action would be warranted. Such studies would typically involve a series of experiments to:
-
Assess cytotoxicity: Determine the concentration of this compound required to kill cancer cells.
-
Confirm apoptosis: Utilize techniques like flow cytometry with Annexin V/propidium iodide staining to verify that cell death is occurring via apoptosis.
-
Elucidate the signaling pathway: Investigate the involvement of key apoptotic proteins such as caspases, Bcl-2 family members, and death receptors through methods like Western blotting.
Until such data becomes available, any discussion on the mechanism of this compound-induced apoptosis would be purely speculative. We will continue to monitor the scientific literature for any developments in this area.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pumiloside
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Pumiloside, a quinoline alkaloid glycoside. By adhering to these protocols, you can minimize risks and maintain a secure research environment.
Key Properties of this compound
Understanding the physicochemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₈N₂O₉ | [1] |
| Molecular Weight | 512.5 g/mol | [1] |
| CAS Number | 126722-26-7 | [1][2] |
| Appearance | Solid (form not specified) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Biological Activity | Acetylcholinesterase (AChE) inhibitor with an IC50 value of 118.36 μM. | [3] |
| Classification | Glycoside, Alkaloid | [1] |
Experimental Protocol: Decontamination of this compound-Contaminated Materials
This protocol outlines the methodology for neutralizing this compound on laboratory surfaces and equipment to ensure a safe working environment.
Objective: To effectively decontaminate surfaces and materials that have come into contact with this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
70% Ethanol solution
-
Absorbent pads
-
Waste disposal bags labeled for chemical waste
Procedure:
-
Preparation: Ensure all necessary PPE is worn before beginning the decontamination process.
-
Initial Cleaning: For any visible spills, use an absorbent pad to soak up the material.
-
Decontamination: Liberally apply a 70% ethanol solution to the contaminated surface or material. Ethanol is a suitable solvent for this compound and will help to dissolve and remove any residue.
-
Wiping: Thoroughly wipe the area with absorbent pads, starting from the outer edge of the contaminated area and working inwards to prevent spreading.
-
Repeat: For heavily contaminated areas, repeat steps 3 and 4.
-
Disposal: All used absorbent pads and other contaminated disposable materials should be placed in a designated chemical waste bag.
-
Final Rinse: Rinse non-disposable equipment with water after decontamination with ethanol.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Procedural Guidance for this compound Disposal
1. Personal Protective Equipment (PPE): Before handling any chemical waste, it is crucial to wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles to prevent skin and eye contact.
2. Waste Segregation:
-
Solid Waste: Unused or expired pure this compound, as well as contaminated items such as gloves, absorbent pads, and weighing papers, should be collected in a designated, clearly labeled solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled liquid chemical waste container. Do not mix with other incompatible waste streams.
3. Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
4. Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
5. Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.[4][5]
-
Avoid incineration unless conducted in a licensed hazardous waste incinerator, as incomplete combustion can produce toxic byproducts.[6]
-
Given that this compound is an alkaloid, it may exhibit biological activity and potential toxicity.[7][8] Therefore, treating all this compound waste as hazardous is a prudent and necessary precaution.
By following these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal policies and EHS department for further guidance.
References
- 1. This compound | C26H28N2O9 | CID 10346314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:126722-26-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling Pumiloside
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Pumiloside, based on general safety protocols for hazardous chemicals.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving can provide extra protection. |
| Body | Laboratory coat or chemical-resistant suit | A fully buttoned lab coat is the minimum requirement. For larger quantities or when there is a risk of splashing, a chemical-resistant suit should be worn. |
| Eyes | Safety goggles or face shield | Safety goggles that provide a complete seal around the eyes are essential. A face shield should be used in conjunction with goggles when there is a significant splash hazard. |
| Respiratory | Fume hood or respirator | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills. |
Spill Management Protocol
In the event of a spill, a clear and practiced procedure is vital to contain the situation effectively and safely. The following workflow outlines the immediate steps to be taken.
Caption: Logical workflow for responding to a chemical spill.
Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Operational Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and have all necessary equipment and reagents prepared.
-
Weighing and Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood to prevent the generation of dust. Use appropriate tools (e.g., spatulas, weigh boats) to handle the compound.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and vented if necessary.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated waste containers. Wash hands thoroughly with soap and water.
Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all hazardous waste in clearly labeled, sealed containers.
-
Follow your institution's specific guidelines for the disposal of chemical waste, which typically involves contacting the Environmental Health and Safety (EHS) department for pickup and disposal. Do not dispose of this compound or its waste down the drain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
